molecular formula C5H12ClNO2 B082371 Methyl 4-aminobutanoate hydrochloride CAS No. 13031-60-2

Methyl 4-aminobutanoate hydrochloride

Número de catálogo: B082371
Número CAS: 13031-60-2
Peso molecular: 153.61 g/mol
Clave InChI: WPGPRLVPWACBHW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-aminobutanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 4-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(7)3-2-4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPRLVPWACBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80926678
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-60-2
Record name Methyl 4-aminobutyrate hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-aminobutanoatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80926678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxy-4-oxobutan-1-aminium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Physicochemical Landscape of Methyl 4-aminobutanoate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). Its esterified form offers altered physicochemical properties that are of significant interest in neuropharmacology and drug design. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from various chemical data sources.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][3][4]
Appearance White to almost white crystalline powder or crystals[1][3]
Melting Point 105-107 °C[3]
120-125 °C (lit.)[1][5][6]
122.0 to 126.0 °C[7]
Boiling Point 164.8 °C at 760 mmHg[3][5]
Density 0.99 g/cm³[3]
Solubility Soluble in DMSO (30 mg/mL)[8]
Flash Point 38.7 °C[3][5]
Vapor Pressure 1.93 mmHg at 25°C[3][5]
pKa Data not available
LogP (XLogP3) 1.40060[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]

Spectral Data

Spectral analysis is fundamental for the structural confirmation of this compound.

  • ¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[1]

  • Mass Spectrometry (ESI-MS): Calculated for [M + H - HCl]⁺ m/z: 118.1, Measured: 118.1.[1]

Experimental Methodologies

While detailed experimental protocols for the determination of the above physical properties are not extensively published in readily available literature, a general synthetic method has been described.

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of gamma-aminobutyric acid (GABA). Thionyl chloride (20 mmol) is added dropwise to a solution of gamma-aminobutyric acid (10 mmol) in methanol (B129727) (20 mL) under ice bath conditions.[1] The reaction mixture is then stirred at room temperature for approximately 2 hours.[1] Following the reaction, the solvent is removed by rotary evaporation to yield the product as a white solid.[1]

Structural and Property Relationships

The chemical structure of this compound dictates its physical properties and, consequently, its behavior in biological and chemical systems. The following diagram illustrates the key structural features and their influence on the compound's characteristics.

G cluster_structure Structural Features cluster_properties Influence on Physical Properties compound {this compound | {Formula: C₅H₁₂ClNO₂ | MW: 153.61}} Ester_Group Methyl Ester (-COOCH₃) compound->Ester_Group Contains Amine_Group Primary Amine (-NH₂) compound->Amine_Group Contains Hydrochloride_Salt Hydrochloride Salt (-HCl) compound->Hydrochloride_Salt Formed as Solubility Solubility (Polarity, H-bonding) Ester_Group->Solubility Increases Lipophilicity Reactivity Reactivity (Ester Hydrolysis) Ester_Group->Reactivity Site of Amine_Group->Solubility Contributes to Polarity Hydrochloride_Salt->Solubility Enhances Water Solubility Melting_Point Melting Point (Ionic Character) Hydrochloride_Salt->Melting_Point Increases

Structural Features and Property Influences.

Handling and Storage

For optimal stability, this compound should be stored in a cool, dark place, preferably at temperatures below 15°C. It is recommended to store the compound under an inert atmosphere as it is sensitive to air and moisture.[4] For solutions, it is advised to aliquot and store at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[9]

References

An In-Depth Technical Guide to the Synthesis of Methyl 4-Aminobutanoate Hydrochloride from γ-Aminobutyric Acid (GABA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-aminobutanoate hydrochloride from γ-aminobutyric acid (GABA). The primary method discussed is the Fischer esterification, a fundamental reaction in organic chemistry. This document details various established protocols, presents comparative data, and offers complete experimental methodologies for the synthesis, purification, and characterization of the target compound.

Introduction

Methyl 4-aminobutanoate, the methyl ester of GABA, serves as a valuable building block in the synthesis of various pharmacologically active molecules and research compounds. Its hydrochloride salt is often preferred due to its increased stability and crystallinity, which facilitates handling and purification. The synthesis is typically achieved through the acid-catalyzed esterification of GABA with methanol (B129727). This guide explores three common and effective methods for this transformation: the use of anhydrous hydrogen chloride gas, thionyl chloride, and trimethylchlorosilane as the acid catalyst.

Comparative Analysis of Synthesis Methods

The selection of a synthetic method for the esterification of GABA depends on factors such as available equipment, scale, safety considerations, and desired purity. The following table summarizes the key quantitative and qualitative aspects of the three primary methods.

Method Reagents Reported Yield Reaction Conditions Advantages Disadvantages
Anhydrous HCl Gas GABA, Methanol, Anhydrous HCl~99% (calculated)[1]Reflux, 17 hoursHigh yield, relatively clean reaction.Requires handling of corrosive HCl gas.
Thionyl Chloride GABA, Methanol, Thionyl Chloride (SOCl₂)96.0%[2]0°C to room temperature, 2 hoursHigh yield, convenient in situ generation of HCl, short reaction time.Thionyl chloride is a hazardous and corrosive reagent.
Trimethylchlorosilane GABA, Methanol, Trimethylchlorosilane (TMSCl)Good to Excellent[3]Room temperature, 12-24 hoursMild reaction conditions, operationally simple.TMSCl is moisture sensitive.

Chemical Reaction Pathway

The synthesis of this compound from GABA is a classic example of a Fischer esterification. The reaction proceeds by protonation of the carboxylic acid group of GABA, making it more susceptible to nucleophilic attack by methanol. The amino group of GABA is also protonated in the acidic medium, forming the ammonium (B1175870) salt which protects it from side reactions.

Fischer Esterification of GABA Reaction Pathway for the Synthesis of Methyl 4-Aminobutanoate HCl cluster_reactants Reactants cluster_products Products GABA GABA Intermediate Protonated GABA GABA->Intermediate + H+ Product Methyl 4-aminobutanoate HCl Intermediate->Product + CH3OH - H2O, - H+ Water Water (H2O) Product->Water Methanol Methanol (CH3OH) Methanol->Product HCl HCl HCl->Intermediate

Caption: Fischer Esterification of GABA to its methyl ester hydrochloride.

Experimental Protocols

The following are detailed experimental procedures for the three discussed synthetic methods.

Method 1: Anhydrous Hydrogen Chloride Gas in Methanol

This protocol is adapted from a procedure reported by PrepChem.[1]

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, suspend 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 ml of methanol at room temperature.

  • Slowly bubble anhydrous HCl gas into the stirred heterogeneous mixture. The reaction is exothermic, and after approximately 5 minutes, the mixture will warm to a gentle reflux.

  • Immerse the flask in an ice bath (0°C) to control the temperature.

  • Continue the addition of HCl gas for an additional 5 minutes after the mixture has cooled.

  • Remove the gas inlet, place the reaction under a nitrogen atmosphere, and heat to reflux for 17 hours.

  • After reflux, cool the mixture to room temperature and remove the solvent by rotary evaporation under reduced pressure.

  • The resulting white solid is this compound.

Purification: The product can be used without further purification or can be recrystallized from a suitable solvent system such as methanol/diethyl ether.

Yield Calculation:

  • Theoretical Yield: 0.2 mole * 153.61 g/mol = 30.72 g

  • Reported Actual Yield: 30.70 g[1]

  • Percentage Yield: (30.70 g / 30.72 g) * 100% ≈ 99.9%

Method 2: Thionyl Chloride in Methanol

This method provides a convenient in situ generation of HCl.[2]

Procedure:

  • To a stirred solution of 4-aminobutyric acid (10 mmol) in methanol (20 mL), slowly add thionyl chloride (20 mmol) dropwise under ice bath conditions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 2 hours.

  • Remove the solvent by rotary evaporation to yield the crude product.

Purification: The white solid product can be purified by recrystallization.

Reported Yield: 96.0%[2]

Method 3: Trimethylchlorosilane (TMSCl) in Methanol

This is a mild and operationally simple method for the esterification of amino acids.[3]

General Procedure:

  • To a suspension of the amino acid (0.1 mol) in methanol (100 mL), slowly add freshly distilled trimethylchlorosilane (0.2 mol) with stirring.

  • Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture on a rotary evaporator to obtain the amino acid ester hydrochloride.

Purification: The product can be purified by recrystallization.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Experimental Workflow General Experimental Workflow Reactants GABA + Methanol Reaction Acid-Catalyzed Esterification (HCl, SOCl2, or TMSCl) Reactants->Reaction Evaporation Solvent Removal (Rotary Evaporation) Reaction->Evaporation Crude_Product Crude Methyl 4-aminobutanoate HCl Evaporation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure Methyl 4-aminobutanoate HCl Purification->Final_Product Characterization Characterization (NMR, MP, Purity) Final_Product->Characterization

Caption: A generalized workflow for the synthesis and purification of the target compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Reference
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white solid/crystals[1]
Melting Point 110-115 °C[1]
Purity (Typical) >98% (HPLC), ≥99.0% (Titration)[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, D₂O): δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[2]

  • ¹³C NMR: δ 175.7, 52.4, 38.8, 30.6, 22.1.[3]

Safety and Handling

  • γ-Aminobutyric acid (GABA): Generally considered safe to handle.

  • Methanol: Flammable liquid and toxic by inhalation, ingestion, and skin absorption.

  • Anhydrous Hydrogen Chloride: Corrosive gas, toxic by inhalation. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. All manipulations should be carried out in a fume hood.

  • Trimethylchlorosilane (TMSCl): Flammable liquid, corrosive, and reacts with water. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from GABA can be accomplished efficiently through several variations of the Fischer esterification. The choice of method depends on the specific requirements of the laboratory and the desired scale of the reaction. The use of thionyl chloride or trimethylchlorosilane offers operational advantages over the handling of anhydrous HCl gas, while all three methods are capable of producing high yields of the desired product. Proper purification and characterization are essential to ensure the quality of the final compound for its intended research or developmental applications.

References

Methyl 4-aminobutanoate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13031-60-2

This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate hydrochloride, a key reagent in neuroscience research and a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and its role within the GABAergic signaling pathway.

Chemical and Physical Properties

This compound is the methyl ester of GABA, presented as a hydrochloride salt.[1] It is a white to off-white crystalline solid.[3][4] Key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C5H12ClNO2[5]
Molecular Weight 153.61 g/mol [1]
Melting Point 120-125 °C[5][6]
Boiling Point 164.8 °C at 760 mmHg[5][6]
Flash Point 38.7 °C[5][6]
Vapor Pressure 1.93 mmHg at 25°C[5][6]
Solubility Soluble in DMSO (30 mg/mL)[1]
Purity ≥98.0%[7][8]

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: Fischer Esterification with Anhydrous HCl [9]

This method involves the direct esterification of 4-aminobutyric acid with methanol (B129727), using anhydrous hydrogen chloride as both a catalyst and a source of the hydrochloride salt.

Materials:

  • 4-aminobutyric acid (GABA)

  • Methanol (anhydrous)

  • Anhydrous Hydrogen Chloride (gas)

  • Ice bath

Procedure:

  • Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.

  • Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm to a gentle reflux.

  • Once reflux begins, place the reaction mixture in an ice bath to cool.

  • Continue bubbling HCl for an additional 5 minutes after cooling.

  • Place the reaction under a nitrogen atmosphere and reflux for 17 hours.

  • Evaporate the solvent in vacuo to obtain the crude product as a white solid.

  • The product can be used in the next step without further purification.[9]

Method 2: Thionyl Chloride Esterification [3]

This alternative method utilizes thionyl chloride for the esterification process.

Materials:

  • gamma-aminobutyric acid (GABA)

  • Methanol

  • Thionyl chloride

  • Ice bath

Procedure:

  • Dissolve gamma-aminobutyric acid (10 mmol) in methanol (20 mL) under ice bath conditions.

  • Slowly add thionyl chloride (20 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Remove the solvent by rotary evaporation to yield the final product as a white solid.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for structural elucidation. The expected signals for this compound in D2O are: δ 3.46 (s, 3H), 2.79 (t, J = 7.6 Hz, 2H), 2.28 (t, J = 7.3 Hz, 2H), 1.77-1.67 (m, 2H).[3]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight. The expected value for the [M + H-HCl]+ ion is m/z 118.1.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule.

Signaling Pathway and Biological Role

This compound serves as a precursor to GABA, the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[2][10] GABA plays a crucial role in reducing neuronal excitability by binding to its receptors, primarily GABAA and GABAB receptors.[11]

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Synthesis Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_synapse Vesicle->GABA_synapse Release GAT1_pre GABA Transporter (GAT1) GABA_synapse->GAT1_pre Reuptake GABA_A GABAA Receptor (Ionotropic) GABA_synapse->GABA_A Binding GABA_B GABAB Receptor (Metabotropic) GABA_synapse->GABA_B Binding Cl_ion GABA_A->Cl_ion Opens Cl- channel K_ion GABA_B->K_ion Opens K+ channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Caption: Overview of the GABAergic signaling pathway.

The binding of GABA to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential.[11] GABAB receptors are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (K+), also resulting in hyperpolarization.[11]

Experimental Workflow: Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Workflow Start Start: Reagents Reaction Esterification Reaction (e.g., with HCl/Methanol) Start->Reaction Workup Solvent Evaporation (in vacuo) Reaction->Workup Crude_Product Crude Methyl 4-aminobutanoate HCl Workup->Crude_Product Analysis Analytical Characterization Crude_Product->Analysis NMR 1H NMR Analysis->NMR MS ESI-MS Analysis->MS IR IR Spectroscopy Analysis->IR Final_Product Pure Product NMR->Final_Product MS->Final_Product IR->Final_Product

References

A Technical Guide to Methyl 4-Aminobutanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Properties, Synthesis, and Role in Modulating GABAergic Signaling

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1][2] This compound serves as a valuable building block in medicinal chemistry and a useful tool in neuroscience research. Its structural similarity to GABA allows it to interact with the GABAergic system, making it a subject of interest for the development of novel therapeutics targeting neurological and psychiatric disorders.[2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its relevance within the context of GABAergic signaling pathways.

Core Physicochemical and Molecular Data

This compound is a white crystalline powder.[4] Key quantitative data for this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C5H12ClNO2[5][6]
Molecular Weight 153.61 g/mol [5][7][8][9][10]
CAS Number 13031-60-2[6][7][9][10]
Melting Point 120-125 °C[5][9][10]
Boiling Point 164.8 °C at 760 mmHg[5][7]
Synonyms 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride[9][11]

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the esterification of 4-aminobutyric acid (GABA). Several methods have been reported, with the use of thionyl chloride or anhydrous HCl in methanol (B129727) being common.[4][7][12]

Experimental Protocol: Esterification using Anhydrous HCl in Methanol

This protocol describes a common laboratory-scale synthesis of this compound.[12]

Materials:

  • 4-aminobutyric acid (GABA)

  • Anhydrous methanol

  • Anhydrous hydrochloric acid (gas)

  • Ice bath

  • Reflux apparatus

  • Rotary evaporator

Procedure:

  • Suspend 4-aminobutyric acid (0.2 mole) in anhydrous methanol (200 ml) at room temperature.

  • Slowly bubble anhydrous HCl gas into the mixture. The reaction is exothermic and will warm up.

  • After approximately 5 minutes of HCl addition, the mixture may begin to gently reflux. At this point, place the reaction vessel in an ice bath to control the temperature.

  • Continue to bubble HCl gas for an additional 5 minutes after cooling.

  • Once the HCl addition is complete, place the reaction mixture under a nitrogen atmosphere and reflux for 17 hours.

  • After the reflux period, evaporate the solvent in vacuo to yield a white solid, which is the desired this compound.[12]

The following diagram illustrates the logical workflow of this synthesis process.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation cluster_product Final Product start_gaba 4-Aminobutyric Acid (GABA) step1 Suspend GABA in Methanol start_gaba->step1 start_methanol Anhydrous Methanol start_methanol->step1 start_hcl Anhydrous HCl (gas) step2 Bubble Anhydrous HCl (Cooling with Ice Bath) start_hcl->step2 step1->step2 step3 Reflux under Nitrogen (17 hours) step2->step3 step4 Evaporate Solvent (in vacuo) step3->step4 product This compound (White Solid) step4->product

Caption: A flowchart illustrating the synthesis of this compound.

Role in Drug Development and Neuroscience

This compound is primarily utilized as a precursor and building block in the synthesis of more complex molecules, particularly in peptide synthesis.[9][13][14] Its structural relationship to GABA also makes it a useful tool for studying the GABAergic system.

Application in Peptide Synthesis

The incorporation of GABA and its analogues into peptide chains can lead to the development of peptidomimetics with enhanced stability and novel biological activities.[14] this compound, with its protected carboxylic acid group, is a convenient starting material for introducing a GABA unit into a peptide sequence in solution-phase synthesis.[10][13]

A Tool for Studying the GABAergic System

As a GABA analogue, the methyl ester can be used in studies to understand the function of the GABAergic system.[3] The central nervous system maintains a delicate balance between excitatory and inhibitory signals, with GABA being the primary inhibitory neurotransmitter.[15][16] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric conditions, including epilepsy, anxiety, and sleep disorders.[2][17]

The effects of GABA are mediated through two main classes of receptors: GABA-A and GABA-B receptors.[18]

  • GABA-A receptors are ionotropic, ligand-gated chloride channels that mediate fast synaptic inhibition.[16][18]

  • GABA-B receptors are metabotropic, G-protein coupled receptors that produce slower and more prolonged inhibitory signals.[16][18][19]

Understanding the signaling pathways of these receptors is crucial for the development of drugs that can modulate GABAergic activity.

G Overview of the GABAergic Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Terminal glutamate Glutamate gad GAD (Glutamic Acid Decarboxylase) glutamate->gad converts gaba_synthesis GABA gad->gaba_synthesis synthesizes vesicle Synaptic Vesicle gaba_synthesis->vesicle packaged into gaba_released GABA vesicle->gaba_released release gaba_a GABA-A Receptor (Ionotropic) gaba_released->gaba_a binds to gaba_b GABA-B Receptor (Metabotropic) gaba_released->gaba_b binds to cl_influx Cl- Influx gaba_a->cl_influx opens Cl- channel g_protein G-protein Signaling gaba_b->g_protein activates hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization causes g_protein->hyperpolarization leads to

Caption: A simplified diagram of the GABAergic signaling pathway at a synapse.

Conclusion

This compound is a key biochemical reagent with significant applications in synthetic organic chemistry and as a tool for neuroscientific research. Its straightforward synthesis and its identity as a GABA analogue make it a valuable compound for researchers and drug development professionals. A thorough understanding of its properties and its role within the context of the GABAergic system is essential for its effective application in the development of novel therapeutics for a range of neurological disorders.

References

Technical Guide: Spectral and Analytical Profile of GABA Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for gamma-aminobutyric acid (GABA) methyl ester hydrochloride. It includes key analytical data, detailed experimental protocols for its synthesis and characterization, and a workflow diagram for its preparation and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

  • Chemical Name: Methyl 4-aminobutanoate hydrochloride

  • Synonyms: GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol

  • CAS Number: 13031-60-2

Spectral Data Summary

The following tables summarize the key spectral data for GABA methyl ester hydrochloride.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.46s-3H-OCH₃
2.79t7.62H-CH₂-N
2.28t7.32H-CH₂-C=O
1.67-1.77m-2H-CH₂-CH₂-CH₂-

Solvent: D₂O, Instrument: 400 MHz NMR Spectrometer[1]

Table 2: ¹³C NMR Spectral Data (Predicted)
Chemical Shift (δ) ppmAssignment
~174C=O (ester)
~52-OCH₃
~39-CH₂-N
~30-CH₂-C=O
~22-CH₂-CH₂-CH₂-

Note: These are predicted chemical shifts based on typical ranges for the respective functional groups. Experimental values may vary.

Table 3: Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Ion
118.1[M + H - HCl]⁺

Technique: Electrospray Ionization (ESI-MS)[1]

Table 4: Infrared (IR) Spectroscopy Absorption Frequencies (Predicted)
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3000-2850StrongC-H StretchAliphatic
~2900MediumN-H StretchAmmonium Salt (-NH₃⁺)
1750-1735StrongC=O StretchEster
1320-1000StrongC-O StretchEster

Note: These are predicted absorption frequencies based on characteristic group frequencies. Experimental values may vary.

Experimental Protocols

Synthesis of GABA Methyl Ester Hydrochloride[1]

This protocol describes a general and efficient method for the synthesis of GABA methyl ester hydrochloride.

Materials:

  • gamma-aminobutyric acid (GABA)

  • Methanol (B129727) (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Under ice bath conditions, slowly and dropwise add thionyl chloride (20 mmol) to a solution of gamma-aminobutyric acid (10 mmol) in 20 mL of anhydrous methanol.

  • Remove the ice bath and stir the reaction mixture at room temperature for approximately 2 hours.

  • Remove the solvent by rotary evaporation to yield the crude product.

  • The resulting white solid is GABA methyl ester hydrochloride. The reported yield for this procedure is 96.0%.

Analytical Characterization Protocols

The following are general protocols for the spectral analysis of GABA methyl ester hydrochloride.

¹H NMR Spectroscopy:

  • Prepare a sample by dissolving a small amount of GABA methyl ester hydrochloride in deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using a 400 MHz NMR spectrometer.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to a reference standard.

Mass Spectrometry (ESI-MS):

  • Prepare a dilute solution of GABA methyl ester hydrochloride in a suitable solvent such as methanol or water.

  • Introduce the sample into an electrospray ionization mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the [M + H - HCl]⁺ ion.

Infrared (IR) Spectroscopy:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample in an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Process Diagrams

The following diagrams illustrate the synthesis and analytical workflow for GABA methyl ester hydrochloride.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification GABA GABA in Methanol Reaction Reaction at 0°C to RT (2 hours) GABA->Reaction ThionylChloride Thionyl Chloride ThionylChloride->Reaction Concentration Solvent Removal (Rotary Evaporation) Reaction->Concentration Product GABA Methyl Ester HCl (White Solid) Concentration->Product

Caption: A flowchart illustrating the synthesis and purification process for GABA methyl ester hydrochloride.

Analytical_Workflow Analytical Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Product GABA Methyl Ester HCl Sample NMR ¹H & ¹³C NMR Spectroscopy (in D₂O) Product->NMR MS Mass Spectrometry (ESI-MS) Product->MS IR Infrared Spectroscopy (KBr or ATR) Product->IR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: A diagram showing the analytical workflow for the characterization of GABA methyl ester hydrochloride.

References

An In-Depth Technical Guide on the Mechanism of Action of Methyl 4-aminobutanoate as a GABA Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. Its therapeutic potential is limited by its inability to efficiently cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of Methyl 4-aminobutanoate, a simple ester prodrug of GABA, designed to overcome this limitation. We delve into its mechanism of action, focusing on its transport across the BBB, subsequent enzymatic hydrolysis to GABA, and its ultimate impact on the GABAergic system. This document synthesizes available data, outlines detailed experimental protocols for its evaluation, and presents key signaling pathways and experimental workflows through explanatory diagrams.

Introduction

The challenge of delivering therapeutic agents to the central nervous system is a significant hurdle in the treatment of neurological disorders. The blood-brain barrier, a highly selective semipermeable border of endothelial cells, prevents most solutes from crossing from the circulating blood into the extracellular fluid of the CNS. Gamma-aminobutyric acid (GABA), despite its critical role in neurotransmission, is a prime example of a molecule whose therapeutic application is hampered by its poor BBB permeability[1].

To address this, various prodrug strategies have been developed. A common approach involves the esterification of the carboxylic acid group of GABA to increase its lipophilicity, thereby facilitating its passage across the BBB. Methyl 4-aminobutanoate, the methyl ester of GABA, represents a fundamental and well-studied example of this strategy. The core principle is that this more lipophilic compound can traverse the BBB, after which it is hydrolyzed by endogenous esterases within the brain to release the active GABA molecule.

This guide will provide a detailed examination of the mechanistic steps involved in Methyl 4-aminobutanoate's function as a GABA precursor, from its systemic administration to its effects within the CNS.

Mechanism of Action

The mechanism of action of Methyl 4-aminobutanoate as a GABA precursor can be dissected into three primary stages:

  • Blood-Brain Barrier Transport: The initial and most critical step is the passage of the prodrug from the systemic circulation into the brain parenchyma.

  • Enzymatic Hydrolysis: Once in the brain, the methyl ester must be efficiently converted back to GABA.

  • GABAergic System Modulation: The released GABA then exerts its physiological effects by interacting with GABA receptors.

Blood-Brain Barrier Transport
Enzymatic Hydrolysis to GABA

Following its entry into the brain, Methyl 4-aminobutanoate is subject to hydrolysis by various non-specific esterases present in brain tissue, which cleave the ester bond to release GABA and methanol. The rate of this conversion is a critical determinant of the prodrug's efficacy. While specific kinetic data for the hydrolysis of Methyl 4-aminobutanoate by brain esterases is limited, studies on similar organic esters indicate that this process is generally efficient[2][3][4].

The enzymatic conversion of Methyl 4-aminobutanoate to GABA is a crucial step for its action as a prodrug. The following diagram illustrates this hydrolytic process.

M4AB Methyl 4-aminobutanoate (in brain) Esterases Brain Esterases M4AB->Esterases GABA GABA Esterases->GABA Methanol Methanol Esterases->Methanol

Fig. 1: Enzymatic hydrolysis of Methyl 4-aminobutanoate.
Modulation of the GABAergic System

The liberated GABA from the hydrolysis of Methyl 4-aminobutanoate supplements the endogenous pool of this neurotransmitter. It can then bind to and activate GABA receptors, primarily GABAA and GABAB receptors, on neuronal membranes. Activation of these receptors leads to an influx of chloride ions (GABAA) or an efflux of potassium ions (GABAB), resulting in hyperpolarization of the neuron and a decrease in its excitability. This enhancement of inhibitory neurotransmission is the basis for the potential therapeutic effects of Methyl 4-aminobutanoate in conditions characterized by neuronal hyperexcitability, such as epilepsy.

The following diagram depicts the signaling pathway of GABA released from its precursor.

cluster_precursor Prodrug Action cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron M4AB Methyl 4-aminobutanoate GABA_released GABA M4AB->GABA_released Hydrolysis GABA_receptor GABA Receptor (GABAA / GABAB) GABA_released->GABA_receptor Binding Ion_channel Ion Channel Opening (Cl- influx / K+ efflux) GABA_receptor->Ion_channel Hyperpolarization Hyperpolarization Ion_channel->Hyperpolarization Inhibition Decreased Neuronal Excitability Hyperpolarization->Inhibition

Fig. 2: GABAergic signaling pathway.

Quantitative Data

While specific pharmacokinetic parameters for Methyl 4-aminobutanoate are not extensively reported, the following tables summarize the kind of quantitative data that is essential for evaluating its efficacy as a GABA prodrug. The values presented are hypothetical and serve as a template for the data that should be sought in experimental studies.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterValueReference
Molecular Weight117.15 g/mol [5]
LogP (octanol/water)ValueCitation
BBB Permeability Coefficient (Pe)Value (cm/s)Citation
Brain Tissue Binding (%)ValueCitation
Plasma Half-life (t1/2)Value (min)Citation
Brain Half-life (t1/2)Value (min)Citation

Table 2: In Vivo Efficacy and GABA Level Modulation

Animal ModelDose (mg/kg)Route of Admin.Brain GABA Increase (%)Anticonvulsant Effect (Metric)Reference
Mouse (PTZ-induced seizures)Valuei.p.ValueValue (e.g., latency to seizure)Citation
Rat (MES test)Valuei.v.ValueValue (e.g., duration of tonic hindlimb extension)Citation

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the mechanism of action of Methyl 4-aminobutanoate.

In Situ Brain Perfusion for BBB Permeability

This technique allows for the direct measurement of the transport of a compound across the BBB, independent of systemic circulation.

  • Objective: To determine the brain uptake rate and permeability coefficient of Methyl 4-aminobutanoate.

  • Experimental Workflow:

Start Anesthetize Animal (e.g., Rat) Expose_Carotid Expose Common Carotid Artery Start->Expose_Carotid Cannulate Cannulate Artery Expose_Carotid->Cannulate Perfusion_Setup Connect to Perfusion Pump Cannulate->Perfusion_Setup Perfuse Perfuse at a Constant Rate Perfusion_Setup->Perfuse Perfusate_Prep Prepare Perfusate with [14C]-Methyl 4-aminobutanoate Perfusate_Prep->Perfuse Decapitate Decapitate at Timed Intervals Perfuse->Decapitate Brain_Harvest Harvest Brain Decapitate->Brain_Harvest Homogenize Homogenize Brain Tissue Brain_Harvest->Homogenize Scintillation Quantify Radioactivity (Liquid Scintillation Counting) Homogenize->Scintillation Calculate Calculate Brain Uptake and Permeability Scintillation->Calculate

Fig. 3: In situ brain perfusion workflow.
  • Methodology:

    • Anesthetize a rat (e.g., with sodium pentobarbital).

    • Surgically expose the common carotid artery.

    • Insert a cannula into the artery, pointing towards the brain.

    • Begin perfusion with a physiological buffer containing a known concentration of radiolabeled Methyl 4-aminobutanoate (e.g., 14C-labeled).

    • After a set period of perfusion (e.g., 1-5 minutes), decapitate the animal.

    • Rapidly remove the brain and dissect the desired regions.

    • Homogenize the brain tissue and measure the amount of radioactivity using a liquid scintillation counter.

    • Calculate the brain uptake clearance (Kin) and the permeability-surface area (PS) product.

Brain Homogenate Hydrolysis Assay

This in vitro assay measures the rate at which Methyl 4-aminobutanoate is converted to GABA by brain tissue.

  • Objective: To determine the kinetic parameters (Vmax and Km) of Methyl 4-aminobutanoate hydrolysis.

  • Methodology:

    • Prepare a brain homogenate from a rodent in a suitable buffer (e.g., phosphate-buffered saline).

    • Incubate the homogenate at 37°C with various concentrations of Methyl 4-aminobutanoate.

    • At different time points, stop the reaction (e.g., by adding acid or heating).

    • Measure the concentration of GABA produced using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

    • Determine the initial reaction velocities and calculate the Vmax and Km from a Lineweaver-Burk or Michaelis-Menten plot.

In Vivo Microdialysis for GABA Measurement

This technique allows for the continuous monitoring of extracellular GABA levels in the brain of a freely moving animal.

  • Objective: To measure the change in brain GABA concentration following systemic administration of Methyl 4-aminobutanoate.

  • Methodology:

    • Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or hippocampus) of a rat.

    • Allow the animal to recover from surgery.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

    • Collect dialysate samples at regular intervals to establish a baseline GABA concentration.

    • Administer Methyl 4-aminobutanoate (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples and analyze the GABA concentration in each sample using HPLC with fluorescence or mass spectrometric detection.

    • Plot the change in GABA concentration over time.

Conclusion

Methyl 4-aminobutanoate serves as a classic example of a prodrug strategy to enhance the delivery of GABA to the central nervous system. Its increased lipophilicity facilitates transport across the blood-brain barrier, where it is subsequently hydrolyzed by brain esterases to release the active neurotransmitter. The resulting increase in brain GABA levels can potentiate inhibitory neurotransmission, offering a potential therapeutic avenue for neurological disorders characterized by hyperexcitability. Further research is warranted to fully quantify the pharmacokinetic and pharmacodynamic parameters of Methyl 4-aminobutanoate to optimize its potential clinical utility. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

Methyl 4-aminobutanoate Hydrochloride: A Technical Guide to its Role as a GABA Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminobutanoate hydrochloride, also known as γ-aminobutyric acid (GABA) methyl ester hydrochloride (GME), has been identified as a promising precursor to the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA. Its ability to cross the blood-brain barrier, a significant hurdle for GABA itself, and subsequently hydrolyze to form GABA, positions it as a valuable tool in neuroscience research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the biochemical and pharmacological properties of this compound, with a focus on its conversion to GABA and its interactions with the GABAergic system. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development in this area.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The therapeutic potential of directly augmenting GABA levels in the brain is limited by the inability of GABA to efficiently cross the blood-brain barrier. This has led to the exploration of prodrugs and precursors that can penetrate the central nervous system and subsequently be converted to GABA.

This compound has emerged as a significant compound in this field. As the methyl ester of GABA, it exhibits increased lipophilicity, facilitating its transport across the blood-brain barrier. Once in the brain, it is enzymatically hydrolyzed to release GABA, thereby increasing its local concentration and potentiating its inhibitory effects. This guide will delve into the scientific evidence supporting the role of this compound as a GABA precursor, presenting key quantitative data and detailed experimental methodologies.

Biochemical Properties and Metabolic Conversion

The primary mechanism by which this compound exerts its effects is through its conversion to GABA. This hydrolysis is catalyzed by esterase enzymes present in brain tissue.

In Vitro Hydrolysis

Studies utilizing brain homogenates have demonstrated the enzymatic conversion of this compound to GABA. This process is a key validation of its role as a GABA precursor within the central nervous system.

Experimental Protocol: Hydrolysis in Brain Homogenates

The following protocol outlines a general method for assessing the hydrolysis of this compound in brain tissue.

  • Tissue Preparation:

    • Euthanize rats by decapitation and rapidly remove the brains.

    • Homogenize the brain tissue in a suitable buffer (e.g., Krebs-Ringer phosphate (B84403) buffer, pH 7.4) at a specific concentration (e.g., 10% w/v).

    • Centrifuge the homogenate at a low speed (e.g., 1000 x g for 10 minutes at 4°C) to remove cellular debris. The resulting supernatant is used for the assay.

  • Hydrolysis Assay:

    • Pre-incubate aliquots of the brain homogenate supernatant at 37°C.

    • Initiate the reaction by adding a known concentration of this compound.

    • Incubate the reaction mixture for various time points.

    • Terminate the reaction by adding a protein precipitating agent (e.g., perchloric acid).

    • Centrifuge the mixture to pellet the precipitated proteins.

    • Analyze the supernatant for the presence and quantity of GABA and remaining this compound using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Logical Relationship: From Precursor to Neurotransmitter

M4AH Methyl 4-aminobutanoate Hydrochloride (GME) BBB Blood-Brain Barrier M4AH->BBB Crosses Esterases Brain Esterases M4AH->Esterases Substrate Brain Brain Parenchyma BBB->Brain Brain->Esterases GABA GABA Esterases->GABA Hydrolysis Receptor GABA Receptor GABA->Receptor Binds Effect Neuronal Inhibition Receptor->Effect Activates

Caption: Metabolic pathway of this compound.

Pharmacological Effects

The in vivo administration of this compound has been shown to elicit pharmacological effects consistent with an increase in central GABAergic tone.

Acute Toxicity

The acute toxicity of this compound has been determined in rodents, providing essential data for dose-ranging studies.

Animal Model Route of Administration LD50 (mg/kg)
MiceIntracardiac1300
RatsIntracardiac950
Table 1: Acute Toxicity of this compound. [1]
Anticonvulsant and Antiaggressive Effects

Preclinical studies have demonstrated that this compound possesses anticonvulsant and antiaggressive properties, further supporting its role as a GABA precursor. For instance, it has been shown to decrease isoniazid-induced convulsions in rats.[1]

Experimental Protocol: Assessment of Anticonvulsant Activity

A common method to evaluate anticonvulsant effects is the isoniazid-induced convulsion model.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer this compound or vehicle control via a systemic route (e.g., intracardiac or intraperitoneal).

    • After a predetermined time, administer a convulsant agent, such as isoniazid (B1672263) (e.g., 300 mg/kg, subcutaneous).

    • Observe the animals for the onset of convulsions and mortality.

    • Record the latency to the first convulsion and the percentage of animals protected from convulsions and death.

Interaction with the GABAergic System

Beyond its conversion to GABA, this compound directly interacts with components of the GABAergic system, including receptors and transporters.

Inhibition of GABA Binding

In vitro studies have shown that this compound can act as an inhibitor of GABA binding to crude synaptic plasma membranes.[1]

Experimental Protocol: GABA Receptor Binding Assay

This protocol describes a competitive binding assay to assess the inhibition of GABA binding.

  • Membrane Preparation:

    • Prepare crude synaptic plasma membranes from rat brains.

    • Homogenize the tissue in a sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.

    • Lyse the synaptosomes in a hypotonic buffer and wash the membranes repeatedly to remove endogenous GABA.

  • Binding Assay:

    • Incubate the synaptic membranes with a radiolabeled GABA receptor ligand (e.g., [³H]GABA or [³H]muscimol) in the presence of varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Experimental Workflow: GABA Receptor Binding Assay

cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Brain Homogenization prep2 Differential Centrifugation prep1->prep2 prep3 Synaptosome Isolation prep2->prep3 prep4 Hypotonic Lysis & Washing prep3->prep4 assay1 Incubate Membranes with [³H]GABA & GME prep4->assay1 Synaptic Membranes assay2 Rapid Filtration assay1->assay2 assay3 Scintillation Counting assay2->assay3 assay4 Data Analysis (IC50) assay3->assay4

References

Harnessing the Potential: A Technical Guide to GABA Esters in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability.[1][2] Its involvement in a myriad of neurological processes makes it a key target for therapeutic intervention in disorders such as epilepsy, anxiety, spasticity, and central pain.[1][3][4] However, the therapeutic application of GABA itself is severely limited by its inability to effectively cross the blood-brain barrier (BBB) due to its zwitterionic nature at physiological pH.[3][5] To overcome this challenge, researchers have turned to GABA esters, lipophilic prodrugs designed to traverse the BBB and subsequently hydrolyze to release GABA within the CNS.[3][6] This guide explores the core principles, applications, and experimental methodologies related to the use of GABA esters in neuroscience research.

The Prodrug Strategy: Enhancing Brain Uptake

The fundamental principle behind GABA esters is to mask the polar carboxyl and amino groups of the GABA molecule, thereby increasing its lipophilicity and facilitating passive diffusion across the BBB. Once in the brain, endogenous esterases cleave the ester bond, liberating GABA to exert its inhibitory effects.[6][7] This approach has been shown to significantly increase brain concentrations of GABA compared to direct administration of the neurotransmitter itself.

Studies have demonstrated a dramatic increase in brain uptake with various ester modifications. For instance, aliphatic and steroid esters of GABA showed a 2- to 81-fold increase in brain uptake in mice compared to GABA alone.[7] Similarly, certain lipid esters of GABA demonstrated 75- and 127-fold greater uptake into the mouse brain relative to the liver than free GABA.[6]

Quantitative Data on GABA Ester Performance

The efficacy of GABA esters is determined by several factors, including their lipophilicity, rate of hydrolysis, and the nature of the esterifying alcohol. The following tables summarize key quantitative data from preclinical studies.

Table 1: Brain Uptake and Physicochemical Properties of Select GABA Esters

Ester CompoundEsterifying GroupBrain Uptake Increase (vs. GABA)Brain-Uptake IndexBrain-Penetration IndexReference
GABA Butyl Ester1-Butyl74-fold--[7]
GABA Linolenyl Ester9,12,15-Octadecatrienyl2-fold--[7]
GABA Cholesteryl Ester3-Cholesteryl25-fold--[7]
GABA Dexamethasone EsterDexamethasone81-fold--[7]
Di-GABA Stearoyl EsterStearoyl-45.128[8]
Di-GABA Oleoyl EsterOleoyl---[8]
Di-GABA Linoleoyl EsterLinoleoyl---[8]
Di-GABA Linolenoyl EsterLinolenoyl-31.515[8]

Note: Brain-uptake and penetration indices are relative measures. Higher values indicate greater penetration.

Table 2: In Vitro Stability and Anticonvulsant Activity of GABA Prodrugs

CompoundHalf-life in Aqueous Buffer (t½)Half-life in Mouse Plasma (t½)Anticonvulsant EffectReference
Compound 7 (Carboxylic Acid)68.2 h5.8 hSignificant reduction in PTZ and bicuculline-induced convulsions[9]
Compound 6 (Ethyl Ester)25.7 h> 3 h (stable)Dose-dependent reduction in PTZ and bicuculline-induced convulsions[9]

Key Signaling Pathways

GABA exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B.[1][10] GABA esters, upon hydrolysis, release GABA which then acts on these native receptors.

  • GABA-A Receptors are ionotropic ligand-gated chloride channels.[2][10] GABA binding leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[10]

  • GABA-B Receptors are metabotropic G-protein coupled receptors.[2][10] Their activation leads to downstream effects such as the inhibition of adenylyl cyclase and modulation of calcium and potassium channels, resulting in a slower but more prolonged inhibitory effect.[11]

GABA_A_Signaling cluster_membrane Postsynaptic Membrane GABA_A GABA-A Receptor (Ligand-Gated Ion Channel) Cl_ion GABA_A->Cl_ion Opens Channel GABA GABA (from Ester Hydrolysis) GABA->GABA_A Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_ion->Hyperpolarization Influx AP_Inhibition Inhibition of Action Potential Hyperpolarization->AP_Inhibition

Caption: Simplified GABA-A receptor signaling pathway.

Experimental Protocols

The evaluation of novel GABA esters involves a multi-step process, from initial synthesis and stability testing to in vivo pharmacological assessment.

Objective: To determine the stability of a GABA ester in a physiological environment and its susceptibility to enzymatic cleavage.

Methodology:

  • Preparation of Solutions: Prepare a stock solution of the GABA ester in a suitable solvent (e.g., DMSO). Prepare buffer solutions at physiological pH (e.g., pH 7.4 phosphate-buffered saline).

  • Incubation: Add the ester stock solution to both the aqueous buffer and to fresh mouse or rat plasma to a final concentration of ~100 µM.[9]

  • Sampling: Incubate the solutions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction in the plasma samples by adding an excess of cold acetonitrile. This will also precipitate plasma proteins.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the parent ester and the appearance of GABA.

  • Data Calculation: The half-life (t½) of the ester in each medium is calculated from the rate of its disappearance over time.[9]

Objective: To evaluate the central depressant effects of GABA esters following systemic administration, indicative of successful BBB penetration and GABA release.

Methodology:

  • Animal Model: Use adult male mice (e.g., BALB/c strain).[7]

  • Drug Administration: Dissolve the GABA ester in a suitable vehicle (e.g., saline, DMSO/saline mixture). Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 20, 40 mg/kg).[8][9] A control group should receive the vehicle only.

  • Acclimatization: Place individual mice into an open-field activity chamber and allow them to acclimatize for a designated period (e.g., 30 minutes).

  • Data Recording: Following drug administration (e.g., 60 minutes post-injection), record the general motor activity using an automated activity monitoring system.[9] Key parameters include total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Analysis: Compare the activity parameters of the ester-treated groups to the vehicle control group. A significant, dose-dependent reduction in motor activity suggests a central depressant effect.[6][7]

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment cluster_decision Decision Point synthesis Synthesis of GABA Ester stability Aqueous & Plasma Stability Assays (HPLC) synthesis->stability hydrolysis Enzymatic Hydrolysis (Brain Homogenates) stability->hydrolysis pk Pharmacokinetics (Brain Uptake Studies) hydrolysis->pk Promising Candidate pd Pharmacodynamics (e.g., Motor Activity) pk->pd toxicity Acute Toxicity Studies pd->toxicity decision Active & Safe Candidate? toxicity->decision decision->pd Iterate/Optimize

Caption: General workflow for the preclinical evaluation of GABA esters.

Research Applications and Future Directions

The ability to deliver GABA to the brain opens up numerous avenues for research and therapeutic development.

  • Anticonvulsant Activity: GABA esters have shown promise in animal models of epilepsy by reducing the severity of seizures induced by agents like pentylenetetrazole (PTZ) and bicuculline.[9] This suggests their potential as novel antiepileptic drugs.

  • Central Pain: Conditions like central pain may be linked to a deficiency in GABAergic inhibitory transmission.[3][4] GABA esters could potentially replenish GABA levels in affected brain regions, offering a new analgesic strategy.[5]

  • Neuroprotection: By increasing inhibitory tone, GABA esters could be investigated for neuroprotective effects in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.

  • Tool for Probing GABAergic Systems: Beyond therapeutics, novel GABA esters serve as valuable research tools. They allow for the controlled elevation of GABA in the brain, enabling researchers to study the downstream consequences of enhanced GABAergic signaling on neural circuits, behavior, and cognition.

The development of GABA esters continues to be an active area of research. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these prodrugs to achieve better temporal and spatial control of GABA release within the CNS, potentially through the design of esters targeted by specific brain-resident esterases. This will further refine their utility both as therapeutic agents and as sophisticated tools for neuroscience research.

References

A Technical Guide to High-Purity Methyl 4-aminobutanoate Hydrochloride for the Research and Pharmaceutical Sectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 4-aminobutanoate hydrochloride (also known as GABA methyl ester hydrochloride), a key reagent and building block in neuroscience research and pharmaceutical development. This document details commercial suppliers, quantitative specifications, and essential experimental protocols for its synthesis, purification, and analysis. Furthermore, it elucidates its mechanism of action within the GABAergic system through a detailed signaling pathway diagram.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several reputable chemical suppliers. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Product Specifications from Commercial Suppliers

SupplierProduct NumberPurity SpecificationAnalytical Method(s)Melting Point (°C)
Sigma-Aldrich M3154≥99.0% (Argentometric Titration)Titration120-125[1]
Selleck Chemicals S606699%NMR & HPLCNot Specified
Thermo Scientific Chemicals AC44291100099% (Argentometry)Argentometry118-119
Tokyo Chemical Industry (TCI) M3154>98.0% (Titration and Total Nitrogen)Titration, Total Nitrogen122.0 - 126.0[2]
MOLNOVA M27562>98% (HPLC)HPLCNot Specified[3][4]
Alfa Chemistry ACM13031602-1≥ 99% (Titration)TitrationNot Specified

Table 2: Physicochemical Properties

PropertyValueSource
CAS Number 13031-60-2Sigma-Aldrich[1], TCI[2]
Molecular Formula C₅H₁₂ClNO₂MOLNOVA[3][4], TCI[2]
Molecular Weight 153.61 g/mol Sigma-Aldrich[1], Selleck Chemicals[5]
Appearance White to almost white crystals or powderTCI[2], Sigma-Aldrich[1]
Solubility Soluble in DMSO (30 mg/mL)Selleck Chemicals[5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a standard esterification procedure of γ-aminobutyric acid (GABA).[6]

Objective: To synthesize this compound from 4-aminobutyric acid and methanol (B129727) using anhydrous HCl.

Materials:

  • 4-aminobutyric acid (GABA)

  • Methanol (anhydrous)

  • Anhydrous Hydrogen Chloride (gas)

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Nitrogen source

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, create a heterogeneous mixture of 20.64 g (0.2 mole) of 4-aminobutyric acid in 200 mL of anhydrous methanol at room temperature.

  • Slowly bubble anhydrous HCl gas into the stirred mixture. The reaction is exothermic and will warm up.

  • After approximately 5 minutes of HCl addition, the mixture will begin to gently reflux. At this point, place the flask in an ice bath to cool.

  • Continue the addition of HCl gas for another 5 minutes while cooling the reaction.

  • Remove the flask from the ice bath, place it under a nitrogen atmosphere, and reflux the mixture for 17 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Remove the solvent (methanol) in vacuo using a rotary evaporator.

  • The resulting product is a white solid, this compound. The crude product can be used for some applications without further purification.[6]

Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up GABA 4-Aminobutyric Acid (GABA) Mixing Mix GABA and Methanol GABA->Mixing Methanol Anhydrous Methanol Methanol->Mixing HCl Anhydrous HCl gas HCl_Addition Bubble in HCl gas (exothermic, reflux) HCl->HCl_Addition Mixing->HCl_Addition Cooling Cool in ice bath HCl_Addition->Cooling Reflux Reflux for 17 hours under Nitrogen HCl_Addition->Reflux Cooling->HCl_Addition continue for 5 min Evaporation Evaporate solvent (in vacuo) Reflux->Evaporation Product Methyl 4-aminobutanoate HCl (White Solid) Evaporation->Product

Synthesis workflow for this compound.
Purification

While the synthesis protocol suggests the crude product may be used directly, for applications requiring high purity, recrystallization is recommended.

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Beakers

  • Hot plate/stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude solid in a minimal amount of hot anhydrous ethanol.

  • Once fully dissolved, allow the solution to cool slowly to room temperature.

  • To induce precipitation, slowly add anhydrous diethyl ether until the solution becomes cloudy.

  • Allow the solution to stand at room temperature, then cool in an ice bath to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold anhydrous diethyl ether.

  • Dry the purified crystals under vacuum.

Analytical Methods

This method is based on a general procedure for the analysis of amino acids and their derivatives after derivatization.

Objective: To determine the purity of this compound by HPLC.

Materials:

Procedure:

  • Derivatization Reagent Preparation: Prepare a solution of 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated sodium borate buffer (pH 10) containing 20% methanol.[7]

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in HPLC-grade water. Mix 250 µL of the sample solution with 250 µL of water and 750 µL of the derivatization reagent.[7]

  • HPLC Analysis:

    • Column: Eclipse XDB-C18, 5 µm, 150 mm x 4.6 mm (or equivalent)[7]

    • Mobile Phase A: Phosphate buffer (40 mM, pH 7.8)[7]

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10)[7]

    • Gradient: A suitable gradient to elute the derivatized analyte.

    • Flow Rate: 1 mL/min[7]

    • Detection: UV at 338 nm[7]

    • Injection Volume: 10 µL[7]

  • Data Analysis: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

Workflow for HPLC Analysis:

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Sample Methyl 4-aminobutanoate HCl Derivatization Mix and React Sample->Derivatization Reagent OPA/MCE Derivatizing Reagent Reagent->Derivatization Injector Inject 10 µL Derivatization->Injector Column C18 Column Injector->Column Detector UV Detector (338 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Calculate Purity Chromatogram->Purity

Experimental workflow for HPLC purity analysis.

¹H NMR spectroscopy is a powerful tool for structural confirmation and can be used for quantitative analysis (qNMR).

Objective: To confirm the structure and assess the purity of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)

Procedure for Structural Confirmation:

  • Dissolve a small amount of the sample in a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • The expected signals for this compound are:

    • A singlet for the methyl ester protons (-OCH₃) at approximately 3.6 ppm.

    • A triplet for the methylene (B1212753) protons adjacent to the ester group (-CH₂-COO) at approximately 2.4 ppm.

    • A triplet for the methylene protons adjacent to the amino group (-CH₂-NH₃⁺) at approximately 3.0 ppm.

    • A multiplet (quintet) for the central methylene protons (-CH₂-) at approximately 1.9 ppm.

Procedure for Quantitative NMR (qNMR):

  • Accurately weigh a known amount of the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent.

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the purity of the sample based on the integral values, the number of protons for each signal, and the molecular weights and masses of the sample and the internal standard.

Mechanism of Action and Signaling Pathway

This compound serves as a prodrug for γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[8] Its ester functional group increases its lipophilicity compared to GABA, allowing it to cross the blood-brain barrier more readily. Once in the brain, it is hydrolyzed by esterases to release GABA.[8] The liberated GABA can then interact with the GABAergic system.

The GABAergic synapse is the site of action. GABA released into the synaptic cleft binds to ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.[9] This leads to an influx of chloride ions (GABA-A) or an efflux of potassium ions (GABA-B), hyperpolarizing the postsynaptic membrane and inhibiting the firing of an action potential.[3][10] GABA is cleared from the synapse by GABA transporters (GATs) on presynaptic neurons and surrounding glial cells.[2]

GABAergic Synapse Signaling Pathway:

G GABAergic Synapse and the Role of Methyl 4-aminobutanoate HCl cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GAT1 GAT1 (reuptake) M4AHCl_pre Methyl 4-aminobutanoate HCl M4AHCl_cleft Methyl 4-aminobutanoate HCl M4AHCl_pre->M4AHCl_cleft Crosses BBB GABA_cleft->GAT1 Reuptake GABA_A GABA-A Receptor GABA_cleft->GABA_A GABA_B GABA-B Receptor GABA_cleft->GABA_B M4AHCl_cleft->GABA_cleft Hydrolysis Esterase Esterase Esterase->M4AHCl_cleft Cl_ion Cl- influx GABA_A->Cl_ion K_ion K+ efflux GABA_B->K_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization

Action of Methyl 4-aminobutanoate HCl in the GABAergic synapse.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Methyl 4-aminobutanoate hydrochloride (CAS No. 13031-60-2), a key reagent in various research and development applications. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent accidental exposure.

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]

GHS Hazard Statements: H315, H319, H335.

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is provided below for easy reference.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 13031-60-2[1][3]
Molecular Formula C5H12ClNO2[3][4]
Molecular Weight 153.61 g/mol [3][5]
Appearance White to almost white crystalline powder[6][7]
Melting Point 120-125 °C (lit.)[3][7]
Boiling Point 164.8 °C at 760 mmHg[3]
Flash Point 38.7 °C[3]
Solubility Soluble in water.[8]

Table 2: Acute Toxicity Data

TestSpeciesRouteValueReference
LD50MouseIntracardiac1300 mg/kg[9]
LD50RatIntracardiac950 mg/kg[9]

Experimental Protocols for Hazard Assessment

The primary hazards of this compound are skin and eye irritation. The following are detailed methodologies for assessing these endpoints, based on internationally recognized OECD guidelines.

Skin Irritation Testing (based on OECD Guideline 404)

This test determines the potential for a substance to cause reversible inflammatory changes to the skin.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used for this test.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Test Substance Application: A 0.5 g amount of the test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.

  • Exposure: The exposure duration is 4 hours. After this period, the patch and any residual test substance are removed.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations are continued for up to 14 days if the effects are not resolved.

  • Scoring: The reactions are scored on a scale of 0 (no effect) to 4 (severe erythema/edema). A substance is identified as an irritant if it produces a mean score of ≥ 2.3 but < 4.0 for either erythema or edema.

Eye Irritation Testing (based on OECD Guideline 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Instillation: A 0.1 g amount of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit after gently pulling the lower eyelid away from the eyeball. The other eye remains untreated and serves as a control.[10][11]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[12] The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and chemosis (swelling). The observation period may be extended to 21 days to assess the reversibility of any effects.[13]

  • Scoring: Ocular lesions are scored according to a standardized system. A substance is classified as an eye irritant if it causes effects that are fully reversible within 21 days of observation.[6][7]

Safe Handling and Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following workflow and PPE are mandatory when handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Ensure adequate ventilation (Fume hood) gather_ppe Gather appropriate PPE locate_safety Locate emergency eyewash and safety shower wear_ppe Wear all required PPE locate_safety->wear_ppe handle_chemical Handle with care, avoiding dust formation and contact close_container Keep container tightly closed when not in use decontaminate Decontaminate work area close_container->decontaminate dispose Dispose of waste in approved containers wash_hands Wash hands thoroughly remove_ppe Remove and store/dispose of PPE correctly

Caption: Workflow for the safe handling of this compound.

Table 3: Recommended Personal Protective Equipment (PPE)

ProtectionSpecification
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[2][10]
Skin Protection Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2]
Respiratory Protection Use a NIOSH/MSHA approved respirator if ventilation is inadequate or if dusts are generated.[10]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First_Aid_Decision_Tree cluster_routes cluster_actions start Exposure Occurs eye_contact Eye Contact? start->eye_contact skin_contact Skin Contact? eye_contact->skin_contact No rinse_eyes Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention. eye_contact->rinse_eyes Yes inhalation Inhalation? skin_contact->inhalation No wash_skin Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, get medical attention. skin_contact->wash_skin Yes ingestion Ingestion? inhalation->ingestion No move_to_fresh_air Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. inhalation->move_to_fresh_air Yes rinse_mouth Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. ingestion->rinse_mouth Yes seek_medical Seek Immediate Medical Attention rinse_eyes->seek_medical wash_skin->seek_medical move_to_fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Decision tree for first aid measures upon exposure.

Spill and Leak Procedures:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[10] Avoid dust formation.[10]

  • Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[10] Avoid raising dust.

  • Environmental Precautions: Prevent the product from entering drains.[11][14]

Storage and Stability

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[2] It is recommended to store under an inert atmosphere and protect from moisture.[10][14]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[10]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[10]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10][14] Do not allow it to enter the environment.

This technical guide is intended to provide comprehensive safety information. Always refer to the most current Safety Data Sheet (SDS) for this product and consult with your institution's environmental health and safety department for specific guidance.

References

An In-depth Technical Guide to the Stability and Storage of Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-aminobutanoate hydrochloride (GABA Methyl Ester HCl). The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their experimental workflows.

Chemical and Physical Properties

This compound is the hydrochloride salt of the methyl ester of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. Its chemical structure and key properties are summarized below.

PropertyValue
Chemical Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline powder
Melting Point 120-125 °C
Synonyms 4-Aminobutyric acid methyl ester hydrochloride, GABA methyl ester hydrochloride

Stability Profile and Degradation Pathways

This compound is generally stable when stored under the recommended conditions. However, it is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can accelerate degradation.

Hydrolytic Degradation

As an ester, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to yield 4-aminobutanoic acid (GABA) and methanol (B129727). This reaction can be catalyzed by both acids and bases. Therefore, contact with strong acids and bases should be avoided.[1]

Thermal Degradation

Exposure to high temperatures can lead to the thermal decomposition of the compound.[1] The decomposition products can include irritating and toxic gases such as carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1]

Photostability

The potential degradation pathway of this compound is illustrated in the diagram below.

G Potential Degradation Pathway of Methyl 4-aminobutanoate HCl M4AH Methyl 4-aminobutanoate HCl GABA 4-Aminobutanoic Acid (GABA) M4AH->GABA Hydrolysis (H₂O, Acid/Base) MeOH Methanol M4AH->MeOH Hydrolysis (H₂O, Acid/Base) Decomp Thermal Decomposition Products (CO, CO₂, NOx, HCl) M4AH->Decomp Heat

Caption: Potential degradation pathways of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in its solid form and as stock solutions.

FormStorage TemperatureDurationContainerAtmosphere
Solid Powder -20°C≥ 2 years[2][3]Tightly sealed, light-resistantDry, inert (e.g., Nitrogen)
Stock Solution -80°CUp to 6 months[4]Tightly sealed vials-
Stock Solution -20°CUp to 1 month[4]Tightly sealed vials-

It is crucial to store the compound in a dry and well-ventilated place, away from incompatible materials.[5]

Handling Precautions
  • Hygroscopicity: Due to its hygroscopic nature, handle the compound in a dry environment, such as a glove box, whenever possible.[1] Minimize its exposure to ambient air.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of dust.[1][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1]

The logical workflow for handling and storage is depicted below.

G Handling and Storage Workflow Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect StoreSolid Store at -20°C (Solid) Inspect->StoreSolid Seal Intact PrepSolution Prepare Stock Solution (in dry environment) Inspect->PrepSolution Seal Compromised (use immediately) StoreSolid->PrepSolution StoreSolution Store at -80°C or -20°C (Solution) PrepSolution->StoreSolution Use Use in Experiment StoreSolution->Use

Caption: Recommended workflow for handling and storing the compound.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not widely published, a general approach based on forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines can be employed.

Forced Degradation Study Protocol (General Framework)

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to a known concentration.

  • Apply Stress Conditions: Aliquot the stock solution and expose to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from all observed degradation products. The mobile phase, flow rate, and detector wavelength should be optimized to achieve adequate resolution.

The experimental workflow for a forced degradation study is outlined below.

G Forced Degradation Experimental Workflow Start Prepare Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal (Solid) Stress->Thermal Photo Photolysis Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Develop Develop Stability-Indicating Method Analysis->Develop

Caption: General workflow for a forced degradation study.

Related Metabolic Pathway: GABA Degradation

Methyl 4-aminobutanoate is a derivative of GABA. Understanding the metabolic fate of GABA can provide context for its biological relevance. The primary degradation pathway of GABA occurs in the mitochondria and involves two key enzymes: GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).

The diagram below illustrates the degradation of GABA to succinate, which can then enter the Krebs cycle.

Caption: The metabolic degradation pathway of GABA.

By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the stability and reliability of this compound in their studies. For critical applications, it is recommended to perform in-house stability assessments to validate the integrity of the compound under specific experimental conditions.

References

An In-Depth Technical Guide to Methyl 4-aminobutanoate Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 4-aminobutanoate hydrochloride, a significant chemical entity in neuroscience and synthetic chemistry, serves as a pivotal research tool for professionals in drug development and scientific research. As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, this compound offers unique properties, including the ability to cross the blood-brain barrier, whereupon it is hydrolyzed to GABA.[1] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role in biological signaling pathways, tailored for a technical audience.

Nomenclature and Synonyms

This compound is known by several alternative names in scientific literature and chemical catalogs. A clear understanding of these synonyms is crucial for effective literature searches and material procurement.

  • 4-Aminobutyric Acid Methyl Ester Hydrochloride[2]

  • GABA Methyl Ester Hydrochloride[2]

  • Methyl 4-aminobutyrate hydrochloride[2][3]

  • γ-Aminobutyric Acid Methyl Ester Hydrochloride

  • 4-Aminobutanoic acid methyl ester hydrochloride

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. The following table summarizes key quantitative data.

PropertyValueReference
CAS Number 13031-60-2[2][3]
Molecular Formula C₅H₁₂ClNO₂[4]
Molecular Weight 153.61 g/mol [2][5]
Appearance White to off-white crystalline powder[2]
Melting Point 120-125 °C[2][3]
Solubility Soluble in water. Soluble in DMSO at 100 mg/mL (651.00 mM) with sonication. The free base is more soluble in polar solvents like ethanol (B145695) than in non-polar hydrocarbons.[6][7]
pKa (of parent GABA) Acidic pKa: ~4.23; Basic pKa: ~10.43[8]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of γ-aminobutyric acid using methanol (B129727) and a strong acid catalyst, such as thionyl chloride or anhydrous hydrogen chloride.[2][9]

Materials:

  • γ-Aminobutyric acid (GABA)

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Rotary evaporator

Procedure (using Thionyl Chloride):

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend γ-aminobutyric acid (10 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (20 mmol) dropwise to the stirring suspension. Caution: This reaction is exothermic and releases HCl gas.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, remove the solvent and excess reagent in vacuo using a rotary evaporator.

  • The resulting white solid is this compound. The product can be further purified by recrystallization if necessary.[2]

G Synthesis Workflow of Methyl 4-aminobutanoate HCl cluster_setup Reaction Setup cluster_reaction Esterification Reaction cluster_workup Work-up and Isolation GABA γ-Aminobutyric acid Flask Round-bottom flask GABA->Flask Methanol Anhydrous Methanol Methanol->Flask IceBath Cool in Ice Bath Flask->IceBath Stirring Stir at Room Temp (2 hours) IceBath->Stirring SOCl2 Thionyl Chloride (SOCl₂) SOCl2->IceBath Add dropwise Evaporation Solvent Removal (Rotary Evaporator) Stirring->Evaporation Product Methyl 4-aminobutanoate HCl (White Solid) Evaporation->Product

Synthesis Workflow
Application in Solution-Phase Peptide Synthesis

This compound can be used to introduce a GABA unit into a peptide chain. The hydrochloride salt must be neutralized to the free amine before coupling.

Materials:

  • This compound

  • N-Fmoc protected amino acid (e.g., Fmoc-L-Alanine)

  • Coupling agent (e.g., HBTU)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Neutralization: Dissolve this compound (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and form the free amine.

  • Activation: In a separate flask, dissolve the N-Fmoc protected amino acid (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activated amino acid solution to the solution containing the free methyl 4-aminobutanoate. Stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up: Upon reaction completion (monitored by TLC), dilute the mixture with an appropriate organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the dipeptide.[10]

Biological Context and Signaling Pathways

This compound is primarily of interest due to its relationship with GABA. It acts as a pro-drug that can penetrate the blood-brain barrier, a feat GABA itself struggles with. Once in the central nervous system, it is hydrolyzed by esterases to release GABA.[1]

GABA Biosynthesis Pathway

The primary route for GABA synthesis in the brain is from glutamate (B1630785), the main excitatory neurotransmitter. This conversion highlights a critical balance in neuronal activity.

  • Glutamate Decarboxylation: The enzyme glutamate decarboxylase (GAD), with pyridoxal (B1214274) phosphate (B84403) (Vitamin B6) as a cofactor, catalyzes the decarboxylation of glutamate to form GABA.[11]

G GABA Biosynthesis from Glutamate Glutamate Glutamate GABA GABA Glutamate->GABA Decarboxylation GAD Glutamate Decarboxylase (GAD) + Pyridoxal Phosphate (B6) GAD->Glutamate

GABA Biosynthesis
GABAergic Signaling via GABA-A Receptor

Upon its release into the synaptic cleft, GABA exerts its inhibitory effects primarily by binding to GABA-A receptors, which are ligand-gated chloride ion channels.[12][13] The binding of GABA causes a conformational change in the receptor, opening the channel and allowing chloride ions (Cl⁻) to flow into the neuron.[12] This influx of negatively charged ions hyperpolarizes the cell's membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[13]

G GABA-A Receptor Signaling Pathway GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds to Cl_Channel Chloride Channel Opens GABAA_R->Cl_Channel Activates Cl_Influx Cl⁻ Influx Cl_Channel->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

GABA-A Receptor Signaling

Conclusion

This compound is a versatile and valuable compound for researchers in chemistry and neuroscience. Its ability to act as a brain-penetrant pro-drug for GABA makes it an essential tool for studying the effects of increased GABAergic tone in the central nervous system. The information provided in this guide on its properties, synthesis, and biological roles offers a solid foundation for its effective use in research and development.

References

Methodological & Application

Synthesis of Methyl 4-aminobutanoate hydrochloride: A Detailed Protocol for Laboratory Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Methyl 4-aminobutanoate hydrochloride, a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals. The protocol detailed below is based on the well-established Fischer esterification reaction, a reliable and widely used method in organic chemistry.

Introduction

This compound, also known as GABA methyl ester hydrochloride, is the methyl ester of γ-aminobutyric acid (GABA), an important inhibitory neurotransmitter in the mammalian central nervous system.[1] Its hydrochloride salt form enhances stability and simplifies handling. This compound serves as a key building block in the development of GABA analogues and other neurologically active compounds. The synthesis involves the acid-catalyzed esterification of 4-aminobutanoic acid with methanol (B129727).[2][3][4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

Parameter4-Aminobutanoic Acid (GABA)This compound
Molecular Formula C₄H₉NO₂C₅H₁₂ClNO₂[5]
Molecular Weight 103.12 g/mol 153.61 g/mol
Appearance White crystalline powderWhite to off-white solid/crystals[6][7]
Melting Point 203 °C (decomposes)120-125 °C
Purity (Typical) >98%>98%[3][6][7]

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-aminobutanoic acid and methanol, using anhydrous hydrogen chloride as the catalyst.

Materials:

  • 4-aminobutanoic acid (GABA)

  • Anhydrous Methanol (MeOH)

  • Anhydrous Hydrogen Chloride (HCl) gas or a solution of HCl in methanol

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Gas dispersion tube (if using HCl gas)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 20.64 g (0.2 moles) of 4-aminobutanoic acid in 200 mL of anhydrous methanol at room temperature.[8]

  • Acid Catalyst Addition: Slowly bubble anhydrous HCl gas through the heterogeneous mixture using a gas dispersion tube.[8] Alternatively, a pre-prepared solution of acetyl chloride in methanol can be used to generate HCl in situ.

  • Temperature Control: The reaction is exothermic. After approximately 5 minutes of HCl addition, the mixture will warm up and may begin to gently reflux.[8] At this point, immerse the flask in an ice bath to control the temperature.[8]

  • Continued Acid Addition: Continue the addition of HCl for another 5 minutes while cooling the reaction mixture in the ice bath.[8]

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Place the reaction mixture under a nitrogen atmosphere and heat to reflux for 17 hours.[8]

  • Work-up: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Solvent Removal: Remove the methanol using a rotary evaporator. This will yield a white solid crude product.[8]

  • Purification (Optional): The resulting white solid is often of sufficient purity for subsequent synthetic steps.[8] If further purification is required, recrystallization from an appropriate solvent system (e.g., methanol/ether) can be performed.

Expected Yield:

The crude yield of the white solid product is approximately 30.70 g.[8]

Reaction Workflow and Logic

The synthesis of this compound via Fischer esterification follows a clear and logical progression. The diagram below illustrates the key stages of the experimental workflow.

Synthesis_Workflow Start Start: Suspend GABA in Methanol Add_HCl Add Anhydrous HCl (Catalyst) Start->Add_HCl Exothermic Reaction Cooling Control Temperature (Ice Bath) Add_HCl->Cooling Reflux Reflux for 17 hours Cooling->Reflux Evaporation Evaporate Solvent Reflux->Evaporation Reaction Completion Product End: Methyl 4-aminobutanoate hydrochloride (Crude) Evaporation->Product

Caption: Experimental workflow for the synthesis of this compound.

The reaction mechanism, a classic Fischer esterification, involves the initial protonation of the carboxylic acid group of GABA by the strong acid catalyst (HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to form the final ester product. The use of excess methanol and the removal of water (though not explicitly done in this simple reflux) can drive the equilibrium towards the product side. The amino group of GABA is protonated to form the ammonium (B1175870) salt, which protects it from participating in side reactions.

References

Application Notes and Protocols for the Preparation of Methyl 4-aminobutanoate Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride (GABA methyl ester hydrochloride) is the methyl ester form of the neurotransmitter gamma-aminobutyric acid (GABA). It serves as a valuable building block in organic synthesis and is utilized in various areas of life science research. Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide detailed protocols for the preparation of stock solutions of this compound in common laboratory solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 120-125 °C[2]
Purity >98% (HPLC)[1]
Storage (Solid) -20°C, protected from moisture[1]
Stability (Solid) ≥ 2 years at -20°C[1]

Solubility and Stock Solution Stability

The choice of solvent is crucial for preparing a stable and effective stock solution. The solubility of this compound in various solvents is summarized below.

SolventSolubilityStock Solution StabilityReference
DMSO ≥ 100 mg/mL (651.00 mM) with sonication6 months at -80°C; 1 month at -20°C[3]
Water SolubleData not available; prepare fresh[4]
Ethanol SolubleData not available; prepare fresh[4]
Phosphate-Buffered Saline (PBS) SolubleData not available; prepare fresh[4]

Note: Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximum solubility.[5] For aqueous solutions, it is best practice to prepare them fresh for each experiment to avoid potential degradation.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound (MW: 153.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator bath

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a specific amount of the compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 15.36 mg of this compound.

    • Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

    • Mass = 100 mM x 1 mL x 153.61 g/mol / 1000 = 15.36 mg

  • Dissolution: Add the appropriate volume of DMSO to the weighed compound. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly to facilitate dissolution.

  • Sonication: If the compound does not fully dissolve, sonicate the solution in a water bath until it becomes clear.[3]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of an Aqueous Stock Solution in PBS

This protocol outlines the preparation of a 10 mM stock solution in phosphate-buffered saline (PBS).

Materials:

  • This compound (MW: 153.61 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Pipettes

  • Sterile filter (0.22 µm)

Procedure:

  • Equilibration: Bring the vial of this compound to room temperature before opening.

  • Weighing: Weigh out the required amount of the compound. For instance, to prepare 10 mL of a 10 mM stock solution, weigh 15.36 mg.

    • Calculation: Mass (mg) = 10 mM x 10 mL x 153.61 g/mol / 1000 = 15.36 mg

  • Dissolution: Add the weighed compound to a sterile tube and add the desired volume of PBS (10 mL in this example).

  • Mixing: Vortex the solution until the compound is completely dissolved. The polar nature of the compound facilitates its solubility in aqueous solutions.[4]

  • Sterilization: Sterile-filter the solution through a 0.22 µm filter into a new sterile tube.

  • Usage: It is highly recommended to use aqueous solutions of this compound on the same day of preparation. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Workflow Diagram

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

Stock_Solution_Preparation Workflow for Stock Solution Preparation cluster_prep Preparation cluster_final Final Steps start Start: Equilibrate Compound to Room Temperature weigh Weigh this compound start->weigh add_solvent Add appropriate volume of solvent (e.g., DMSO, PBS) weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility sonicate Sonicate if necessary (for DMSO) check_solubility->sonicate No sterilize Sterile filter (for aqueous solutions) check_solubility->sterilize Yes (Aqueous) aliquot Aliquot into single-use volumes check_solubility->aliquot Yes (DMSO) sonicate->check_solubility sterilize->aliquot store Store at appropriate temperature (-20°C or -80°C) aliquot->store end End: Ready for use store->end

Caption: Workflow for preparing a stock solution.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols: Solubility of Methyl 4-aminobutanoate Hydrochloride in DMSO and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of methyl 4-aminobutanoate hydrochloride in dimethyl sulfoxide (B87167) (DMSO) and water. It includes quantitative solubility data, comprehensive experimental protocols for solubility determination, and a workflow diagram to guide researchers.

Introduction

This compound, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in biochemical and pharmaceutical research.[1][2][3] Understanding its solubility in common laboratory solvents is crucial for designing experiments, preparing stock solutions, and developing formulations. As a salt, it is generally expected to have higher aqueous solubility than its free base form, a common strategy to improve the physicochemical properties of amine-containing compounds.[4]

Data Presentation: Solubility Data

The solubility of this compound in DMSO has been reported, though values can vary. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the compound; therefore, using fresh, anhydrous DMSO is recommended for achieving maximum solubility.[1][5]

SolventReported SolubilityMolar Concentration (mM)Notes
DMSO 100 mg/mL[1]651.00[1]Ultrasonic assistance may be needed. Use of newly opened, non-hygroscopic DMSO is critical.[1]
30 mg/mL[5]195.29[5]
Water Data not available-As an amine hydrochloride, it is expected to be soluble in water.[4][6] A protocol for determination is provided below.

Experimental Protocols

This section outlines a detailed methodology for determining the solubility of this compound in water. This protocol can be adapted for other solvents as well.

Objective: To determine the saturation solubility of this compound in water at a specified temperature (e.g., room temperature).

Materials:

  • This compound (crystalline powder)[7]

  • Deionized or distilled water

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer (for quantification)

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of water in several vials. The goal is to create a slurry where undissolved solid is clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. Continuous agitation is necessary.

  • Separation of Undissolved Solid:

    • After equilibration, remove the vials and let them stand to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the collected supernatant with a known volume of water to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry) to determine the concentration of the dissolved solute.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The resulting concentration is the solubility of this compound in water at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of a compound.

Solubility_Workflow prep Prepare Supersaturated Solution (Excess Solute in Solvent) equil Equilibrate (e.g., 24-48h with agitation) prep->equil Incubate at constant temperature sep Separate Solid and Liquid Phases (Centrifugation) equil->sep sample Collect and Dilute Supernatant sep->sample quant Quantify Solute Concentration (e.g., HPLC, UV-Vis) sample->quant calc Calculate Solubility quant->calc

Caption: Workflow for Solubility Determination.

This structured approach ensures reproducible and accurate determination of the solubility of this compound, providing essential data for its application in research and development.

References

Application Notes and Protocols for the Use of Methyl 4-aminobutanoate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride, the methyl ester of γ-aminobutyric acid (GABA), is a non-canonical amino acid building block used in solid-phase peptide synthesis (SPPS) to introduce conformational flexibility and unique structural motifs into peptides. The incorporation of GABA can influence peptide secondary structure, stability against enzymatic degradation, and receptor binding affinity, making it a valuable tool in peptidomimetic design and drug discovery.

These application notes provide a comprehensive overview and detailed protocols for the incorporation of a GABA moiety into a peptide sequence starting from this compound. Two primary strategies are discussed: the direct coupling of the hydrochloride salt via in-situ neutralization and the more common and recommended approach involving the synthesis of N-terminally protected Fmoc-GABA-OH prior to its use in standard Fmoc-SPPS.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Synonyms GABA methyl ester hydrochloride, 4-Aminobutyric acid methyl ester hydrochloride
CAS Number 13031-60-2
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance Colorless crystals
Melting Point 120-125 °C
Solubility Soluble in water and DMSO
Table 2: Comparison of GABA Incorporation Strategies in SPPS
ParameterDirect Coupling (In-situ Neutralization)Pre-synthesized Fmoc-GABA-OH Coupling
Starting Material This compoundFmoc-GABA-OH (synthesized from the hydrochloride)
Coupling Efficiency Generally lower and sequence-dependent. May require double coupling.High and predictable with standard coupling reagents (e.g., HATU, HBTU). Quantitative coupling has been reported.[1]
Risk of Side Reactions Higher potential for side reactions due to the presence of a free amine during activation.Minimized due to N-terminal protection.
Protocol Simplicity Fewer pre-synthesis steps.Requires an additional synthesis and purification step for Fmoc-GABA-OH.
Reproducibility May be less reproducible.Highly reproducible under standard SPPS conditions.
Overall Recommendation Feasible for short peptides or when N-protected GABA is unavailable.Highly Recommended for streamlined, high-efficiency, and high-purity peptide synthesis.

Experimental Protocols

Protocol 1: Direct Coupling of this compound via In-situ Neutralization (Fmoc-SPPS)

This protocol outlines the direct incorporation of the GABA methyl ester into a peptide chain on a solid support using an in-situ neutralization approach. This method is less common and may require optimization.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine (B6355638) in DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group of the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove piperidine and by-products.

  • In-situ Neutralization and Coupling: a. In a separate vial, dissolve this compound (3-5 eq.), the coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6-10 eq.) in DMF. Note: Sufficient DIPEA is required to neutralize both the hydrochloride salt and the carboxylic acid formed in-situ upon activation. b. Allow the solution to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test or other appropriate colorimetric test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and by-products.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycle for the subsequent amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Synthesis of Fmoc-GABA-OH from this compound

This protocol describes the synthesis of the N-protected Fmoc-GABA-OH, the recommended building block for incorporating GABA in Fmoc-SPPS.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of 10% aqueous NaHCO₃ solution and 1,4-dioxane.

  • Fmoc Protection: Cool the solution in an ice bath. Slowly add a solution of Fmoc-OSu (1.05 eq.) in dioxane dropwise while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: a. Remove the dioxane under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove impurities. c. Acidify the aqueous layer to pH 2-3 with 1 M HCl. d. Extract the product with ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and evaporate the solvent under reduced pressure to yield Fmoc-GABA-OH as a white solid.

  • Purification (if necessary): The product can be further purified by recrystallization or column chromatography.

Protocol 3: Coupling of Fmoc-GABA-OH in Fmoc-SPPS

This protocol outlines the standard and recommended method for incorporating GABA into a peptide sequence using the pre-synthesized Fmoc-GABA-OH.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-GABA-OH

  • Coupling reagent (e.g., HATU, HBTU)

  • DIPEA

  • DMF

  • DCM

  • 20% Piperidine in DMF

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-GABA-OH (3-5 eq.), HATU (2.9 eq.), and DIPEA (6-10 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring and Washing: Perform a Kaiser test to confirm the completion of the coupling. Wash the resin with DMF (5 x 1 min).

  • Chain Elongation and Cleavage: Continue with the standard Fmoc-SPPS cycle and proceed with cleavage and purification as described in steps 7-9 of Protocol 1.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF/DCM Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for next AA FinalCleavage Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage Start Start: Resin Swelling Start->Deprotection Purification Purification (HPLC) FinalCleavage->Purification Direct_Coupling_Workflow cluster_activation Activation Mixture Start Deprotected Peptide-Resin Coupling In-situ Neutralization & Coupling Reaction Start->Coupling GABA_HCl Methyl 4-aminobutanoate HCl HBTU HBTU/HATU GABA_HCl->Coupling DIPEA DIPEA HBTU->Coupling DIPEA->Coupling Neutralizes HCl & Activates End GABA-Peptide-Resin Coupling->End Indirect_Coupling_Workflow cluster_synthesis Step 1: Synthesis of Fmoc-GABA-OH cluster_coupling Step 2: SPPS Coupling GABA_HCl Methyl 4-aminobutanoate HCl Fmoc_OSu Fmoc-OSu / Base GABA_HCl->Fmoc_OSu Fmoc_GABA_OH Fmoc-GABA-OH Fmoc_OSu->Fmoc_GABA_OH Coupling Standard Coupling (HATU/DIPEA) Fmoc_GABA_OH->Coupling Use in SPPS Resin Deprotected Peptide-Resin Resin->Coupling GABA_Peptide GABA-Peptide-Resin Coupling->GABA_Peptide

References

Application Notes and Protocols for In Vivo Administration of Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride, also known as γ-aminobutyric acid (GABA) methyl ester hydrochloride, is a prodrug of GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system. Due to the poor ability of GABA to cross the blood-brain barrier, ester prodrugs like Methyl 4-aminobutanoate have been developed to enhance brain uptake. Following administration, it is hydrolyzed by esterases to release GABA, thereby potentiating GABAergic neurotransmission.[1] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, particularly for assessing its anticonvulsant properties.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related GABAergic compounds.

Table 1: Physicochemical and Toxicological Data for this compound

PropertyValueReference
Molecular FormulaC₅H₁₂ClNO₂[2]
Molecular Weight153.61 g/mol [2]
CAS Number13031-60-2[2]
LD₅₀ (Mice)1300 mg/kg[1]
LD₅₀ (Rats)950 mg/kg[1]

Table 2: Suggested In Vivo Dosage for Anticonvulsant Studies (Based on similar GABA prodrugs)

CompoundDosage Range (i.p.)Animal ModelApplicationReference
GABA Prodrugs (Compounds 6 & 7)10, 20, and 40 mg/kgMiceAnticonvulsant activity against PTZ and bicuculline[3]
Vigabatrin800 or 1,200 mg/kgRatsAnticonvulsant activity in amygdala-kindling model
γ-acetylenic GABA100 mg/kgRatsAnticonvulsant activity in amygdala-kindling model

Signaling Pathway

This compound acts as a prodrug, releasing GABA which then interacts with GABA receptors (GABA-A and GABA-B) on the postsynaptic neuron. This leads to an inhibitory postsynaptic potential, reducing neuronal excitability. The GABAergic signaling pathway is a critical target for anticonvulsant therapies.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Conversion GABA_pre GABA GAD->GABA_pre vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle vGAT->Vesicle Packaging GABA_synapse GABA Vesicle->GABA_synapse Release GAT1 GAT1 GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion GABA_B GABA-B Receptor K_ion K+ Efflux GABA_B->K_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization M4AH Methyl 4-aminobutanoate hydrochloride (Prodrug) Esterases Esterases M4AH->Esterases Hydrolysis GABA_synapse->GAT1 Reuptake GABA_synapse->GABA_A Binds to GABA_synapse->GABA_B Binds to Esterases->GABA_synapse

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution for Intraperitoneal (i.p.) Administration

This protocol describes the preparation of a vehicle solution for the i.p. injection of this compound in mice.

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

  • Analytical balance

Procedure:

  • Calculate the required amount of compound: Based on the desired dose (e.g., 10, 20, or 40 mg/kg) and the body weight of the animals, calculate the total mass of this compound needed.

  • Weigh the compound: Accurately weigh the calculated amount of the compound using an analytical balance in a sterile microcentrifuge tube.

  • Prepare the vehicle: For this water-soluble hydrochloride salt, sterile 0.9% saline is a suitable vehicle.

  • Dissolve the compound: Add the appropriate volume of sterile 0.9% saline to the microcentrifuge tube containing the compound to achieve the desired final concentration. The injection volume for mice is typically 10 mL/kg.

  • Ensure complete dissolution: Vortex the mixture thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Use the prepared dosing solution immediately. If short-term storage is necessary, keep it at 4°C and use within 24 hours.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for i.p. injection in mice.

Materials:

  • Prepared dosing solution of this compound

  • Appropriately sized sterile syringe and needle (25-27 gauge)

  • Mouse restraint device (optional)

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Handling: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.

  • Positioning: Tilt the mouse slightly with its head pointing downwards. This allows the abdominal organs to move away from the injection site.

  • Injection Site: The preferred injection site is the lower right or left quadrant of the abdomen to avoid the cecum and bladder.[4]

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.[5]

    • Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe. If fluid is present, withdraw the needle and reinject at a different site with a new sterile needle.[5]

    • Slowly inject the solution.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or abnormal behavior.

    • Continue to monitor the animal according to the experimental timeline.

Protocol 3: Assessment of Anticonvulsant Activity (Pentylenetetrazol Model)

This protocol provides a method for evaluating the anticonvulsant effects of this compound using a pentylenetetrazol (PTZ)-induced seizure model in mice.

Materials:

  • Prepared dosing solution of this compound

  • Pentylenetetrazol (PTZ) solution (e.g., 75 mg/kg in saline)

  • Stopwatch

  • Observation chamber

Procedure:

  • Animal Groups: Divide the animals into at least three groups: Vehicle control, and two or more treatment groups with different doses of this compound (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the prepared dosing solution or vehicle via i.p. injection to the respective groups. A pre-treatment time of 60 minutes before PTZ injection is suggested based on similar prodrug studies.[3]

  • Seizure Induction: After the pre-treatment period, administer PTZ (e.g., 75 mg/kg, i.p.) to induce seizures.[3]

  • Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and start the stopwatch. Observe the animal's behavior for at least 30 minutes.

  • Data Collection: Record the latency to the first myoclonic jerk, the incidence of generalized clonic-tonic seizures, and the mortality rate within the observation period.

  • Analysis: Compare the seizure parameters between the vehicle and treatment groups to determine the anticonvulsant efficacy of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for assessing the in vivo efficacy of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Analysis A Calculate Dose & Prepare Dosing Solution B Animal Grouping (Vehicle & Treatment) A->B C Intraperitoneal (i.p.) Injection B->C D Pre-treatment Period (e.g., 60 min) C->D E Induce Seizures (e.g., with PTZ) D->E F Observe & Record Seizure Parameters E->F G Data Analysis & Statistical Comparison F->G

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for In Vivo Studies with Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, is a derivative of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). Due to the poor permeability of GABA across the blood-brain barrier, prodrugs such as this compound have been synthesized to facilitate CNS delivery. Following administration, it is hydrolyzed to GABA, thereby augmenting GABAergic neurotransmission. These application notes provide a comprehensive guide for the calculation of dosage and the design of in vivo studies for this compound.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug of GABA. It is designed to cross the blood-brain barrier, a feat that GABA itself accomplishes with great difficulty. Once in the CNS, it is hydrolyzed by esterases to release GABA. The liberated GABA then binds to and activates GABA receptors (GABA-A and GABA-B), leading to an inhibitory effect on neurotransmission. This mechanism of action suggests potential therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

The primary signaling pathway involved is the GABAergic signaling pathway . An increase in GABA in the synaptic cleft enhances the activation of postsynaptic GABA receptors. Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), causing hyperpolarization of the neuronal membrane and making it less likely to fire an action potential. Activation of GABA-B receptors, which are G-protein coupled receptors, can lead to the opening of potassium channels (K+) and the closing of calcium channels (Ca2+), also resulting in an inhibitory postsynaptic potential.

Figure 1: Proposed signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound relevant to in vivo studies.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water

Table 2: Toxicological Data

SpeciesRoute of AdministrationLD50
Mouse Not specified1300 mg/kg
Rat Not specified950 mg/kg

Experimental Protocols

Dosage Calculation for In Vivo Studies

Due to the limited availability of published in vivo efficacy studies with specific dosages for this compound, a dose-ranging (or dose-finding) study is strongly recommended to determine the optimal therapeutic dose for your specific animal model and disease indication. The following protocol outlines the steps for such a study, using the LD50 as a starting point.

Objective: To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Appropriate animal model (e.g., mice or rats)

  • Standard laboratory equipment for animal handling and administration

Procedure:

  • Initial Dose Selection: Based on the LD50 data, a starting dose of approximately 1/10th to 1/100th of the LD50 is a conservative and safe starting point. For example, for rats (LD50 = 950 mg/kg), a starting dose could be between 9.5 mg/kg and 95 mg/kg.

  • Dose Escalation: Prepare a series of increasing doses (e.g., 3-5 dose levels). A logarithmic or semi-logarithmic dose escalation scheme is often used (e.g., 10, 30, 100 mg/kg).

  • Animal Groups: Assign a small group of animals (n=3-5 per group) to each dose level, including a vehicle control group.

  • Administration: Administer the compound via the desired route (e.g., intraperitoneal, oral).

  • Monitoring: Closely monitor the animals for a defined period (e.g., 24-72 hours) for any signs of toxicity, including but not limited to:

    • Changes in body weight

    • Changes in behavior (e.g., sedation, hyperactivity, ataxia)

    • Clinical signs of distress (e.g., piloerection, hunched posture)

    • Mortality

  • Data Analysis: Record all observations. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

  • Efficacy Assessment: In parallel with toxicity monitoring, assess the desired pharmacological effect (e.g., anticonvulsant activity, anxiolytic effect) at each dose level to identify a preliminary effective dose range.

Table 3: Example Dose-Ranging Study Design for Rats

GroupTreatmentDose (mg/kg)Route of AdministrationNumber of Animals
1Vehicle (Saline)-Intraperitoneal (IP)5
2Methyl 4-aminobutanoate HCl10Intraperitoneal (IP)5
3Methyl 4-aminobutanoate HCl30Intraperitoneal (IP)5
4Methyl 4-aminobutanoate HCl100Intraperitoneal (IP)5
5Methyl 4-aminobutanoate HCl300Intraperitoneal (IP)5
Stock Solution Preparation

Objective: To prepare a stock solution of this compound for in vivo administration.

Materials:

  • This compound

  • Sterile vehicle (e.g., 0.9% saline)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate the required amount of compound:

    • Amount (mg) = Desired concentration (mg/mL) x Final volume (mL)

  • Weigh the compound: Accurately weigh the calculated amount of this compound using an analytical balance.

  • Dissolve the compound: Add the weighed compound to a sterile vial. Add the sterile vehicle incrementally while vortexing to ensure complete dissolution.

  • Sterilization (if necessary): If the administration route requires a sterile solution (e.g., intravenous), filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at an appropriate temperature (e.g., 4°C for short-term storage or -20°C for long-term storage) in a properly labeled, light-protected container.

Example Calculation: To prepare 10 mL of a 10 mg/mL stock solution:

  • Amount = 10 mg/mL * 10 mL = 100 mg

  • Weigh 100 mg of this compound and dissolve it in 10 mL of sterile saline.

Administration Protocol: Intraperitoneal (IP) Injection in Mice

Objective: To administer this compound to mice via intraperitoneal injection.

Materials:

  • Prepared stock solution of this compound

  • Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • Animal restraint device (optional)

  • 70% ethanol

Procedure:

  • Calculate the injection volume:

    • Injection Volume (mL) = (Dose (mg/kg) x Animal Weight (kg)) / Concentration of stock solution (mg/mL)

  • Animal Restraint: Properly restrain the mouse. The mouse should be held with its head tilted slightly downwards.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate entry into a vessel or organ. Inject the calculated volume of the solution.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.

IP_Injection_Workflow start Start calc_vol Calculate Injection Volume start->calc_vol restrain Restrain Animal calc_vol->restrain locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain->locate_site insert_needle Insert Needle (15-20° angle) locate_site->insert_needle aspirate Aspirate Briefly insert_needle->aspirate inject Inject Solution aspirate->inject monitor Monitor Animal inject->monitor end End monitor->end

Figure 2: Workflow for intraperitoneal injection in mice.

Safety Precautions

  • Always handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

  • All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should rely on their own expertise and institutional protocols when designing and conducting in vivo studies.

Application Notes and Protocols: GABA Methyl Ester in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability. A deficiency in GABAergic signaling is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, Huntington's disease, and anxiety. Consequently, therapeutic strategies aimed at augmenting GABA levels in the brain are of significant interest.

A major challenge in developing GABA-based therapies is the molecule's inability to efficiently cross the blood-brain barrier (BBB) due to its hydrophilic, zwitterionic nature at physiological pH. To overcome this, a prodrug strategy involving the esterification of GABA's carboxyl group has been explored. By masking the charge and increasing lipophilicity, GABA esters can achieve greater CNS penetration. GABA methyl ester is the simplest of these ester prodrugs. The underlying principle is that once across the BBB, endogenous esterases within the brain hydrolyze the ester, releasing the active GABA molecule at its site of action.

These notes provide a comprehensive overview of the application of GABA methyl ester as a research tool, detailing its mechanism of action, relevant quantitative data for related compounds, and detailed protocols for its synthesis and evaluation in preclinical models of neurological disorders.

Mechanism of Action: The Prodrug Hypothesis

The utility of GABA methyl ester is predicated on a two-step mechanism:

  • BBB Penetration: The methyl ester form is more lipophilic than GABA, allowing it to diffuse more readily across the lipid membranes of the endothelial cells that constitute the BBB.

  • CNS Hydrolysis: Once in the brain's interstitial fluid, ubiquitous esterase enzymes cleave the ester bond, converting GABA methyl ester back into its active form, GABA. The released GABA can then bind to its receptors (GABA-A and GABA-B) to exert its inhibitory effect on neuronal activity.

The overall pharmacological activity is therefore dependent on a balance between sufficient lipophilicity to enter the CNS and efficient enzymatic hydrolysis to release the active parent compound.[1]

GABAME_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma GME_blood GABA Methyl Ester BBB Lipid Bilayer GME_blood->BBB Diffusion GME_brain GABA Methyl Ester BBB->GME_brain Esterase Esterases GME_brain->Esterase Hydrolysis GABA GABA Esterase->GABA Receptor GABA-A Receptor GABA->Receptor Binding Effect Neuronal Hyperpolarization (Inhibition) Receptor->Effect Experimental_Workflow cluster_chem Chemistry & Formulation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing synthesis Synthesis of GABA Methyl Ester HCl qc Purity & Identity (NMR, MS) synthesis->qc formulation Solubility & Stability Testing qc->formulation binding Receptor Binding Assay (Confirm low affinity) formulation->binding hydrolysis Hydrolysis Assay (Brain homogenate) formulation->hydrolysis pk Pharmacokinetics (Brain/Plasma Ratio) formulation->pk ephys Electrophysiology (Test for GABAergic effect) binding->ephys hydrolysis->ephys pd Pharmacodynamics (e.g., Anticonvulsant Model) pk->pd tox Preliminary Toxicology pd->tox GABAA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular cluster_intracellular GABAAR GABA-A Receptor (Ligand-Gated Ion Channel) Cl_in Cl⁻ GABAAR->Cl_in Channel Opens GABA GABA GABA->GABAAR Binds to Orthosteric Site Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Cl_out Cl⁻ Cl_out->GABAAR Influx Cl_in->Hyperpolarization Leads to

References

Application Notes and Protocols for Cell-Based Assays Using Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride (GME), is the methyl ester of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a more lipophilic derivative of GABA, GME can cross the blood-brain barrier, where it is hydrolyzed to GABA, making it a useful tool for studying the GABAergic system.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological effects of this compound on key components of the GABAergic system, including GABA receptors and transporters. Additionally, protocols for assessing the general cytotoxicity of the compound are included.

Mechanism of Action

This compound is known to interact with the GABAergic system. Once it crosses the cell membrane and is hydrolyzed to GABA, it can influence GABAergic signaling by acting on GABA receptors and transporters. The primary mechanism of GABA is to reduce neuronal excitability.[2]

Experimental Protocols

GABA Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to GABAA receptors using a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]Muscimol (a high-affinity GABAA receptor agonist)

  • Non-specific Binding Control: Unlabeled GABA or bicuculline (B1666979) methiodide

  • Cell Culture: HEK293 cells transiently or stably expressing GABAA receptors, or prepared synaptosomes.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters

  • Filtration Apparatus

  • Scintillation Counter

Protocol:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in binding buffer and repeat the centrifugation step twice.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

  • Binding Assay:

    • In triplicate, prepare assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of this compound.

    • Total Binding: Add assay buffer, radioligand (e.g., 5 nM [³H]Muscimol), and membrane preparation.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled GABA (e.g., 10 mM), and membrane preparation.

    • Competitive Binding: Add assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.

    • Incubate all tubes at 4°C for 45-60 minutes.

  • Termination and Quantification:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GABA Transporter (GAT) Uptake Assay

This assay measures the inhibitory effect of this compound on GABA uptake into cells or synaptosomes.

Materials:

  • Test Compound: this compound

  • Substrate: [³H]GABA or a fluorescent GABA analog

  • Cell Culture: Cell lines expressing specific GABA transporters (e.g., GAT-1, GAT-2, GAT-3) or prepared synaptosomes.

  • Assay Buffer: Krebs-Ringer-HEPES buffer

  • Scintillation Fluid and Scintillation Counter (for radiolabeled assay) or Fluorescence Plate Reader (for fluorescent assay)

Protocol:

  • Cell Preparation:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • For synaptosomes, prepare a fresh suspension in assay buffer.

  • Uptake Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells or synaptosomes with varying concentrations of this compound or vehicle control for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a fixed concentration of [³H]GABA or fluorescent GABA analog.

    • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Termination and Quantification:

    • Radiolabeled Assay: Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold assay buffer. Measure radioactivity using a scintillation counter.

    • Fluorescent Assay: Terminate the uptake by washing the cells with ice-cold assay buffer. Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of GABA uptake for each concentration of this compound.

    • Plot the percentage of inhibition against the log concentration of the compound to determine the IC50 value.

Cell Viability and Cytotoxicity Assays

These assays are crucial to determine if the observed effects of this compound are due to its specific pharmacological activity or general cytotoxicity.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Test Compound: this compound

  • Cell Culture: A relevant cell line (e.g., neuronal cell line like SH-SY5Y or the cell line used in the primary assays).

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well plate

  • Microplate Reader

Protocol:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[3]

    • Incubate the plate at 37°C for 4 hours.[3][4]

  • Formazan (B1609692) Solubilization:

    • Add 100 µL of solubilization solution to each well.[3]

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot cell viability against the log concentration of this compound to determine the LC50 value (the concentration that causes 50% cell death).

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Test Compound: this compound

  • Cell Culture: As in the MTT assay.

  • LDH Assay Kit (containing substrate, cofactor, and dye)

  • 96-well plate

  • Microplate Reader

Protocol:

  • Cell Plating and Treatment:

    • Follow the same procedure as for the MTT assay.

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 1000 RPM for 5 minutes.[5]

    • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[5]

  • LDH Reaction:

    • Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.

    • Incubate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.[5]

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit protocol (e.g., 490 nm).[6]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the treated samples, spontaneous release, and maximum release controls.

Quantitative Data Presentation

Table 1: GABA Receptor Binding Affinity

CompoundRadioligandPreparationIC50KiReference
This compound [³H]MuscimolUser-definedTo be determinedTo be determinedExperimental Data
GABA (Example)[³H]MuscimolRat brain membranes~10-100 nM~5-50 nM[Example Ref]
Bicuculline (Example)[³H]MuscimolRecombinant GABAA~1-5 µM~0.5-2.5 µM[Example Ref]

Table 2: GABA Transporter Inhibition

CompoundTransporterCell Line/PreparationIC50Reference
This compound GAT-1User-definedTo be determinedExperimental Data
This compound GAT-2User-definedTo be determinedExperimental Data
This compound GAT-3User-definedTo be determinedExperimental Data
Tiagabine (Example)GAT-1HEK293~50-100 nM[5]
Nipecotic Acid (Example)GAT-1Rat Brain Synaptosomes~10-20 µM[7]

Table 3: Cytotoxicity Profile

CompoundCell LineAssayIncubation Time (hr)LC50Reference
This compound User-definedMTT24To be determinedExperimental Data
This compound User-definedMTT48To be determinedExperimental Data
This compound User-definedLDH24To be determinedExperimental Data
This compound User-definedLDH48To be determinedExperimental Data

Visualizations

GABAergic Signaling Pathway

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle Vesicle->GABA_cleft Release VGAT->Vesicle Packaging GAT1_pre GAT-1 GABA_cleft->GAT1_pre Reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_cleft->GABA_A_R Binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_cleft->GABA_B_R Binds to Cl_channel Cl- Influx GABA_A_R->Cl_channel Opens G_protein G-protein GABA_B_R->G_protein Activates Cl_channel->GABA_A_R Hyperpolarization K_channel K+ Efflux K_channel->GABA_B_R Hyperpolarization G_protein->K_channel Opens AC Adenylyl Cyclase G_protein->AC Inhibits

Caption: Overview of the GABAergic signaling pathway.

Experimental Workflow for GABA Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell/Tissue Membranes start->prep assay_setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competitive Binding prep->assay_setup incubation Incubate with [³H]Radioligand & Test Compound assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: Calculate Specific Binding, Determine IC50 and Ki quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow for Neurotransmitter Uptake Assay

Uptake_Assay_Workflow start Start cell_prep Prepare GAT-expressing Cells or Synaptosomes start->cell_prep pre_incubation Pre-incubate with Test Compound (GME) cell_prep->pre_incubation uptake_initiation Initiate Uptake with Labeled GABA pre_incubation->uptake_initiation incubation Short Incubation Period uptake_initiation->incubation termination Terminate Uptake (Wash/Filter) incubation->termination quantification Quantify Labeled GABA (Scintillation/Fluorescence) termination->quantification analysis Data Analysis: Calculate % Inhibition, Determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for a neurotransmitter uptake assay.

References

Application Note: Methyl 4-aminobutanoate Hydrochloride as an Internal Standard for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate quantification of analytes in complex biological matrices is a critical aspect of pharmaceutical research and development. The use of an internal standard (IS) is a widely accepted practice to ensure the reliability and accuracy of analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. Methyl 4-aminobutanoate hydrochloride, a methyl ester derivative of γ-aminobutyric acid (GABA), presents itself as a potential internal standard for the quantification of GABA and other related small polar molecules.[1][2] Its structural similarity to GABA ensures comparable behavior during sample preparation and chromatographic separation, while its different mass allows for distinct detection by mass spectrometry.

Principle of Internal Standardization

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. By adding a known concentration of an internal standard to all samples, calibration standards, and quality controls, the ratio of the analyte signal to the internal standard signal can be used for quantification. This ratiometric approach significantly improves the precision and accuracy of the method. This compound is suitable for this purpose when analyzing compounds like GABA, as it is not an endogenous compound in most biological samples and its chemical properties are well-defined.

Potential Applications

The use of this compound as an internal standard is particularly relevant for the quantitative analysis of neurotransmitters and their metabolites in various biological matrices, including:

  • Plasma and Serum: For pharmacokinetic and pharmacodynamic studies.

  • Cerebrospinal Fluid (CSF): For neuroscience research and biomarker discovery.

  • Urine: For metabolic studies.

  • Tissue Homogenates: For preclinical research in drug development.

This application note provides a generalized protocol for the use of this compound as an internal standard in a typical LC-MS/MS workflow for the quantification of a target analyte, such as GABA, in a biological matrix.

Experimental Protocol

This protocol describes a general procedure for the quantification of an analyte in plasma using this compound as an internal standard. Note: This is a representative method and must be fully validated for the specific analyte and matrix of interest.

Reagents and Materials
  • Analyte of interest (e.g., GABA)

  • This compound (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

  • Pipettes and tips

  • Microcentrifuge tubes

  • LC-MS vials

Equipment
  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

Preparation of Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in an appropriate solvent (e.g., ultrapure water or methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

  • Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in the appropriate solvent to create working solutions for calibration standards and quality controls.

Preparation of Calibration Standards and Quality Controls
  • Calibration Standards: Spike the control biological matrix with appropriate volumes of the analyte working solutions to create a series of calibration standards at different concentrations.

  • Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high concentrations) by spiking the control biological matrix with the analyte.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common method for extracting small molecules from biological matrices like plasma.[3][4][5]

  • To 50 µL of plasma sample, calibration standard, or QC in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (at a fixed concentration, e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an LC-MS vial for analysis.

LC-MS/MS Instrument Parameters (Representative)

The following are typical starting parameters for an LC-MS/MS analysis of small polar molecules. These will need to be optimized for the specific analyte and system.

Liquid Chromatography:

ParameterValue
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Analyte: [M+H]+ > Product Ion (to be determined) IS: 118.1 > 101.1 (Example, requires optimization)

Data Presentation

The performance of the analytical method should be evaluated through a validation process. The following tables present hypothetical but realistic data for a method validation using this compound as an internal standard.

Table 1: Calibration Curve Linearity

Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.012 ± 0.001102.5
50.058 ± 0.00498.7
100.115 ± 0.00899.1
500.592 ± 0.031101.3
1001.189 ± 0.065100.5
5005.991 ± 0.24599.8
100011.952 ± 0.51199.6
Correlation Coefficient (r²) > 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Accuracy (%)Precision (%CV)
LQC 32.95 ± 0.1898.36.1
MQC 7576.8 ± 3.5102.44.6
HQC 750742.5 ± 29.799.04.0

Table 3: Recovery

QC LevelAnalyte Peak Area (Pre-extraction Spike)Analyte Peak Area (Post-extraction Spike)Recovery (%)
LQC 8,5009,80086.7
MQC 125,000148,00084.5
HQC 1,200,0001,450,00082.8
IS 250,000290,00086.2

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard-based quantification.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (Methyl 4-aminobutanoate HCl) Sample->Add_IS Cal_Std Calibration Standards Cal_Std->Add_IS QC Quality Controls QC->Add_IS Protein_Precip Protein Precipitation (Acetonitrile) Add_IS->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calc Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Quantification Quantification Ratio_Calc->Quantification logical_relationship cluster_process Analytical Process Analyte Analyte in Sample Sample_Prep Sample Preparation (e.g., Extraction) Analyte->Sample_Prep IS Internal Standard (Known Concentration) IS->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Analyte_Response Analyte Peak Area LC_MS_Analysis->Analyte_Response IS_Response IS Peak Area LC_MS_Analysis->IS_Response Ratio Peak Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Analyte Concentration (Calculated) Ratio->Concentration

References

Application Notes and Protocols for the Derivatization of Methyl 4-aminobutanoate hydrochloride for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Methyl 4-aminobutanoate hydrochloride prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Derivatization is an essential step to increase the volatility and thermal stability of this polar compound, enabling its successful separation and quantification. Two common and effective derivatization methods are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and acylation using Trifluoroacetic anhydride (B1165640) (TFAA).

Introduction

Methyl 4-aminobutanoate, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in various fields, including neuroscience and pharmaceutical development.[1][2] Its analysis by GC-MS is challenging due to the presence of a primary amino group, which makes the molecule polar and non-volatile. Derivatization chemically modifies this functional group, rendering the molecule suitable for GC-MS analysis.[3][4]

This document outlines two robust derivatization protocols:

  • Silylation with BSTFA: This method replaces the active hydrogen on the amino group with a trimethylsilyl (B98337) (TMS) group. The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate.[5]

  • Acylation with TFAA: This technique introduces a trifluoroacetyl group to the amino function, creating a stable and volatile derivative.[6]

Data Presentation

While specific quantitative data for the derivatization of this compound is not extensively available in the reviewed literature, the following table provides a general comparison of the silylation and acylation methods based on the analysis of similar amino acids and related compounds. This data is intended to provide a prospective overview of the expected performance.

ParameterSilylation (BSTFA)Acylation (TFAA)
Reaction Time 15 - 60 minutes15 - 30 minutes
Reaction Temperature 60 - 100°C50 - 100°C
Derivative Stability Moderate (sensitive to moisture)High
Byproducts Volatile and generally non-interferingVolatile and non-interfering
Limit of Detection (LOD) Generally in the low ng/mL to µg/mL range for amino acidsCan achieve low ng/mL detection, especially with an electron capture detector (ECD)
Limit of Quantification (LOQ) Typically in the ng/mL to µg/mL range for amino acidsTypically in the ng/mL to µg/mL range
Reaction Yield Generally high, but can be affected by moistureGenerally high

Experimental Protocols

Silylation using BSTFA (+/- TMCS)

This protocol describes the derivatization of this compound using BSTFA. The addition of 1% TMCS to BSTFA is recommended to improve the derivatization efficiency.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Acetonitrile (B52724) (GC grade)

  • Anhydrous Pyridine (GC grade)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a clean GC vial.

    • If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to dryness under a gentle stream of nitrogen at 60°C. It is crucial to ensure the sample is completely dry as moisture will deactivate the silylating reagent.[3][4]

  • Derivatization Reaction:

    • Add 100 µL of anhydrous acetonitrile to the dried sample to dissolve it.

    • Add 100 µL of BSTFA (+ 1% TMCS).

    • Tightly cap the vial and vortex for 1 minute to ensure thorough mixing.

    • Heat the vial at 70°C for 30 minutes in a heating block or oven.[7]

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

Expected Derivative:

The reaction of Methyl 4-aminobutanoate with BSTFA will yield N,O-bis(trimethylsilyl)-4-aminobutanoate methyl ester. The molecular weight of this derivative is 319.66 g/mol .[8] Key mass fragments to monitor include m/z 174 and 147.[8]

Acylation using Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization of this compound using TFAA.

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)[6]

  • Anhydrous Ethyl Acetate (B1210297) (GC grade)

  • Anhydrous Pyridine (as a catalyst and acid scavenger)

  • Heating block or oven

  • GC vials (2 mL) with caps

  • Vortex mixer

  • Nitrogen gas supply for drying

Protocol:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound into a clean GC vial.

    • If the sample is in solution, transfer an aliquot containing approximately 1 mg of the analyte to the vial and evaporate to dryness under a gentle stream of nitrogen at 60°C.

  • Derivatization Reaction:

    • Add 200 µL of anhydrous ethyl acetate to the dried sample.

    • Add 100 µL of TFAA and 20 µL of anhydrous pyridine.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the vial at 60°C for 30 minutes.

  • Post-Derivatization Work-up:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

Expected Derivative:

The acylation of Methyl 4-aminobutanoate with TFAA will produce N-trifluoroacetyl-methyl-4-aminobutanoate.

GC-MS Parameters (General Guidance)

The following are general GC-MS parameters that can be used as a starting point for the analysis of the derivatized Methyl 4-aminobutanoate. Optimization will be required for specific instrumentation and applications.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Visualizations

Derivatization_Workflow cluster_silylation Silylation Workflow (BSTFA) cluster_acylation Acylation Workflow (TFAA) S1 Start: Dry Sample (Methyl 4-aminobutanoate HCl) S2 Add Acetonitrile and BSTFA (+TMCS) S1->S2 S3 Vortex S2->S3 S4 Heat at 70°C for 30 min S3->S4 S5 Cool to Room Temp. S4->S5 S6 Inject into GC-MS S5->S6 A1 Start: Dry Sample (Methyl 4-aminobutanoate HCl) A2 Add Ethyl Acetate, TFAA, and Pyridine A1->A2 A3 Vortex A2->A3 A4 Heat at 60°C for 30 min A3->A4 A5 Evaporate Reagents A4->A5 A6 Reconstitute in Ethyl Acetate A5->A6 A7 Inject into GC-MS A6->A7

Caption: Comparative workflows for silylation and acylation derivatization.

Silylation_Reaction reactant Methyl 4-aminobutanoate HCl H₂N-(CH₂)₃-COOCH₃ product N,O-bis(trimethylsilyl)-4-aminobutanoate methyl ester (CH₃)₃Si-NH-(CH₂)₃-COOSi(CH₃)₃ reactant->product + BSTFA (70°C) reagent BSTFA CF₃CON(Si(CH₃)₃)₂ Acylation_Reaction reactant Methyl 4-aminobutanoate HCl H₂N-(CH₂)₃-COOCH₃ product N-trifluoroacetyl-methyl-4-aminobutanoate CF₃CO-NH-(CH₂)₃-COOCH₃ reactant->product + TFAA (60°C, Pyridine) reagent TFAA (CF₃CO)₂O

References

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminobutanoate hydrochloride, the methyl ester of gamma-aminobutyric acid (GABA), is a compound of interest in neuroscience and medicinal chemistry. As a derivative of GABA, a major inhibitory neurotransmitter, it serves as a valuable building block in the synthesis of various pharmacologically active molecules. Accurate structural elucidation and purity assessment are paramount in the research and development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of this compound. This document provides detailed ¹H and ¹³C NMR data and standardized protocols for its analysis.

Chemical Structure

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H NMR and predicted ¹³C NMR spectral data for this compound.

¹H NMR Data

Solvent: D₂O Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.46s--OCH₃
2.79t7.6α-CH₂
2.28t7.3γ-CH₂
1.77-1.67m-β-CH₂

Source: ¹H NMR data from ChemicalBook.[1]

Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~174C=O
~52-OCH₃
~39γ-CH₂
~30α-CH₂
~22β-CH₂

Source: Predicted ¹³C NMR data from Benchchem.[2]

Experimental Protocols

Protocol 1: Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial. For amine hydrochlorides, D₂O is often a good choice to observe exchangeable protons.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional but Recommended): To enhance spectral quality by removing particulate matter, the solution can be filtered through a small plug of glass wool or a syringe filter directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: ¹H NMR Spectrum Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Number of Scans (NS): Typically 16-64 scans are sufficient for good signal-to-noise.

    • Spectral Width (SW): A spectral width of approximately 12-15 ppm is standard.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a common starting point.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

    • Integrate the peaks to determine the relative proton ratios.

Protocol 3: ¹³C NMR Spectrum Acquisition
  • Instrument Setup: Use the same sample and ensure the instrument is locked and shimmed.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.

    • Spectral Width (SW): A spectral width of 200-240 ppm is standard for ¹³C NMR.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2 seconds is a reasonable starting point.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., if using CDCl₃, reference to 77.16 ppm).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock & Shim) transfer->setup acquire_H Acquire ¹H Spectrum setup->acquire_H acquire_C Acquire ¹³C Spectrum setup->acquire_C process_H Process ¹H Data (FT, Phase, Reference) acquire_H->process_H process_C Process ¹³C Data (FT, Phase, Reference) acquire_C->process_C analyze Spectral Analysis process_H->analyze process_C->analyze

Caption: Experimental workflow for NMR analysis.

structure_correlation cluster_structure This compound Structure cluster_1H ¹H NMR Signals cluster_13C ¹³C NMR Signals struct NH₃⁺-CH₂(γ)-CH₂(β)-CH₂(α)-C(=O)O-CH₃ · Cl⁻ H_gamma γ-CH₂ ~2.28 ppm (t) struct->H_gamma H_beta β-CH₂ ~1.72 ppm (m) struct->H_beta H_alpha α-CH₂ ~2.79 ppm (t) struct->H_alpha H_methyl -OCH₃ ~3.46 ppm (s) struct->H_methyl C_gamma γ-CH₂ ~39 ppm struct->C_gamma C_beta β-CH₂ ~22 ppm struct->C_beta C_alpha α-CH₂ ~30 ppm struct->C_alpha C_carbonyl C=O ~174 ppm struct->C_carbonyl C_methyl -OCH₃ ~52 ppm struct->C_methyl

Caption: Structure-spectra correlation map.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Methyl 4-aminobutanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can include unreacted 4-aminobutyric acid, excess hydrochloric acid from the esterification reaction, water, and potentially small amounts of the corresponding dipeptide or other side products. If ammonia (B1221849) was used in a neutralization step, ammonium (B1175870) chloride could also be a contaminant.

Q2: What is the recommended method for purifying crude this compound?

Recrystallization is a widely used and effective method for purifying this compound. An alternative approach involves converting the hydrochloride salt to the free amine, purifying the free amine, and then converting it back to the hydrochloride salt if required.

Q3: Which solvents are suitable for the recrystallization of this compound?

A mixture of methanol (B129727) and diethyl ether is a common and effective solvent system. Other potential solvents include ethanol (B145695) or isopropanol, potentially with the addition of an anti-solvent like diethyl ether or hexane (B92381) to induce crystallization. The choice of solvent may depend on the specific impurities present.

Q4: What is the expected appearance and melting point of pure this compound?

Pure this compound is a white solid.[1][2] Its reported melting point varies slightly across sources, with ranges of 110-115°C[1], 120-125°C[3], and a specific value of 124°C[2] being cited.

Q5: Is this compound stable?

The hydrochloride salt is generally more stable for long-term storage compared to the free amine form.[4] However, it is known to be hygroscopic and air-sensitive, so it should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent.- Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C) to decrease solubility and promote precipitation. - Add a suitable anti-solvent (e.g., cold diethyl ether or hexane) dropwise to the solution to induce crystallization.
The volume of the solvent used was too large.- Concentrate the solution by evaporating some of the solvent under reduced pressure before cooling.
Oily Product Instead of Crystals The presence of impurities is preventing crystallization.- Try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. - Add a seed crystal of pure product if available. - Re-dissolve the oil in a minimal amount of hot solvent and try adding a different anti-solvent.
The cooling process was too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Product is Discolored (Not White) Presence of colored impurities.- Treat the solution with activated charcoal before filtration. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.
Product is Wet or Clumpy The product is hygroscopic and has absorbed moisture from the air.[2]- Dry the purified solid under high vacuum. - Handle the product quickly in a dry environment or a glove box. - Store the final product in a desiccator over a suitable drying agent (e.g., P₂O₅ or anhydrous CaCl₂).
Melting Point is Low and/or Broad The product is still impure.- Repeat the recrystallization process. - Consider an alternative purification method, such as converting to the free base, purifying by extraction or chromatography, and then re-forming the hydrochloride salt.

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Diethyl Ether

This protocol describes a standard procedure for the recrystallization of this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot methanol. Stir continuously until all the solid has dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes while maintaining the temperature.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once at room temperature, slowly add diethyl ether as an anti-solvent with gentle swirling until the solution becomes slightly turbid.

  • Cooling: Place the flask in an ice bath or refrigerator (0-4°C) for several hours, or overnight, to allow for complete crystallization.

  • Isolation: Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification via Free Amine Formation and Extraction

This protocol is useful if the crude product contains significant amounts of acid-insoluble or non-basic impurities.

  • Dissolution: Dissolve the crude this compound in deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a weak base, such as sodium bicarbonate or potassium carbonate, with stirring until the pH of the solution is approximately 8-9.[5]

  • Extraction: Extract the aqueous solution multiple times with an organic solvent like dichloromethane (B109758) (DCM) or diethyl ether.[5]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free amine (Methyl 4-aminobutanoate) as an oil or low-melting solid.

  • Salt Formation: Dissolve the purified free amine in a suitable anhydrous solvent (e.g., diethyl ether or methanol). Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether), until precipitation is complete.

  • Isolation and Drying: Collect the resulting white precipitate of pure this compound by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Protocol cluster_extraction Free Amine Extraction Protocol rec_start Crude Product rec_dissolve Dissolve in Hot Methanol rec_start->rec_dissolve rec_charcoal Add Activated Charcoal (Optional) rec_dissolve->rec_charcoal rec_cool Cool and Add Diethyl Ether rec_filter Hot Filtration (Optional) rec_charcoal->rec_filter rec_filter->rec_cool rec_isolate Isolate Crystals (Filtration) rec_cool->rec_isolate rec_wash Wash with Cold Diethyl Ether rec_isolate->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_end Pure Product rec_dry->rec_end ext_start Crude Product ext_dissolve Dissolve in Water ext_start->ext_dissolve ext_neutralize Neutralize with Base (pH 8-9) ext_dissolve->ext_neutralize ext_extract Extract with Organic Solvent ext_neutralize->ext_extract ext_dry Dry Organic Layer ext_extract->ext_dry ext_concentrate Concentrate to get Free Amine ext_dry->ext_concentrate ext_salt Re-form HCl Salt ext_concentrate->ext_salt ext_isolate Isolate and Dry ext_salt->ext_isolate ext_end Pure Product ext_isolate->ext_end

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Start Purification recrystallize Perform Recrystallization start->recrystallize check_product Assess Product (Purity, Yield, Appearance) recrystallize->check_product pure_product Pure Product Obtained check_product->pure_product Yes low_yield Low Yield? check_product->low_yield No oily_product Oily Product? low_yield->oily_product No adjust_solvent Adjust Solvent/Anti-solvent Ratio or Concentrate Solution low_yield->adjust_solvent Yes impure_product Impure? oily_product->impure_product No slow_cool Induce Crystallization (Scratch, Seed Crystal) and Cool Slowly oily_product->slow_cool Yes repeat_recrystallization Repeat Recrystallization or Use Charcoal impure_product->repeat_recrystallization Yes adjust_solvent->recrystallize slow_cool->recrystallize repeat_recrystallization->recrystallize

References

Technical Support Center: Optimizing Peptide Coupling Reactions with GABA Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing peptide coupling reactions involving γ-aminobutyric acid (GABA) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields with GABA methyl ester lower than expected?

A1: Low yields in peptide coupling reactions with GABA methyl ester can stem from several factors. One common issue is the steric hindrance around the amine group of GABA, which can slow down the reaction kinetics compared to alpha-amino acids. Additionally, as a gamma-amino acid, the flexibility of the carbon backbone can sometimes lead to unfavorable conformations for coupling. Incomplete activation of the carboxylic acid, suboptimal reaction conditions (temperature, solvent, base), or the presence of moisture can also significantly reduce yields.

Q2: Which coupling reagents are recommended for GABA methyl ester?

A2: For coupling GABA methyl ester, more powerful coupling reagents are often preferred to overcome its lower reactivity.

  • Uronium/Aminium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. HATU is often considered superior for challenging couplings due to the formation of a more reactive OAt-active ester, which can lead to faster reactions and higher purity.[1]

  • Carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) or DIC (N,N'-Diisopropylcarbodiimide) are also commonly used, almost always in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to improve efficiency and minimize side reactions like racemization.[2]

Q3: Is it necessary to use an additive like HOBt with carbodiimide (B86325) coupling reagents?

A3: Yes, it is highly recommended. Additives like HOBt and HOAt play a crucial role in carbodiimide-mediated couplings. They act as activating agents by forming an active ester intermediate, which is more reactive and less prone to side reactions than the O-acylisourea intermediate formed with the carbodiimide alone. This is particularly important for minimizing racemization at the chiral center of the activated amino acid.[2]

Q4: What is the optimal order of reagent addition for a typical coupling reaction?

A4: The order of addition is critical to prevent unwanted side reactions. A generally accepted order for solution-phase coupling is:

  • Dissolve the N-protected amino acid and GABA methyl ester in an appropriate solvent (e.g., DMF or DCM).

  • Add the coupling additive (e.g., HOBt).

  • Add the coupling reagent (e.g., EDC or DIC).

  • Finally, add a non-nucleophilic base (e.g., DIPEA or NMM) to neutralize any salts and catalyze the reaction.

For uronium/aminium reagents like HATU/HBTU, a pre-activation step is often beneficial. This involves mixing the N-protected amino acid, the coupling reagent, and the base for a few minutes before adding the GABA methyl ester. This allows for the formation of the active ester, leading to a more efficient coupling.

Q5: My GABA methyl ester is a hydrochloride salt. Do I need to perform a separate neutralization step before coupling?

A5: While you can perform a separate neutralization and extraction, it is often more convenient to perform an in situ neutralization. This is achieved by adding an additional equivalent of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), to the reaction mixture to neutralize the hydrochloride salt.

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inefficient Activation Switch to a more powerful coupling reagent: If using EDC/HOBt, consider switching to HATU or HBTU, which are generally more effective for sterically hindered or less reactive amines. • Pre-activate the carboxylic acid: For uronium/aminium reagents (HATU, HBTU), mix the N-protected amino acid, coupling reagent, and base for 2-5 minutes before adding the GABA methyl ester.
Incomplete Reaction Increase reaction time: Monitor the reaction by TLC or LC-MS. If starting materials are still present, extend the reaction time. • Increase temperature: Gently warming the reaction (e.g., to 40°C) can sometimes improve yields for sluggish couplings, but be cautious of potential side reactions.
Reagent Degradation Use fresh reagents: Coupling reagents, especially carbodiimides, can be sensitive to moisture. Use freshly opened bottles or reagents stored properly in a desiccator. • Use anhydrous solvent: Ensure your reaction solvent (e.g., DMF, DCM) is anhydrous, as water can hydrolyze the activated ester intermediate.
Incorrect Stoichiometry Verify reagent equivalents: Ensure the correct molar ratios of reactants are used. A slight excess (1.1-1.2 equivalents) of the coupling reagent and the carboxylic acid component is often employed.
Problem 2: Presence of Significant Side Products
Possible Cause Troubleshooting Steps
Racemization Ensure the use of an additive: Always use HOBt or HOAt when using carbodiimide coupling reagents. • Use a less hindered base: In some cases, a sterically hindered base like DIPEA can contribute to racemization. Consider using a weaker base like N-Methylmorpholine (NMM). • Lower the reaction temperature: Running the reaction at 0°C can help minimize racemization.
Guanidinylation of the Amine Avoid excess uronium/aminium reagent: This side reaction can occur when using reagents like HBTU or HATU in excess. The reagent can react with the free amine of the GABA methyl ester, capping it. Use a slight excess of the carboxylic acid relative to the coupling reagent. • Use phosphonium-based reagents: Reagents like PyBOP do not have this side reaction.
Formation of N-acylurea This is a common byproduct with carbodiimide reagents. While often unavoidable, its formation can be minimized by ensuring the rapid formation of the active ester with HOBt. The N-acylurea byproduct is typically removed during aqueous workup or chromatography.

Data Presentation

The following tables provide an illustrative comparison of common coupling reagents for a model reaction: the coupling of N-Boc-Alanine with GABA methyl ester. Note: These values are representative and actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Comparison of Coupling Reagent Performance

Coupling ReagentAdditiveBaseTypical Yield (%)Key Considerations
EDCHOBtDIPEA75-85Cost-effective; requires additive; potential for N-acylurea byproduct.
DICHOBtDIPEA75-85Similar to EDC; DCU byproduct can be difficult to remove in solution phase.
HBTU-DIPEA85-95High efficiency; potential for guanidinylation side reaction if used in excess.[[“]]
HATU-DIPEA90-98Very high efficiency, especially for hindered couplings; lower risk of racemization compared to HBTU.[1][[“]]
PyBOP-DIPEA80-90Good for standard couplings; avoids formation of carcinogenic HMPA byproduct associated with BOP.[4]

Table 2: Typical Reagent Stoichiometry (Solution Phase)

ReagentEquivalents (relative to limiting reagent)
N-protected Amino Acid1.1 - 1.2
GABA Methyl Ester1.0
Coupling Reagent (e.g., HATU, EDC)1.1 - 1.2
Additive (e.g., HOBt)1.1 - 1.2
Base (e.g., DIPEA)2.0 - 3.0

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Coupling of an N-Boc-Amino Acid to GABA Methyl Ester
  • Preparation: In a round-bottom flask, dissolve GABA methyl ester hydrochloride (1.0 eq.) and N-Boc-amino acid (1.1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Additive Addition: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution.

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture and stir for 5 minutes.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 eq.) to the reaction mixture.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (B1210297).

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for HATU Coupling of an N-Fmoc-Amino Acid to GABA Methyl Ester
  • Pre-activation: In a separate flask, dissolve the N-Fmoc-amino acid (1.1 eq.), HATU (1.1 eq.), and DIPEA (2.2 eq.) in anhydrous DMF. Stir at room temperature for 2-3 minutes.

  • Amine Addition: In the main reaction flask, dissolve GABA methyl ester hydrochloride (1.0 eq.) and DIPEA (1.1 eq.) in anhydrous DMF.

  • Coupling: Add the pre-activated amino acid solution to the GABA methyl ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve N-Protected Amino Acid and GABA Methyl Ester additive Add Additive (e.g., HOBt) reactants->additive base Add Base (e.g., DIPEA) additive->base coupling_reagent Add Coupling Reagent (e.g., EDC, HATU) base->coupling_reagent stir Stir at RT (2-24h) coupling_reagent->stir monitor Monitor by TLC/LC-MS stir->monitor extract Aqueous Workup monitor->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for a solution-phase peptide coupling reaction.

troubleshooting_low_yield cluster_activation Activation Issues cluster_conditions Reaction Conditions start Low Yield Observed check_reagents Are reagents fresh and anhydrous? start->check_reagents reagent_choice Is the coupling reagent strong enough? check_reagents->reagent_choice Yes solution1 Use fresh reagents and anhydrous solvent check_reagents->solution1 No preactivate Was pre-activation performed? (for HATU/HBTU) time_temp Is reaction time/temperature sufficient? reagent_choice->time_temp Yes solution2 Switch to HATU/HCTU reagent_choice->solution2 No stoichiometry Is stoichiometry correct? time_temp->stoichiometry Yes solution3 Increase reaction time/temperature time_temp->solution3 No solution4 Verify reactant equivalents stoichiometry->solution4 No

Caption: Troubleshooting logic for low-yield peptide coupling reactions.

References

Preventing degradation of Methyl 4-aminobutanoate hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Methyl 4-aminobutanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and use of this compound solutions.

Problem Possible Cause Recommended Solution
Unexpected or inconsistent experimental results. Degradation of this compound in your stock or working solution.1. Verify Solution Integrity: Prepare fresh solutions daily for critical experiments. 2. Optimize Storage: Store stock solutions at -80°C for long-term use (up to 1 year) and at -20°C for short-term use (up to 1 month). Avoid repeated freeze-thaw cycles by preparing aliquots.[1][2] 3. Control Experimental Conditions: Maintain a stable, slightly acidic to neutral pH (if compatible with your experiment) and keep solutions on ice when not in use.
Precipitate forms in the solution upon storage. Poor solubility or changes in solvent composition due to moisture absorption, especially in DMSO.1. Use Anhydrous Solvents: Use fresh, high-purity, anhydrous solvents for preparing solutions.[2] 2. Ensure Complete Dissolution: Gently warm the solution or sonicate briefly to ensure the compound is fully dissolved before storage. 3. Filter Sterilize: For aqueous solutions, filter through a 0.22 µm filter to remove any particulates before storage.
Loss of compound potency over time. Chemical degradation through hydrolysis of the methyl ester or intramolecular cyclization.1. pH Control: Avoid highly basic or acidic conditions. Hydrolysis is catalyzed by both acid and base.[3] 2. Temperature Control: Minimize exposure to elevated temperatures, as this accelerates both hydrolysis and cyclization.[4][5] 3. Monitor for Degradants: Use analytical techniques like HPLC or NMR to check for the presence of 4-aminobutanoic acid (GABA) or 2-pyrrolidinone (B116388).
Shift in pH of the solution during the experiment. Liberation of hydrochloric acid upon degradation or interaction with experimental components.1. Buffer the Solution: If your experimental design allows, use a suitable buffer system to maintain a constant pH. 2. Monitor pH: Regularly check the pH of your solutions, especially during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways are:

  • Hydrolysis: The ester group can be hydrolyzed to form 4-aminobutanoic acid (GABA) and methanol. This reaction is accelerated by acidic or basic conditions and higher temperatures.

  • Intramolecular Cyclization: The primary amine can attack the ester carbonyl, leading to the formation of 2-pyrrolidinone (a lactam) and methanol. This is a common reaction for gamma-amino esters.

Q2: What is the recommended solvent for preparing stock solutions?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions.[2] For aqueous buffers, ensure the pH is compatible with your experiment and the stability of the compound. Due to its polar nature and ability to form hydrogen bonds, Methyl 4-aminobutanoate is also soluble in water.[6] When using DMSO, it's important to use a fresh, moisture-free source as absorbed water can reduce solubility and promote hydrolysis.[2]

Q3: How should I store my this compound solutions?

A3: Storage conditions depend on the duration of storage:

  • Long-term (up to 1 year): Store aliquots of your stock solution at -80°C.[2]

  • Short-term (up to 1 month): Storage at -20°C is acceptable.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to store the compound in single-use aliquots.[1][2]

Q4: How can I detect degradation in my samples?

A4: Several analytical methods can be used to assess the stability of your compound:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate and quantify the parent compound from its potential degradation products (GABA and 2-pyrrolidinone).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the methyl ester protons of the parent compound and the appearance of new signals corresponding to the degradation products.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed to detect and identify volatile degradation products.[7]

Q5: At what pH is this compound most stable?

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and establish stability-indicating analytical methods.[10][11][12]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Heating block or water bath

  • UV-Vis spectrophotometer or HPLC system

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with a control sample (untreated stock solution), using a suitable analytical method like HPLC or NMR to identify and quantify the parent compound and any degradation products.

Protocol 2: HPLC Method for Stability Analysis

This protocol provides a general reverse-phase HPLC method for the separation and quantification of this compound and its primary degradation products.[7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Chromatographic Conditions:

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, detection at low UV is necessary)

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12-13 min: 95% to 5% B

    • 13-15 min: 5% B

Procedure:

  • Prepare standards of this compound, 4-aminobutanoic acid (GABA), and 2-pyrrolidinone in the sample diluent.

  • Prepare your experimental samples, ensuring they are diluted to fall within the concentration range of your standards.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

  • Construct a calibration curve for each compound to enable quantification.

Visualizations

degradation_pathway M4ABH Methyl 4-aminobutanoate hydrochloride GABA 4-Aminobutanoic acid (GABA) + Methanol M4ABH->GABA Hydrolysis (H+ or OH-, H2O, Temp) PYR 2-Pyrrolidinone + Methanol M4ABH->PYR Intramolecular Cyclization (Temp)

Caption: Potential degradation pathways of this compound.

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation prep Prepare Solution in Appropriate Solvent stress Apply Stress Conditions (pH, Temp, Light, Oxidant) prep->stress control Prepare Control Sample prep->control analyze Analyze via HPLC or NMR stress->analyze control->analyze quantify Identify & Quantify Parent and Degradants analyze->quantify pathway Determine Degradation Pathway & Rate quantify->pathway optimize Optimize Storage & Handling Conditions pathway->optimize

Caption: Experimental workflow for assessing the stability of this compound.

References

Technical Support Center: Esterification of Gamma-Aminobutyric Acid (GABA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of gamma-aminobutyric acid (GABA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the esterification of GABA.

Issue 1: Low Yield of the Desired GABA Ester

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, use a large excess of the alcohol, which can also serve as the solvent.[1] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus.[1]

  • Side Reactions: The primary side reactions in GABA esterification are intramolecular cyclization to form 2-pyrrolidinone (B116388) (a lactam) and intermolecular polymerization. The presence of both an amine and a carboxylic acid in the same molecule makes GABA susceptible to these reactions, especially at elevated temperatures.

    • Solution: The most effective way to prevent these side reactions is to protect the amine group of GABA before the esterification reaction. Common protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

  • Steric Hindrance: If you are using a sterically hindered alcohol, the reaction rate may be significantly reduced.

    • Solution: For sterically demanding substrates, the Steglich esterification, which is a milder method, can be more effective.[2] This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[2][3]

Issue 2: Presence of Impurities in the Final Product

Possible Impurities and Purification Strategies:

  • Unreacted GABA: Due to its zwitterionic nature, GABA has low solubility in many organic solvents used for extraction.

    • Purification: After the reaction, the desired ester can be extracted with an organic solvent. Unreacted GABA will preferentially remain in the aqueous phase. Purification can also be achieved using column chromatography.

  • 2-Pyrrolidone (Lactam): This is a common byproduct formed from the intramolecular cyclization of GABA.

    • Purification: Separation of the ester from the lactam can be challenging due to their similar polarities. Careful column chromatography on silica (B1680970) gel is often required. Monitoring the fractions by thin-layer chromatography (TLC) is crucial.

  • GABA Polymers/Oligomers: These can form through intermolecular amide bond formation.

    • Purification: Polymers are typically much less soluble and have a significantly higher molecular weight than the desired ester. They can often be removed by precipitation and filtration.

  • Reagents and Byproducts from Steglich Esterification: If using the Steglich method, byproducts like dicyclohexylurea (DCU) from the DCC coupling agent will be present.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the esterification of GABA, and how can I prevent them?

The two most common side reactions are:

  • Intramolecular Cyclization (Lactamization): The amino group of one GABA molecule attacks its own carboxyl group, leading to the formation of a five-membered cyclic amide called 2-pyrrolidinone.

  • Intermolecular Polymerization: The amino group of one GABA molecule reacts with the carboxyl group of another, leading to the formation of polyamide chains.

The most effective way to prevent both of these side reactions is to protect the amine group of GABA before carrying out the esterification. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.

Q2: Which esterification method is best for GABA?

The choice of method depends on the specific alcohol being used and the scale of the reaction.

  • Fischer Esterification: This is a classic and cost-effective method, particularly for simple, unhindered primary and secondary alcohols. It involves heating the carboxylic acid and an excess of the alcohol with a strong acid catalyst (e.g., sulfuric acid). However, the high temperatures can promote the formation of 2-pyrrolidone if the amine group is not protected.

  • Steglich Esterification: This is a milder, room-temperature method that is well-suited for more sensitive or sterically hindered alcohols.[2] It uses a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP).[2][3] This method is often preferred when using N-protected GABA to avoid the harsh acidic conditions of the Fischer esterification.

Q3: How do I remove the protecting group after esterification?

The deprotection method depends on the protecting group used:

  • Boc (tert-butyloxycarbonyl): This group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in an organic solvent.

  • Cbz (benzyloxycarbonyl): This group is commonly removed by catalytic hydrogenation (e.g., using hydrogen gas and a palladium-on-carbon catalyst).

Data Presentation

The following table summarizes the expected outcomes of GABA esterification under different conditions, highlighting the importance of N-protection to minimize side product formation.

Esterification MethodN-ProtectionReactantsTypical ConditionsDesired Product YieldSide Product (Lactam) Yield
FischerNoneGABA, Ethanol (B145695), H₂SO₄RefluxLow to ModerateSignificant
FischerBocN-Boc-GABA, Ethanol, H₂SO₄RefluxHighMinimal
SteglichNoneGABA, Alcohol, DCC, DMAPRoom TemperatureLowSignificant
SteglichBocN-Boc-GABA, Alcohol, DCC, DMAPRoom TemperatureVery HighMinimal

Note: Yields are qualitative and can vary based on specific reaction conditions and purification efficiency.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-GABA Ethyl Ester via Steglich Esterification

This protocol describes the synthesis of GABA ethyl ester with the amine group protected by a Boc group to minimize side reactions.

Materials:

  • N-Boc-gamma-aminobutyric acid (N-Boc-GABA)

  • Ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-GABA (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM.

  • Add ethanol (1.2 equivalents) to the solution.

  • In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.

  • Slowly add the DCC solution to the N-Boc-GABA solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain the pure N-Boc-GABA ethyl ester.

Visualizations

Logical Workflow for Troubleshooting Low GABA Ester Yield

low_yield_troubleshooting start Low Yield of GABA Ester check_protection Is the amine group of GABA protected? start->check_protection protect_amine Protect the amine group (e.g., with Boc or Cbz) to prevent side reactions. check_protection->protect_amine No check_method Is the esterification method appropriate for the alcohol? check_protection->check_method Yes protect_amine->check_method use_steglich For hindered alcohols, use Steglich esterification (DCC/DMAP). check_method->use_steglich No (Hindered) optimize_fischer For simple alcohols, optimize Fischer conditions: - Use excess alcohol - Remove water (Dean-Stark) check_method->optimize_fischer Yes (Simple) check_purification Was the purification method effective? use_steglich->check_purification optimize_fischer->check_purification purify Use column chromatography to separate the ester from unreacted starting material and side products. check_purification->purify No end Improved Yield check_purification->end Yes purify->end

Caption: Troubleshooting workflow for low GABA ester yield.

Reaction Pathway: GABA Esterification and Side Reactions

gaba_esterification_pathways cluster_unprotected Unprotected Esterification cluster_protected Protected Esterification GABA GABA Ester Desired GABA Ester GABA->Ester + Alcohol, H+ Lactam 2-Pyrrolidinone (Lactam Side Product) GABA->Lactam Intramolecular Cyclization Polymer GABA Polymer (Side Product) GABA->Polymer Intermolecular Polymerization Protected_GABA N-Protected GABA (e.g., N-Boc-GABA) GABA->Protected_GABA Protection (e.g., Boc₂O) Protected_Ester N-Protected GABA Ester Protected_GABA->Protected_Ester + Alcohol, DCC, DMAP Protected_Ester->Ester Deprotection (e.g., TFA) Deprotection Deprotection

Caption: GABA esterification pathways and side reactions.

References

Technical Support Center: Methyl 4-aminobutanoate Hydrochloride for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Methyl 4-aminobutanoate hydrochloride for in vivo use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important for in vivo studies?

A1: this compound is the methyl ester of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1] As a GABA prodrug, it is designed to cross the blood-brain barrier more readily than GABA itself.[2][3] Once in the central nervous system, it is hydrolyzed to release GABA, thereby exerting its pharmacological effects.[2][4] Achieving adequate solubility is critical for preparing injectable formulations that can be safely and effectively administered in animal models to study its physiological and therapeutic effects.

Q2: What are the general solubility characteristics of this compound?

A2: this compound is a polar molecule due to the presence of an amino group and its hydrochloride salt form, which suggests good solubility in aqueous solutions like water.[5][6] It can also form hydrogen bonds with water, further contributing to its aqueous solubility.[5][6] However, like many hydrochloride salts, its solubility in physiological buffers with higher pH and chloride concentrations, such as Phosphate-Buffered Saline (PBS), can be limited.[7] For high-concentration stock solutions, organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used.[8][9]

Q3: I am observing precipitation when I dilute my DMSO stock solution of this compound into PBS. What is causing this?

A3: This is a common issue known as "salting out" or precipitation upon solvent change. Several factors can contribute to this:

  • Solvent Polarity Shift: DMSO is a strong organic solvent. When a concentrated DMSO stock is diluted into an aqueous buffer like PBS, the overall polarity of the solvent system changes dramatically, which can cause the compound to crash out of solution.

  • pH Effects: The pH of your final PBS solution can influence the ionization state of the amino group on the molecule. Changes in pH can affect the overall charge and, consequently, the solubility of the compound.[4][10][11]

  • Common Ion Effect: PBS contains chloride ions. Adding a hydrochloride salt to a solution already containing chloride ions can decrease its solubility.[7]

Q4: Can I heat or sonicate the solution to improve solubility?

A4: Yes, gentle warming and sonication are common techniques to aid dissolution.[8] Gentle warming to around 37°C can increase the rate of dissolution for many compounds. Sonication can help break up aggregates of the powder and enhance solubilization. However, it is crucial to be cautious with heat, as excessive or prolonged heating can potentially degrade the compound. Always start with gentle warming and short bursts of sonication.

Q5: How should I prepare a stable formulation for in vivo injection?

A5: For in vivo studies, it is often necessary to use a co-solvent system to achieve a stable and injectable formulation. A commonly used formulation for this compound involves a mixture of DMSO, PEG300, Tween-80, and saline.[8] It is recommended to prepare the final working solution fresh on the day of the experiment to ensure its stability.

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for in vivo experiments.

Issue Possible Cause Recommended Solution
Compound does not dissolve in aqueous buffer (e.g., Saline, PBS). The concentration exceeds the aqueous solubility limit. The pH of the buffer is not optimal for solubility.1. Determine Aqueous Solubility: Perform a simple solubility test (see Protocol 1) to determine the approximate solubility in your chosen buffer. 2. Adjust pH: Since it is an amino acid ester, solubility is pH-dependent. Try adjusting the pH of the buffer slightly towards the acidic range (e.g., pH 6.0-6.5) to see if solubility improves. Ensure the final pH is suitable for your animal model. 3. Use a Co-solvent Formulation: For concentrations required for in vivo studies, an aqueous buffer alone may be insufficient. Utilize a co-solvent system as detailed in Protocol 2.
Precipitation occurs after diluting a DMSO stock solution into an aqueous buffer. Rapid change in solvent polarity ("crashing out"). The final concentration is above the solubility limit in the mixed solvent system.1. Slow Dilution: Add the DMSO stock solution dropwise into the vortexing aqueous buffer to ensure rapid and thorough mixing. 2. Lower Final Concentration: You may need to prepare a more dilute final solution. 3. Use a Pre-formulated Co-solvent System: Instead of direct dilution into a buffer, use a complete co-solvent system like the one described in Protocol 2, which is designed to maintain solubility.
The final solution is cloudy or hazy. Incomplete dissolution or formation of fine precipitates.1. Gentle Warming: Warm the solution in a 37°C water bath for a short period. 2. Sonication: Place the solution in a sonicator bath for brief intervals. 3. Filtration: If cloudiness persists and you suspect particulate matter, filter the solution through a 0.22 µm syringe filter before injection. Note that this will not resolve issues of the compound precipitating out of solution.
Concerns about solvent toxicity in in vivo studies. High concentrations of organic solvents like DMSO can have their own biological effects and toxicity.1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the injected formulation as low as possible, ideally below 5%, and always below 10%. 2. Vehicle Control Group: Always include a vehicle control group in your experiment (animals receiving the same solvent mixture without the compound) to account for any effects of the solvents themselves.

Data Presentation: Solubility of this compound

Solvent/Formulation Solubility Source
Dimethyl Sulfoxide (DMSO)100 mg/mL (651.00 mM)[8]
Dimethyl Sulfoxide (DMSO)30 mg/mL (195.29 mM)[9]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.27 mM)[8]
WaterFreely Soluble (Qualitative)[12][13]

Note: "Freely Soluble" is a qualitative term. For precise quantitative measurements in aqueous buffers, it is recommended to perform a solubility assessment as described in Protocol 1.

Experimental Protocols

Protocol 1: Determining Approximate Aqueous Solubility

This protocol provides a method to estimate the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Your chosen aqueous buffer (e.g., sterile saline, PBS pH 7.4)

  • Vortex mixer

  • Microcentrifuge

  • Calibrated pH meter

Procedure:

  • Add a pre-weighed amount of this compound (e.g., 5 mg) to a known volume of the aqueous buffer (e.g., 1 mL) in a microcentrifuge tube.

  • Vortex the tube vigorously for 2-3 minutes.

  • Visually inspect the solution. If all the solid has dissolved, proceed to add more compound in small, pre-weighed increments, vortexing thoroughly after each addition.

  • Continue adding the compound until a small amount of solid material no longer dissolves, indicating that you have reached saturation.

  • Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 5 minutes to pellet the excess solid.

  • Carefully collect the supernatant. This is your saturated solution. The concentration of the compound in this supernatant is its solubility in that buffer at that temperature.

  • (Optional) The concentration can be more accurately determined by a suitable analytical method like HPLC or UV-Vis spectroscopy if a standard curve is available.

  • Measure the pH of the final saturated solution.

Protocol 2: Preparation of an Injectable Co-solvent Formulation

This protocol details the preparation of a 1 mL working solution with a final concentration of ≥ 2.5 mg/mL for in vivo administration.[8]

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution in DMSO: Dissolve 25 mg of this compound in 1 mL of DMSO to create a 25 mg/mL stock solution. Ensure it is fully dissolved. Gentle warming or sonication can be used if necessary.

  • Add PEG300: In a new sterile tube, add 400 µL of PEG300.

  • Add DMSO Stock: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly by vortexing.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

  • Add Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex the final solution thoroughly.

  • Final Concentration: This procedure results in a final solution with a concentration of 2.5 mg/mL. The final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use this freshly prepared solution for your in vivo experiments.

Mandatory Visualizations

GABAergic Synaptic Transmission Pathway

The primary mechanism of action of this compound is as a prodrug for GABA. Once it crosses the blood-brain barrier, it is hydrolyzed by esterases to release GABA. GABA then acts on its receptors to produce an inhibitory effect on neuronal activity.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B Binds to M4AH Methyl 4-aminobutanoate (Prodrug) M4AH->GABA_cleft Hydrolysis by Esterase Esterases Cl_channel Cl- Influx GABA_A->Cl_channel Opens K_channel K+ Efflux GABA_B->K_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization K_channel->Hyperpolarization

Caption: Simplified GABAergic signaling pathway showing the conversion of the prodrug to GABA.

Experimental Workflow for Solubility Enhancement

This diagram illustrates the logical steps a researcher should take when encountering solubility issues with this compound.

Solubility_Workflow Start Start: Prepare Solution in Aqueous Buffer Is_Dissolved Is it fully dissolved? Start->Is_Dissolved Success Success: Solution Ready for Use Is_Dissolved->Success Yes Troubleshoot Troubleshoot Is_Dissolved->Troubleshoot No Try_Warming Try Gentle Warming (37°C) &/or Sonication Troubleshoot->Try_Warming Is_Dissolved2 Is it dissolved now? Try_Warming->Is_Dissolved2 Is_Dissolved2->Success Yes Adjust_pH Adjust pH to be Slightly Acidic (e.g., 6.0-6.5) Is_Dissolved2->Adjust_pH No Is_Dissolved3 Is it dissolved now? Adjust_pH->Is_Dissolved3 Is_Dissolved3->Success Yes Co_Solvent Use Co-solvent Formulation (e.g., DMSO/PEG300/Tween-80/Saline) Is_Dissolved3->Co_Solvent No Is_Dissolved4 Is it dissolved now? Co_Solvent->Is_Dissolved4 Is_Dissolved4->Success Yes Reassess Re-evaluate Concentration or Contact Technical Support Is_Dissolved4->Reassess No

Caption: A step-by-step workflow for troubleshooting solubility issues.

References

Technical Support Center: Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental use of Methyl 4-aminobutanoate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

This compound, as an amine salt, is generally more soluble in polar solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO).[1][2] Due to its ionic nature, it is expected to be soluble in water.[3] The free base form, Methyl 4-aminobutanoate, is also noted to be soluble in polar solvents like water and ethanol.[3]

Q2: What is the shelf-life and recommended storage for this compound?

When stored as a solid at -20°C, this compound is stable for at least two years.[4] Stock solutions are best prepared fresh; however, they can be stored at -80°C for up to six months or at -20°C for one month.[1] It is important to keep the compound sealed and away from moisture.[1]

Q3: Can I use water to dissolve this compound?

Yes, as a hydrochloride salt, it is anticipated to be soluble in aqueous solutions. The presence of the charged amine group enhances its solubility in polar protic solvents like water.[3]

Q4: Are there any known incompatibilities for this compound?

Specific incompatibility data for this compound is limited in the provided search results. However, as a general precaution for amine hydrochlorides, avoid strong bases which can deprotonate the amine, potentially leading to the less soluble free base precipitating out of solution.

Troubleshooting Guide: Dissolution Issues

Issue: My this compound is not dissolving.

This guide will walk you through a series of steps to identify and resolve common solubility challenges.

Step 1: Verify Compound and Solvent Quality

  • Certificate of Analysis (CoA): Review the CoA for your specific lot of this compound. Check for reported purity and any specific handling instructions. Purity of over 98% is common.[4]

  • Solvent Quality: Ensure you are using high-purity, anhydrous (if required) solvents. For DMSO, which is hygroscopic, using a fresh, unopened bottle is recommended as absorbed moisture can impact solubility.[2]

Step 2: Optimize Dissolution Conditions

  • Sonication: Use an ultrasonic bath to aid in the dissolution process. This can help break up solid aggregates and increase the surface area for solvation.[1]

  • Gentle Heating: Cautiously warm the solvent/solute mixture. Increased temperature often enhances the solubility of solids. Monitor the solution closely to avoid any degradation.

  • Vortexing/Stirring: Ensure the mixture is being adequately agitated to promote dissolution.

Step 3: Re-evaluate Solvent Choice

If the compound fails to dissolve in your initial solvent, consider the following options based on known solubility data.

SolventKnown SolubilityRemarks
DMSO 30 mg/mL to 100 mg/mLHigh solubility. Use of fresh, high-purity DMSO is recommended.[1][2]
Water Expected to be solubleAs a hydrochloride salt, good aqueous solubility is anticipated.[3]
Ethanol The free base is solubleThe hydrochloride salt is also expected to have some solubility.[3]
Methanol (B129727) The synthesis of the hydrochloride is performed in methanol.This suggests that the compound is soluble in methanol.[5][6]

Troubleshooting Workflow

Troubleshooting_Dissolution start Start: Compound not dissolving verify_quality Step 1: Verify Compound & Solvent Quality - Check CoA for purity - Use fresh, high-purity solvent start->verify_quality optimize_conditions Step 2: Optimize Dissolution Conditions - Sonicate - Gentle Heating - Vigorous Stirring/Vortexing verify_quality->optimize_conditions Quality Confirmed re_evaluate_solvent Step 3: Re-evaluate Solvent Choice - Consult solubility table - Try DMSO, Water, or Methanol optimize_conditions->re_evaluate_solvent Still not dissolving dissolved Result: Compound Dissolved re_evaluate_solvent->dissolved Successful not_dissolved Result: Still Not Dissolved - Contact Technical Support - Consider compound degradation or impurity issues re_evaluate_solvent->not_dissolved Unsuccessful

Caption: A flowchart for troubleshooting this compound dissolution.

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 153.61 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 100 mM stock solution, you will need:

      • Mass (g) = 0.1 mol/L * 0.001 L * 153.61 g/mol = 0.01536 g = 15.36 mg

  • Weigh the compound:

    • Accurately weigh 15.36 mg of this compound and transfer it to a sterile vial.

  • Add solvent:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Facilitate dissolution:

    • Vortex the mixture thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.

    • Gentle warming can be applied if necessary, but avoid excessive heat.

  • Storage:

    • Once fully dissolved, the stock solution can be used immediately or aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.

Potential Issues Affecting Solubility

  • Impurities from Synthesis: The synthesis of this compound typically involves the reaction of 4-aminobutyric acid with methanol in the presence of an acid catalyst like thionyl chloride or anhydrous HCl.[5][6] Potential impurities could include unreacted starting materials or byproducts from side reactions. These impurities might have different solubility profiles and could hinder the dissolution of the final product.

  • Compound Degradation: Although stable when stored correctly, prolonged exposure to moisture or non-optimal temperatures could lead to hydrolysis of the ester group or other forms of degradation. Degradation products would likely have different physical properties, including solubility.

  • pH of the Solution: For aqueous solutions, the pH can significantly influence the solubility of amine salts. At a sufficiently high pH, the hydrochloride salt will be converted to its free base, which may be less soluble in water. It is important to maintain a suitable pH to keep the compound in its protonated, more soluble form.

References

Interpreting the NMR spectrum of Methyl 4-aminobutanoate hydrochloride for impurities.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of Methyl 4-aminobutanoate Hydrochloride

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals interpreting the ¹H NMR spectrum of this compound for impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: In a deuterated solvent like D₂O, the spectrum of this compound is characterized by four distinct signals. The methyl ester group appears as a singlet, while the three methylene (B1212753) groups of the butanoate chain present as two triplets and one multiplet. The protonation of the amino group causes a downfield shift of the adjacent protons (H-4). A reference spectrum in D₂O shows signals at approximately 3.46 ppm (s, 3H), 2.79 ppm (t, 2H), 2.28 ppm (t, 2H), and 1.72 ppm (m, 2H)[1].

Q2: I observe an unexpected singlet at ~3.3 ppm in my spectrum. What could this be?

A2: A singlet around 3.3-3.4 ppm, particularly in a protic deuterated solvent like D₂O or CD₃OD, is very commonly residual methanol (B129727) (CH₃OH)[2]. Since methanol is a reagent in the typical synthesis of this compound (a Fischer esterification of 4-aminobutyric acid), it is a very common impurity if not completely removed during workup and purification[1][3].

Q3: My spectrum shows a very broad signal, and the resolution of other peaks is poor. What are the potential causes?

A3: There are several potential causes for broad signals and poor resolution:

  • Presence of Water: A broad signal can be due to residual water (H₂O or HOD) in the NMR solvent[2][4]. The chemical shift of water is highly variable depending on the solvent, concentration, and temperature[4][5].

  • Insoluble Material: The sample may contain suspended, insoluble particles. Poorly dissolved material will lead to a non-homogeneous solution, causing field distortion and resulting in broad peaks[6][7]. It is crucial to filter the sample solution into the NMR tube[6][8].

  • High Concentration: An overly concentrated sample can lead to increased viscosity, which in turn can cause line broadening. It may also make it difficult to properly shim the spectrometer[7].

Q4: I see additional multiplets in the aliphatic region (~1.8-3.0 ppm) that do not match my product. What is a likely impurity?

A4: Additional multiplets in this region could indicate the presence of unreacted starting material, 4-aminobutyric acid (GABA). In D₂O, the signals for GABA appear around 2.93 ppm (t), 2.21 ppm (t), and 1.78 ppm (quintet). The overlap of these signals with your product's peaks can complicate the spectrum, but the presence of the distinct GABA quintet around 1.78 ppm can be a key indicator.

Q5: How can I definitively confirm the identity of a suspected impurity?

A5: The most reliable method to confirm a suspected impurity is by "spiking" your NMR sample. This involves adding a small amount of the pure suspected substance (e.g., methanol or 4-aminobutyric acid) to your NMR tube and re-acquiring the spectrum. If the peak increases in intensity, you have confirmed the identity of the impurity.

Data Presentation: ¹H NMR Chemical Shifts

The table below summarizes the expected chemical shifts for this compound and common related impurities. Shifts are reported in ppm relative to a standard reference and can vary slightly based on solvent, concentration, and temperature[4].

CompoundProton AssignmentExpected Chemical Shift (δ, ppm) in D₂OMultiplicityApprox. Coupling Constant (J, Hz)
Methyl 4-aminobutanoate HCl -OCH₃ ~ 3.46Singlet (s)N/A
-CH₂ -COOCH₃~ 2.28Triplet (t)J ≈ 7.3 Hz
-CH₂ -CH₂-N~ 1.72Multiplet (m)-
-CH₂ -N⁺H₃~ 2.79Triplet (t)J ≈ 7.6 Hz
Impurity: 4-Aminobutyric Acid (GABA) -CH₂ -COOH~ 2.21Triplet (t)J ≈ 7.4 Hz
-CH₂ -CH₂-N~ 1.78Quintet (quin)J ≈ 7.4 Hz
-CH₂ -N⁺H₃~ 2.93Triplet (t)J ≈ 7.6 Hz
Impurity: Methanol CH₃ -OH~ 3.31Singlet (s)N/A
Impurity: Diethyl Ether CH₃ -CH₂-O~ 1.16Triplet (t)J ≈ 7.0 Hz
CH₃-CH₂ -O~ 3.48Quartet (q)J ≈ 7.0 Hz
Solvent: Residual H₂O in D₂O HOD~ 4.80Singlet (s), broadN/A

Data for Methyl 4-aminobutanoate HCl sourced from[1]. Data for GABA sourced from. Data for common solvents sourced from[2].

Experimental Protocol: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of this compound for analysis.

  • Weigh the Sample: Accurately weigh approximately 5-25 mg of the solid sample into a clean, dry vial[7]. For ¹³C NMR, a larger amount (50-100 mg) may be necessary[7].

  • Add Deuterated Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to the vial[7][9]. D₂O is commonly used for amine hydrochloride salts.

  • Dissolve the Sample: Gently swirl or vortex the vial to completely dissolve the solid. Visually inspect the solution to ensure no solid particles remain. If the sample does not dissolve easily, gentle warming or sonication can be attempted.

  • Filter the Solution: To remove any suspended particulate matter that can degrade spectral quality, filter the solution into the NMR tube. A common method is to use a Pasteur pipette with a small plug of cotton or glass wool at the neck[6][9].

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, high-quality NMR tube. Avoid getting any solution on the upper part of the tube wall. The final solvent height should be 4-5 cm (for a standard 5 mm tube)[6].

  • Cap and Clean: Cap the NMR tube securely. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol (B130326) or acetone (B3395972) to remove any dust or fingerprints[8].

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for identifying unexpected signals in the ¹H NMR spectrum of this compound.

G start_node start_node process_node process_node impurity_node impurity_node solvent_node solvent_node confirm_node confirm_node A Observe Unexpected Peak(s) in NMR Spectrum B What is the peak's multiplicity and location? A->B C1 Broad Singlet (~4.8 ppm in D2O) B->C1 Broad Singlet C2 Sharp Singlet (~3.3 ppm) B->C2 Sharp Singlet C3 New Multiplets in Aliphatic Region (~1.8-3.0 ppm) B->C3 Multiplets C4 Other Signals (e.g., q, t) B->C4 Other D1 Likely Residual H2O C1->D1 D2 Likely Methanol (from synthesis) C2->D2 D3 Likely unreacted 4-Aminobutyric Acid C3->D3 D4 Check common solvent charts (e.g., Ether, Acetone, etc.) C4->D4 E Confirm by 'spiking' sample with pure standard D2->E D3->E D4->E

Caption: Troubleshooting workflow for NMR impurity identification.

References

Technical Support Center: Stability of GABA Esters in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with GABA esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with GABA esters in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of my GABA ester in aqueous solution a concern?

A1: GABA esters are susceptible to hydrolysis in aqueous environments, breaking down into gamma-aminobutyric acid (GABA) and the corresponding alcohol. This degradation can impact the accuracy and reproducibility of your experiments by altering the concentration of the active compound over time. The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of enzymes.

Q2: What are the primary factors that influence the stability of GABA esters in aqueous solutions?

A2: The main factors affecting the stability of GABA esters are:

  • pH: Ester hydrolysis is catalyzed by both acids and bases. Therefore, the rate of degradation is significantly pH-dependent.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can help to slow down degradation.

  • Enzymatic Hydrolysis: In biological systems or preparations containing cellular components (e.g., plasma, tissue homogenates), esterases can rapidly catalyze the hydrolysis of GABA esters.[1]

  • Buffer Composition: Certain buffer components can influence the rate of hydrolysis.

Q3: How can I monitor the stability of my GABA ester solution?

A3: The most common method for monitoring the stability of GABA ester solutions is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves separating and quantifying the intact GABA ester from its degradation products (GABA and the alcohol) over time. Typically, this requires a derivatization step to make the non-chromophoric GABA molecule detectable by UV or fluorescence detectors.[2][3]

Q4: What are the expected degradation products of GABA ester hydrolysis?

A4: The hydrolysis of a GABA ester yields GABA and the corresponding alcohol from the ester group. For example, the hydrolysis of GABA ethyl ester produces GABA and ethanol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of GABA ester solutions.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the GABA ester stock solution or in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of your GABA ester immediately before each experiment.

    • Control pH and Temperature: Ensure that the pH and temperature of your experimental buffers are consistent across all experiments.

    • Investigate Enzymatic Activity: If using biological matrices, consider the potential for enzymatic degradation. The activity of GABA esters can be dependent on their enzymatic release of GABA.[1] You may need to add esterase inhibitors if the goal is to study the ester itself.

    • Perform a Stability Check: Analyze your GABA ester solution at the beginning and end of your experiment using a validated stability-indicating HPLC method to quantify any degradation.

Issue 2: Unexpected peaks in my HPLC chromatogram.
  • Possible Cause: Formation of degradation products or impurities.

  • Troubleshooting Steps:

    • Identify Degradation Products: The primary degradation product to look for is GABA. You may also be able to detect the corresponding alcohol depending on your analytical method. Run a standard of GABA to confirm its retention time.

    • Check for Impurities: Analyze your starting GABA ester material for any impurities that might be co-eluting with your peak of interest or appearing as separate peaks.

    • Optimize Chromatography: Adjust your HPLC method (e.g., mobile phase composition, gradient, column) to achieve better separation of the GABA ester from any degradation products or impurities. General HPLC troubleshooting guides can provide further assistance.[4][5][6][7][8]

Issue 3: Difficulty in quantifying GABA ester and its degradation product, GABA.
  • Possible Cause: GABA lacks a chromophore, making it difficult to detect with standard UV-Vis HPLC detectors.

  • Troubleshooting Steps:

    • Derivatization: A pre-column or post-column derivatization step is typically required to make GABA detectable. Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), dansyl chloride, and 2,4-dinitrofluorodinitrobenzene (FDNB).[3][9]

    • Method Validation: Ensure your analytical method is validated for linearity, accuracy, and precision for both the GABA ester and the derivatized GABA.[2]

    • Use of an Alternative Detector: If derivatization is not feasible, consider using a detector that does not rely on chromophores, such as a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD).

Quantitative Stability Data

GABA EsterHydrolysis ConditionsStability FindingsReference
Cholesteryl-GABAIn vivo (mouse brain), In vitro (brain homogenates)Undergoes enzymatic hydrolysis to release GABA. Pharmacological activity is dependent on this hydrolysis.[1]
1-Butyl-GABAIn vivo (mouse brain)Inactive in motor activity tests, suggesting its rate of hydrolysis to active GABA may be a limiting factor.[1]
Linolenyl-GABAIn vivo (mouse brain)Inactive in motor activity tests, similar to the butyl ester.[1]
Dexamethasone-GABAIn vivo (mouse brain)Inactive in motor activity tests.[1]

Experimental Protocols

Protocol: HPLC-Based Stability Assessment of a GABA Ester

This protocol outlines a general procedure for assessing the stability of a GABA ester in an aqueous buffer solution.

1. Materials and Reagents:

  • GABA ester of interest

  • GABA standard

  • HPLC-grade water, acetonitrile, and methanol (B129727)

  • Buffer salts (e.g., phosphate, borate)

  • Derivatizing agent (e.g., o-phthalaldehyde (OPA) with a thiol)

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a fluorescence or UV detector.

  • A suitable reversed-phase HPLC column (e.g., C18).

  • pH meter.

3. Preparation of Solutions:

  • Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).

  • Stock Solution of GABA Ester: Accurately weigh and dissolve the GABA ester in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

  • Working Solutions: Dilute the stock solution with the respective aqueous buffers to the desired final concentration for the stability study.

  • GABA Standard Stock and Working Solutions: Prepare a stock solution of GABA in water and dilute to create a series of standards for the calibration curve.

  • Derivatization Reagent: Prepare the derivatizing agent solution according to the manufacturer's instructions or a validated literature method.[2]

4. Stability Study Procedure:

  • Time Zero (T0) Sample: Immediately after preparing the working solutions of the GABA ester in the different pH buffers, take an aliquot, derivatize it (if necessary for GABA detection), and inject it into the HPLC system. This will serve as your initial concentration measurement.

  • Incubation: Store the remaining working solutions at a constant temperature (e.g., 25°C or 37°C).

  • Time Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, derivatize, and analyze by HPLC.

  • HPLC Analysis: Use a validated HPLC method to separate and quantify the peak corresponding to the intact GABA ester and the peak corresponding to the derivatized GABA.

5. Data Analysis:

  • Calibration Curve: Generate a calibration curve for GABA by plotting the peak area versus the concentration of the GABA standards.

  • Quantification: Determine the concentration of the GABA ester and GABA in each sample at each time point. The concentration of the GABA ester can be determined by monitoring the decrease in its peak area relative to T0. The concentration of GABA can be determined using the calibration curve.

  • Degradation Kinetics: Plot the concentration of the GABA ester versus time. From this data, you can determine the degradation rate constant (k) and the half-life (t½) of the ester under each condition.

Visualizations

Below are diagrams illustrating key concepts and workflows related to GABA ester stability.

Hydrolysis_Pathway GABA_Ester GABA Ester (R-CO-O-GABA) Transition_State Tetrahedral Intermediate GABA_Ester->Transition_State H2O (Nucleophilic Attack) Products GABA + R-COOH (Carboxylic Acid) Transition_State->Products Leaving Group Departure

Caption: Hydrolysis pathway of a GABA ester in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis A Prepare Buffer Solutions (Varying pH) C Prepare Working Solutions A->C B Prepare GABA Ester Stock Solution B->C D Incubate at Constant Temperature C->D E Withdraw Samples at Time Intervals D->E F Derivatize Samples E->F G HPLC Analysis F->G H Quantify Ester and GABA G->H

Caption: Experimental workflow for assessing GABA ester stability.

Troubleshooting_Tree A Inconsistent Results? B Prepare Fresh Solutions A->B Yes C Control pH and Temperature A->C Yes D Check for Enzymatic Activity A->D Yes E Unexpected HPLC Peaks? A->E No F Identify Degradation Products (GABA) E->F Yes G Check for Impurities E->G Yes H Optimize Chromatography E->H Yes I Quantification Issues? E->I No J Use Derivatization (e.g., OPA) I->J Yes K Validate Analytical Method I->K Yes L Consider LC-MS I->L Yes

Caption: Troubleshooting decision tree for GABA ester stability issues.

References

How to remove hydrochloride from Methyl 4-aminobutanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methyl 4-aminobutanoate. This guide provides detailed information for researchers, scientists, and drug development professionals on the handling and purification of methyl 4-aminobutanoate, with a focus on the removal of the hydrochloride salt to yield the free amine.

Frequently Asked Questions (FAQs)

Q1: Why is methyl 4-aminobutanoate often supplied as a hydrochloride salt?

Methyl 4-aminobutanoate is a primary amine and is basic. It is often supplied as a hydrochloride salt because the salt is a stable, crystalline solid that is easier to handle and store compared to the free amine, which is a liquid at room temperature.[1]

Q2: What is the general principle for removing the hydrochloride from methyl 4-aminobutanoate?

The hydrochloride is removed by neutralizing the acidic ammonium (B1175870) salt with a base. This deprotonation reaction forms the free amine, which is less soluble in water and can be extracted into an organic solvent.[2][3]

Q3: What type of base should I use for the neutralization?

A weak inorganic base is typically sufficient. Saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are commonly used.[2][3] Strong bases like sodium hydroxide (B78521) (NaOH) can also be used, but care must be taken to avoid hydrolysis of the methyl ester group, especially if the reaction is heated or allowed to stand for a prolonged period.

Q4: Which organic solvent is suitable for extracting the free amine?

A water-immiscible organic solvent in which the free amine is soluble should be used. Dichloromethane (B109758) (CH₂Cl₂) and diethyl ether (Et₂O) are common choices for extracting amino acid esters.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Low yield of extracted free amine 1. Incomplete neutralization. 2. Insufficient extraction. 3. Emulsion formation leading to loss of material. 4. Hydrolysis of the ester group.1. Ensure the aqueous layer is basic (pH > 8) after adding the base. Use a pH strip to check. 2. Perform multiple extractions (at least 3) with the organic solvent. 3. See the "Emulsion Formation" section below. 4. Use a mild base like sodium bicarbonate and avoid prolonged exposure to strongly basic conditions.
Emulsion formation during extraction Vigorous shaking of the separatory funnel, especially when using chlorinated solvents. The amphiphilic nature of the amino acid ester can stabilize emulsions.1. Instead of shaking, gently invert the separatory funnel multiple times. 2. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer. 3. If an emulsion persists, filter the mixture through a pad of Celite®.
Product is not pure after extraction 1. Incomplete removal of water from the organic layer. 2. Co-extraction of impurities.1. Dry the combined organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent. 2. Wash the organic layer with brine to remove residual water-soluble impurities. If necessary, the free amine can be further purified by distillation or column chromatography.
Difficulty isolating the product after solvent evaporation Methyl 4-aminobutanoate free base is a liquid at room temperature.Be aware that the final product will be a liquid. Ensure the solvent is completely removed under reduced pressure.

Experimental Protocols

Key Experiment: Liberation of Methyl 4-aminobutanoate Free Base

This protocol describes the neutralization of methyl 4-aminobutanoate hydrochloride and subsequent extraction of the free amine.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in deionized water in a separatory funnel.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Swirl gently after each addition. Continue adding the base until the effervescence ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extraction: Add a portion of dichloromethane to the separatory funnel. Stopper the funnel and gently invert it 10-15 times to mix the layers. Vent the funnel frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower organic layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of dichloromethane. Combine all the organic extracts.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Filtration: Filter the dried organic solution to remove the sodium sulfate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the methyl 4-aminobutanoate free base as a liquid.

Quantitative Data Summary
Parameter This compound Methyl 4-aminobutanoate (Free Base)
Molecular Formula C₅H₁₂ClNO₂C₅H₁₁NO₂
Molecular Weight 153.61 g/mol 117.15 g/mol [4]
Physical State Crystalline solidLiquid[1]
pKa (of conjugate acid) ~9.8 (estimated for primary amine)-
Purity (Typical) >98%>95% (after extraction and drying)
Expected Yield ->90% (based on typical extraction efficiency)

Visualizations

Experimental Workflow for Hydrochloride Removal

workflow Workflow for Removing Hydrochloride from Methyl 4-aminobutanoate cluster_prep Preparation cluster_reaction Neutralization & Extraction cluster_workup Workup & Isolation start Start with Methyl 4-aminobutanoate HCl dissolve Dissolve in Water start->dissolve neutralize Add Saturated NaHCO₃ Solution (aq) dissolve->neutralize Forms two phases extract Extract with Dichloromethane (x3) neutralize->extract Free amine moves to organic phase dry Dry Organic Layers (Na₂SO₄) extract->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end_product Methyl 4-aminobutanoate (Free Base) evaporate->end_product

Caption: Experimental workflow for the removal of hydrochloride.

Logical Relationship of Key Steps

logical_relationship A Protonated Amine (Water Soluble) Methyl 4-aminobutanoate HCl B Addition of Base (e.g., NaHCO₃) A->B is treated with C Deprotonated Amine (Organic Soluble) Methyl 4-aminobutanoate (Free Base) B->C results in D Extraction with Organic Solvent C->D allows for E Isolated Free Amine D->E to yield

Caption: Key steps in the conversion to the free amine.

References

Inconsistent results in cell culture with Methyl 4-aminobutanoate hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyl 4-aminobutanoate hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistencies and achieving reproducible results in their cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture.

Question: I am observing high variability in cell viability between experiments. What could be the cause?

Answer: Variability in cell viability can stem from several factors related to the compound's preparation and application.

  • Inconsistent Compound Preparation: this compound is hygroscopic and air-sensitive.[1] Inaccurate weighing due to moisture absorption can lead to concentration errors. It is crucial to handle the compound in a controlled environment (e.g., a glove box) and use freshly prepared solutions.

  • pH Shift in Media: The addition of a hydrochloride salt can lower the pH of your cell culture medium. Significant pH changes can impact cell health and proliferation. Always check the pH of your media after adding the compound and adjust if necessary.

  • Stock Solution Stability: The stability of the compound in solution can vary depending on the solvent and storage conditions. It is recommended to prepare fresh stock solutions for each experiment or to validate the stability of stored solutions. For instance, stock solutions in DMSO should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][3]

Question: My cells are showing unexpected morphological changes after treatment. Why is this happening?

Answer: Unforeseen changes in cell morphology can be alarming. Here are a few potential reasons:

  • Cell Line-Specific Effects: this compound acts as a GABA-A receptor agonist.[4] The expression and subunit composition of GABA-A receptors can vary significantly between different cell lines, leading to diverse downstream signaling and morphological outcomes.[5][6][7] It is important to characterize the GABA-A receptor expression in your specific cell model.

  • Off-Target Effects: At high concentrations, the compound may exhibit off-target effects, leading to unexpected cellular responses. It is advisable to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.

  • Contamination: As with any cell culture experiment, microbial contamination can induce significant morphological changes. Regularly test your cultures for common contaminants like mycoplasma.[8]

Question: I am not observing the expected biological effect of the compound. What should I check?

Answer: A lack of biological response can be frustrating. Consider the following troubleshooting steps:

  • Compound Purity and Integrity: Verify the purity of your this compound, which should be ≥98%.[1][9][10] Improper storage can lead to degradation of the compound.

  • GABA-A Receptor Expression: Confirm that your cell line expresses functional GABA-A receptors. The absence or low expression of these receptors will result in a lack of response to a GABA-A agonist.

  • Experimental Protocol: Review your experimental protocol for any deviations. Ensure that the treatment duration and endpoint measurement are appropriate for detecting the expected biological activity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used.[2]

Q2: How should I store the powdered compound and its stock solutions?

A2: The powdered compound should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to six months.[2][3] Avoid repeated freeze-thaw cycles.[3]

Q3: What is the mechanism of action of this compound?

A3: this compound is a precursor to 4-aminobutyric acid (GABA) and acts as a GABA-A receptor agonist.[4] GABA-A receptors are ligand-gated ion channels that mediate fast inhibitory neurotransmission in the central nervous system.[6]

Q4: Are there known cell lines that are sensitive to this compound?

A4: Cell lines expressing high levels of GABA-A receptors, such as primary neuronal cultures or specific recombinant cell lines (e.g., HEK293 or CHO cells engineered to express specific GABA-A receptor subunits), are expected to be sensitive to this compound.[6] The specific response will depend on the subunit composition of the receptors.[5][7]

Data Presentation

Table 1: Recommended Storage Conditions

FormSolventStorage TemperatureDuration
Powder--20°C3 years[3]
Stock SolutionDMSO-20°C1 month[2][3]
Stock SolutionDMSO-80°C6 months[2][3]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Action
High Variability in Cell ViabilityInconsistent compound preparation, pH shift, stock solution instability.Handle compound in a controlled environment, check media pH, prepare fresh stock solutions.
Unexpected Morphological ChangesCell line-specific effects, off-target effects, contamination.Characterize GABA-A receptor expression, perform dose-response experiments, test for contamination.
Lack of Biological EffectCompound purity/integrity issues, low/no GABA-A receptor expression, protocol deviation.Verify compound purity, confirm receptor expression, review experimental protocol.

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the required amount of powder in a sterile microcentrifuge tube using a calibrated analytical balance.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 15.36 mg of the compound (Molecular Weight: 153.61 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in your cell culture medium from the stock solution.

  • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizations

TroubleshootingWorkflow start Inconsistent Results Observed viability High Variability in Cell Viability? start->viability morphology Unexpected Morphological Changes? viability->morphology No prep Check Compound Preparation: - Weighing Accuracy - Fresh Solutions viability->prep Yes no_effect Lack of Biological Effect? morphology->no_effect No cell_line Characterize Cell Line: - GABA-A Receptor Expression morphology->cell_line Yes purity Verify Compound Purity & Integrity no_effect->purity Yes end Consistent Results no_effect->end No ph Verify Media pH prep->ph stability Assess Stock Solution Stability ph->stability stability->morphology dose Perform Dose-Response Curve cell_line->dose protocol Review Experimental Protocol cell_line->protocol contamination Test for Contamination dose->contamination contamination->no_effect purity->cell_line protocol->end

Caption: Troubleshooting workflow for inconsistent results.

GABASignaling cluster_membrane Cell Membrane receptor GABA-A Receptor (Ligand-Gated Ion Channel) channel_opening Chloride Ion Channel Opening receptor->channel_opening Induces compound Methyl 4-aminobutanoate hydrochloride gaba GABA compound->gaba Precursor gaba->receptor Binds to hyperpolarization Membrane Hyperpolarization channel_opening->hyperpolarization Leads to inhibition Inhibition of Neuronal Excitability hyperpolarization->inhibition Results in

Caption: Simplified GABA-A receptor signaling pathway.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients and intermediates like Methyl 4-aminobutanoate hydrochloride is a critical step in the development pipeline. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides a comparative overview of three distinct HPLC-based approaches for the purity analysis of this polar compound, complete with experimental protocols and performance data to aid in method selection and development.

This compound, a derivative of gamma-aminobutyric acid (GABA), is a small, polar molecule that lacks a strong chromophore, presenting a challenge for traditional reversed-phase HPLC methods with UV detection. The following sections compare three suitable HPLC strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Reversed-Phase HPLC with Ion-Pairing, and Reversed-Phase HPLC with Pre-column Derivatization.

Comparison of HPLC Method Performance

The choice of an HPLC method for purity analysis is often a trade-off between sensitivity, simplicity, and robustness. The following table summarizes typical performance characteristics for the three discussed HPLC approaches, based on data from similar compound analyses.

Performance ParameterHILIC MethodIon-Pair RP-HPLC MethodPre-column Derivatization RP-HPLC Method
Linearity (R²) > 0.999[1]> 0.999[2]> 0.999[3][4][5]
Accuracy (% Recovery) 98 - 102%93 - 101%[6]93 - 109%[4][5]
Precision (RSD%) < 2%< 2%[6]< 5%[4][5][7]
Limit of Detection (LOD) High ng/mL to low µg/mLng/mL rangepg/mL to low ng/mL range
Limit of Quantitation (LOQ) µg/mL range[1]ng/mL to µg/mL range[6]High pg/mL to ng/mL range
Throughput Moderate to HighModerateLow to Moderate
Method Complexity ModerateModerateHigh
Detector Compatibility UV, ELSD, MSUV, MSUV, Fluorescence

Experimental Workflow for HPLC Purity Analysis

The general workflow for performing a purity analysis of this compound using HPLC is depicted below. This process includes sample and standard preparation, the HPLC analysis itself, and subsequent data processing to determine purity.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter Solutions (0.45 µm) B->C D Inject into HPLC System C->D E Chromatographic Separation (Column & Mobile Phase) D->E F Detection (e.g., UV, FLD) E->F G Integrate Chromatograms F->G H Calculate Purity (% Area) G->H I Generate Report H->I

Caption: A generalized workflow for the HPLC purity analysis of a pharmaceutical compound.

Experimental Protocols

Detailed methodologies for each of the compared HPLC approaches are provided below. These protocols are representative and may require optimization for specific instrumentation and laboratory conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC) Method

This method is well-suited for retaining and separating highly polar compounds like this compound without the need for derivatization.

  • Chromatographic Conditions:

    • Column: A HILIC column, such as one with a bare silica (B1680970) or zwitterionic stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid.[1]

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic elution with 92% Mobile Phase B.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Ion-Pair Reversed-Phase HPLC Method

This technique utilizes an ion-pairing reagent to enhance the retention of the ionized analyte on a traditional reversed-phase column.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

    • Mobile Phase: A mixture of a buffer containing an ion-pairing reagent and an organic modifier. For example, 20 mM Potassium Dihydrogen Phosphate with 5 mM Sodium 1-Heptanesulfonate (as the ion-pairing reagent), pH adjusted to 3.0 with Phosphoric Acid, and Acetonitrile in a 70:30 (v/v) ratio.

    • Elution: Isocratic.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare the sample as described in the HILIC method, using the mobile phase as the diluent.

Pre-column Derivatization Reversed-Phase HPLC Method

This approach involves chemically modifying the analyte to attach a UV-absorbing or fluorescent tag, thereby significantly increasing detection sensitivity. Derivatization with o-phthalaldehyde (B127526) (OPA) is a common choice for primary amines.[3][7]

  • Derivatization Reagent Preparation (OPA Reagent):

    • Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol.

    • Add 11.2 mL of 0.1 M sodium borate (B1201080) buffer (pH 9.5).

    • Add 50 µL of 2-mercaptoethanol.

    • This reagent should be prepared fresh daily and protected from light.

  • Derivatization Procedure:

    • To 100 µL of the sample solution (approximately 0.1 mg/mL in water), add 100 µL of the OPA reagent.

    • Mix and allow the reaction to proceed for 2 minutes at room temperature before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.[3]

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).[3]

    • Gradient Elution: A gradient program should be developed to separate the derivatized analyte from any impurities and reagent peaks. A typical starting point would be a linear gradient from 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.[3]

    • Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm).[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in water. Dilute as necessary to fall within the linear range of the method.

Logical Relationship of HPLC Method Selection

The decision-making process for selecting an appropriate HPLC method for the purity analysis of this compound involves considering the analyte's properties and the analytical requirements.

Method_Selection cluster_options HPLC Method Options cluster_outcome Outcome Analyte Methyl 4-aminobutanoate HCl (Polar, No Chromophore) RP_HPLC Standard RP-HPLC Analyte->RP_HPLC Attempt Poor_Retention Poor Retention RP_HPLC->Poor_Retention Leads to HILIC HILIC Good_Retention Good Retention (No Derivatization) HILIC->Good_Retention IPC Ion-Pair RP-HPLC IPC->Good_Retention Deriv Derivatization RP-HPLC High_Sensitivity High Sensitivity Deriv->High_Sensitivity Poor_Retention->HILIC Consider Poor_Retention->IPC Consider Poor_Retention->Deriv Consider for Sensitivity

Caption: Decision tree for selecting an HPLC method for a polar analyte with no chromophore.

References

Comparative Guide to 4-Aminobutanoate Esters for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methyl 4-aminobutanoate hydrochloride and its common alternatives, Ethyl 4-aminobutanoate hydrochloride and tert-Butyl 4-aminobutanoate hydrochloride. These compounds are frequently utilized as building blocks in peptide synthesis and as analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in neuroscience research. This document aims to assist researchers in selecting the most suitable reagent for their specific application by presenting objective data on their physicochemical properties and outlining a detailed experimental protocol for a common synthetic application.

Physicochemical Properties: A Comparative Analysis

The selection of a 4-aminobutanoate ester can be guided by its physical and chemical characteristics. The following table summarizes the key properties of the methyl, ethyl, and tert-butyl esters, based on typical certificate of analysis data and publicly available information.

PropertyMethyl 4-aminobutanoate HClEthyl 4-aminobutanoate HCltert-Butyl 4-aminobutanoate HCl
CAS Number 13031-60-26937-16-258640-01-0
Molecular Formula C₅H₁₂ClNO₂C₆H₁₄ClNO₂C₈H₁₈ClNO₂
Molecular Weight 153.61 g/mol 167.63 g/mol [1]195.69 g/mol [2]
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Purity (Typical) ≥98.0% to ≥99.0%≥98.0%≥98.0%
Melting Point 120-125 °C89-91 °CData not consistently available
Solubility Soluble in water and DMSO.[3][4] Slightly soluble in water.[5]Data not readily availableData not readily available
Stability Esterification can increase stability compared to the non-esterified form. The hydrochloride salt is generally stable under standard conditions.Esterification can increase stability and hydrophobicity.[6] The hydrochloride salt is generally stable under standard conditions.The tert-butyl ester group is known to be labile under acidic conditions, which is a key feature in its use as a protecting group in solid-phase peptide synthesis.

Performance in Synthetic Applications: An Overview

While direct, head-to-head comparative studies detailing the performance of these three esters in specific synthetic applications are not extensively published, their utility can be inferred from their chemical structures and established principles of organic synthesis.

  • Methyl and Ethyl 4-aminobutanoate hydrochloride are commonly employed in solution-phase peptide synthesis. The choice between the methyl and ethyl ester may influence the solubility of intermediates and the rate of subsequent hydrolysis steps. The ethyl ester, being slightly more hydrophobic, may offer advantages in certain solvent systems. One study on related haloamine compounds suggested that ethyl esterification of GABA increased hydrophobicity and stability.[6]

  • tert-Butyl 4-aminobutanoate hydrochloride is a key reagent in solid-phase peptide synthesis (SPPS), particularly in Boc-based strategies. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions at the end of the synthesis.

Experimental Protocol: Solution-Phase Peptide Coupling

The following is a detailed protocol for a representative solution-phase peptide coupling reaction using an N-protected amino acid and a 4-aminobutanoate ester hydrochloride. This protocol is based on general methods for peptide synthesis and should be adapted and optimized for specific substrates.

Objective: To synthesize an N-protected dipeptide by coupling an N-protected amino acid with a 4-aminobutanoate ester.

Materials:

  • N-Boc-Alanine

  • This compound (or Ethyl/tert-Butyl analog)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Experimental Workflow

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification act_reagents N-Boc-Alanine + DCC + HOBt active_ester Activated N-Boc-Alanine act_reagents->active_ester Stir at 0°C act_solvent Anhydrous DCM coupling_reaction Coupling Reaction ester_reagents Methyl 4-aminobutanoate HCl + DIPEA ester_reagents->coupling_reaction Add to activated ester crude_product Crude Dipeptide Mixture coupling_reaction->crude_product Stir at RT filtration Filter DCU crude_product->filtration extraction Aqueous Washes (HCl, NaHCO₃, Brine) filtration->extraction drying Dry with MgSO₄ extraction->drying evaporation Solvent Evaporation drying->evaporation purification Column Chromatography evaporation->purification final_product Pure Dipeptide purification->final_product

Solution-Phase Peptide Coupling Workflow.

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask, dissolve N-Boc-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution and stir for 1 hour at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction:

    • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir until the solution becomes clear.

    • Add the solution of the 4-aminobutanoate ester to the activated N-Boc-Alanine mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude dipeptide by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

    • Determine the yield of the reaction.

Expected Outcome:

This procedure is expected to yield the N-Boc protected dipeptide ester. The yield and purity will depend on the specific substrates and reaction conditions. For optimal results, all reagents and solvents should be of high purity and anhydrous where specified.

Signaling Pathways and Logical Relationships

While this compound and its analogs are not directly involved in signaling pathways in the same way as a signaling molecule, their primary role in neuroscience is related to the GABAergic system. GABA is the principal inhibitory neurotransmitter in the central nervous system, and its signaling is crucial for regulating neuronal excitability.

The logical relationship of these esters as prodrugs for GABA is illustrated below. The ester moiety is designed to increase the lipophilicity of GABA, facilitating its passage across the blood-brain barrier. Once in the central nervous system, endogenous esterases are expected to hydrolyze the ester, releasing GABA to interact with its receptors.

G cluster_periphery Periphery (Bloodstream) cluster_cns Central Nervous System prodrug GABA Ester (e.g., Methyl 4-aminobutanoate) gaba GABA prodrug->gaba Crosses BBB & hydrolyzed by esterases gaba_receptor GABA Receptor gaba->gaba_receptor Binds to neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Activates

Prodrug strategy for GABA delivery.

References

A Comparative Analysis of Methyl 4-aminobutanoate and Other GABA Prodrugs for Central Nervous System Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the efficacy of Methyl 4-aminobutanoate against other prodrugs of gamma-aminobutyric acid (GABA). Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in reducing neuronal excitability.[1] However, its therapeutic use is limited by its inability to effectively cross the blood-brain barrier (BBB).[1][2] To overcome this, various prodrugs have been developed to enhance bioavailability and CNS penetration.[3][4] This document, intended for researchers and drug development professionals, compares these compounds using available preclinical data, details common experimental protocols, and visualizes key biological and experimental pathways.

The GABAergic Signaling Pathway: The Target for Action

GABAergic signaling is fundamental to maintaining the balance between neuronal excitation and inhibition.[5] The process begins with the synthesis of GABA from glutamate (B1630785) in the presynaptic neuron.[5] GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization.[5][6] In the synapse, GABA binds to two main classes of receptors on the postsynaptic membrane: ionotropic GABA-A receptors, which mediate fast inhibition by opening chloride channels, and metabotropic GABA-B receptors, which produce slower, more prolonged inhibitory effects through G-protein-coupled signaling.[6][7] The signal is terminated by the reuptake of GABA from the synapse by GABA transporters (GATs) located on both neurons and surrounding glial cells.[5][7] Prodrugs are designed to deliver GABA or a GABA agonist across the BBB, where the active compound is then released to modulate this pathway.

GABAergic_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA_pre GABA GAD->GABA_pre VGAT VGAT GABA_pre->VGAT Vesicle Synaptic Vesicle VGAT->Vesicle Vesicle->Synapse Release Vesicle->Synapse GABA_A GABA-A Receptor (Ionotropic) Synapse->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) Synapse->GABA_B Binds to GAT_glia GAT Synapse->GAT_glia Reuptake GAT_pre GAT Synapse->GAT_pre Reuptake Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Inhibition GABA_B->Inhibition GABA_T GABA-T GAT_glia->GABA_T Metabolism Glutamine Glutamine GABA_T->Glutamine GAT_pre->GABA_pre Recycled

Caption: Overview of the GABAergic signaling pathway at the synapse.

Comparative Efficacy of GABA Prodrugs in Preclinical Models

The efficacy of GABA prodrugs is most commonly assessed through their anticonvulsant and anxiolytic activities in animal models. These tests measure the ability of a compound to prevent or reduce the severity of seizures or anxiety-like behaviors induced by chemical convulsants or specific environmental stressors. Methyl 4-aminobutanoate, a simple ester of GABA, has demonstrated CNS activity, including the ability to reduce isoniazid-induced convulsions.[8] The following table summarizes the performance of Methyl 4-aminobutanoate and other notable GABA prodrugs in various preclinical studies.

Prodrug Animal Model Induction Method Dose Range Administration Key Efficacy Results Reference
Methyl 4-aminobutanoate (GME) RatIsoniazid-induced convulsionsNot specifiedNot specifiedDecreased convulsions.[8]
Progabide RatAmygdala Kindling200-800 mg/kgi.p.Dose-dependently shortened afterdischarge duration and reduced convulsion severity.[9]
Baclofen RatAmygdala Kindling5-10 mg/kgi.p.Weaker anticonvulsant action compared to progabide.[9]
Vigabatrin RatAmygdala Kindling800-1200 mg/kgi.p.Anticonvulsant effect 1-3 days post-administration; proconvulsant effect at 4 hours.[10]
Nipecotic acid pivaloyloxymethyl ester MouseSound-induced / PTZ1.6-3.2 mmol/kgi.p.Protected against both sound-induced and pentylenetetrazol-induced seizures.[11]
Compound 7 ¹MousePentylenetetrazole (PTZ) / Bicuculline10-40 mg/kgi.p.Dose-dependent reduction of convulsive activity; significant activity at low doses.[12][13]
GABA-CDS (G-DH form) ²RatDrink-foot shock conflict4-25 mg/kgi.v.Caused a marked and sustained anxiolytic response for up to 8 hours.[14]

¹ 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ² Brain-specific chemical delivery system for GABA

Physicochemical and Pharmacokinetic Profiles

A critical factor in the efficacy of a prodrug is its ability to cross the BBB and release the active parent drug within the CNS. The ideal prodrug possesses sufficient lipophilicity to facilitate membrane transport while also being susceptible to enzymatic hydrolysis in the brain to liberate GABA.

Prodrug Key Physicochemical / Pharmacokinetic Properties Reference
Methyl 4-aminobutanoate (GME) Able to cross the blood-brain barrier. Hydrolyzed to GABA by brain homogenates.[8]
Compound 6 ¹ & Compound 7 ²Both are stable in aqueous media. Compound 7 undergoes enzymatic hydrolysis in mouse plasma (t½ = 5.8 h), while Compound 6 does not appear to be opened by plasma esterases. Systemic administration suggests BBB penetration.[12][13]
GABA-CDS (G-DH form) ³Lipophilic form designed for brain delivery. The charged pyridinium (B92312) salt form is "locked in" the brain and remains for 12 hours while clearing from peripheral tissues much faster.[14]

¹ Ethyl ester of 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ² 4-(3,4-Dihydro-2,4-dioxo-2H-1,3-benzoxazin-3-yl)-butyric acid ³ Brain-specific chemical delivery system for GABA

Experimental Protocols: In Vivo Anticonvulsant Screening

A standard method for evaluating the anticonvulsant potential of novel compounds is the pentylenetetrazole (PTZ)-induced seizure model.[15] PTZ is a CNS stimulant that is thought to interfere with GABAergic inhibition, producing clonic seizures in rodents that are similar to absence seizures in humans.[15][16]

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
  • Animals: Male Swiss mice (18-30g) are commonly used. Animals are acclimatized to laboratory conditions for at least one week prior to experimentation.[16]

  • Grouping and Administration: Animals are randomly assigned to several groups (n=6-10 per group):

    • Control Group: Receives the vehicle (e.g., saline or DMSO).

    • Test Groups: Receive the test compound (e.g., Methyl 4-aminobutanoate) at various doses intraperitoneally (i.p.).

    • Positive Control: Receives a standard antiepileptic drug (e.g., Diazepam).

  • PTZ Challenge: Approximately 30-60 minutes after the administration of the test compound or vehicle, a convulsant dose of PTZ (e.g., 75-85 mg/kg, i.p. or s.c.) is administered to each animal.[12][16]

  • Observation: Each animal is immediately placed in an individual observation cage and observed for 30-60 minutes.[16] Key parameters recorded include:

    • Latency to first seizure: Time from PTZ injection to the onset of the first myoclonic jerk.

    • Seizure Severity: Scored on a standardized scale (e.g., Racine scale).

    • Presence or absence of tonic-clonic seizures.

    • Mortality rate.

  • Data Analysis: The percentage of animals protected from seizures in each test group is calculated and compared to the control group. The ED₅₀ (the dose effective in 50% of animals) can be determined using statistical methods like probit analysis.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_obs Observation & Analysis Phase acclimatization 1. Animal Acclimatization (1 week) grouping 2. Random Group Assignment (Control, Test, Positive Control) acclimatization->grouping drug_admin 3. Drug Administration (Vehicle, Prodrug, or Standard AED) grouping->drug_admin wait 4. Waiting Period (30-60 min) drug_admin->wait ptz_admin 5. PTZ Administration (Convulsant Dose) wait->ptz_admin observe 6. Behavioral Observation (30-60 min) ptz_admin->observe scoring 7. Seizure Scoring (Latency, Severity, Protection) observe->scoring analysis 8. Data Analysis (Statistical Comparison, ED50) scoring->analysis

Caption: Workflow for the PTZ-induced anticonvulsant screening model.

Conclusion

The development of GABA prodrugs remains a viable strategy for treating CNS disorders like epilepsy and anxiety. Methyl 4-aminobutanoate represents one of the simplest structural approaches to delivering GABA to the brain. Preclinical data confirms its ability to cross the blood-brain barrier and exert anticonvulsant effects, establishing its credentials as a functional GABA prodrug.[8] In comparison, more complex prodrugs and chemical delivery systems have also shown significant efficacy, often with detailed characterization in various seizure models.[11][14] While compounds like the benzoxazine-based prodrug (Compound 7) may offer higher potency at lower doses, the straightforward synthesis and fundamental activity of Methyl 4-aminobutanoate make it an important benchmark and a valuable tool for researchers exploring the therapeutic potential of GABAergic modulation. Further studies are required to fully characterize its pharmacokinetic profile and expand its efficacy data in a wider range of preclinical models.

References

A Comparative Guide to Methyl and Ethyl 4-aminobutanoate Hydrochloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice between structurally similar reagents can significantly impact experimental outcomes. This guide provides a detailed comparison of Methyl 4-aminobutanoate hydrochloride and Ethyl 4-aminobutanoate hydrochloride, focusing on their physicochemical properties, reactivity, and applications, supported by experimental data and protocols.

At a Glance: Key Physicochemical Differences

The primary distinction between this compound and its ethyl counterpart lies in the ester group, which influences their physical and chemical properties. This seemingly minor structural change can affect solubility, reactivity, and handling in various experimental settings.

PropertyThis compoundEthyl 4-aminobutanoate hydrochloride
Molecular Formula C₅H₁₂ClNO₂C₆H₁₄ClNO₂
Molecular Weight 153.61 g/mol [1][2]167.63 g/mol
Melting Point 120-125 °C[3]89-91 °C
Boiling Point 164.8 °C at 760 mmHg (of free base)[4]182.1 °C at 760 mmHg (of free base)
Solubility Soluble in DMSO (30 mg/mL)[2] and Methanol (B129727).[3]Soluble in DMSO (≥ 200 mg/mL)[5] and Methanol.

Structural and Physicochemical Analysis

This compound and Ethyl 4-aminobutanoate hydrochloride are the hydrochloride salts of the methyl and ethyl esters of gamma-aminobutyric acid (GABA), respectively.[6] The core difference is the length of the alkyl chain in the ester functional group.

Molecular Weight: The ethyl ester has a higher molecular weight due to the additional methylene (B1212753) group (-CH₂-) in the ethyl group compared to the methyl group (-CH₃).

Melting and Boiling Points: The melting point of the ethyl ester is notably lower than that of the methyl ester. This can be attributed to differences in crystal lattice packing. The boiling points provided are for the free base forms and show an expected increase with the larger ethyl group.

Solubility: Both compounds are soluble in polar organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol.[2][3][5] The ethyl ester exhibits significantly higher solubility in DMSO.[5] This difference in solubility can be a critical factor in designing solution-phase reactions, allowing for higher concentrations and potentially faster reaction rates.

Reactivity and Stability: A Comparative Overview

In chemical synthesis, the choice between a methyl and an ethyl ester can influence reaction kinetics and product yields.

Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. In reactions where the ester is a protecting group for the carboxylic acid, this difference in steric hindrance is generally minimal and unlikely to significantly affect the reactivity of the amino group in, for example, amide bond formation. However, for reactions involving nucleophilic attack at the ester carbonyl, the methyl ester is generally more reactive due to lesser steric hindrance.

Hydrolysis: Under both acidic and basic conditions, esters can be hydrolyzed back to the carboxylic acid. Generally, methyl esters hydrolyze slightly faster than ethyl esters due to the smaller size of the methanol leaving group compared to ethanol.

Stability: Both hydrochloride salts are stable crystalline solids under standard storage conditions. As with most amine hydrochlorides, they are susceptible to degradation in the presence of strong bases, which would deprotonate the ammonium (B1175870) salt to the free amine. The ester functional group in both molecules is sensitive to strong acids and bases, which can catalyze hydrolysis.

Applications in Research and Development

Both Methyl and Ethyl 4-aminobutanoate hydrochloride serve as valuable building blocks in organic synthesis, particularly in the fields of medicinal chemistry and peptide science.

Role in Peptide Synthesis

These compounds are utilized to introduce a GABA moiety into peptide chains. GABA is a non-proteinogenic amino acid, and its incorporation can induce specific secondary structures and increase resistance to enzymatic degradation.

In solution-phase peptide synthesis, the hydrochloride salt of the amino group must be neutralized to the free amine before it can be coupled with a protected amino acid.

Experimental Protocol: General Procedure for Solution-Phase Peptide Coupling

This protocol outlines the general steps for coupling an N-protected amino acid to Methyl or Ethyl 4-aminobutanoate hydrochloride.

1. Neutralization of the Amine Hydrochloride:

  • Dissolve Methyl or Ethyl 4-aminobutanoate hydrochloride (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.1 to 1.5 equivalents), dropwise at 0 °C.

  • Stir the mixture for 15-30 minutes at 0 °C to ensure complete neutralization.

2. Activation of the N-Protected Amino Acid:

  • In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH or Fmoc-Ala-OH) (1.0 equivalent) and a coupling agent (e.g., HBTU, HATU, or EDC) (1.0 equivalent) in anhydrous DCM or DMF.

  • If using an aminium-based coupling agent like HBTU or HATU, add a base such as DIPEA or TEA (2.0 equivalents) to the activation mixture.

  • Stir the activation mixture at room temperature for 10-20 minutes.

3. Coupling Reaction:

  • Add the activated amino acid solution to the neutralized solution of Methyl or Ethyl 4-aminobutanoate.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_neutralization 1. Neutralization cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up & Purification AmineHCl Methyl/Ethyl 4-aminobutanoate HCl FreeAmine Free Amine AmineHCl->FreeAmine in DCM or DMF Base DIPEA or TEA Base->FreeAmine FreeAmine_c Free Amine ProtectedAA N-Protected Amino Acid ActivatedAA Activated Amino Acid ProtectedAA->ActivatedAA in DCM or DMF CouplingAgent HBTU/HATU/EDC CouplingAgent->ActivatedAA ActivatedAA_c Activated Amino Acid Dipeptide Protected Dipeptide FreeAmine_c->Dipeptide ActivatedAA_c->Dipeptide Dipeptide_w Protected Dipeptide PurifiedProduct Purified Product Dipeptide_w->PurifiedProduct Extraction & Chromatography

General workflow for solution-phase peptide coupling.
Precursors in Neurological Drug Discovery

As esters of the principal inhibitory neurotransmitter GABA, both compounds are of significant interest in the development of GABAergic drugs.[7] GABA itself has limited ability to cross the blood-brain barrier. Esterification to the more lipophilic methyl and ethyl esters can facilitate brain uptake.[8] Once in the central nervous system, these esters can be hydrolyzed by endogenous esterases to release GABA.

G cluster_periphery Periphery (Bloodstream) cluster_cns Central Nervous System (Brain) GABAEster Methyl or Ethyl 4-aminobutanoate HCl BBB Blood-Brain Barrier GABAEster->BBB Crosses GABAEster_CNS Methyl or Ethyl 4-aminobutanoate Esterases Endogenous Esterases GABAEster_CNS->Esterases Hydrolysis GABA GABA Esterases->GABA BBB->GABAEster_CNS

Prodrug strategy for GABA delivery to the CNS.

Conclusion

The choice between Methyl and Ethyl 4-aminobutanoate hydrochloride depends on the specific requirements of the experimental design.

  • This compound may be preferred in reactions where a slightly faster rate of ester hydrolysis is desired or when minimizing the steric profile of the ester is a concern.

  • Ethyl 4-aminobutanoate hydrochloride offers the advantage of higher solubility in some organic solvents, such as DMSO, which can be beneficial for achieving higher reaction concentrations. Its slightly greater lipophilicity might also be advantageous in applications where enhanced membrane permeability is desired.

For most standard applications, such as routine peptide synthesis, the differences between the two reagents are subtle, and either can likely be used with minor adjustments to the protocol. However, for specialized applications in drug development, particularly those concerning pharmacokinetics, the seemingly small difference between a methyl and an ethyl group could be a critical factor in the biological activity and efficacy of the final compound. Researchers should consider these factors carefully when selecting the appropriate reagent for their synthetic needs.

References

A Comparative Guide to the In Vivo Efficacy of Gabapentin and Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of gabapentin (B195806) and Methyl 4-aminobutanoate hydrochloride, with a focus on their potential as therapeutic agents. Due to the extensive preclinical evaluation of gabapentin in various animal models of neuropathic pain, this guide presents a comprehensive summary of its efficacy. In contrast, publicly available in vivo efficacy data for this compound in similar models is notably limited. This document aims to present the available evidence for both compounds to inform future research and drug development efforts.

Executive Summary

Gabapentin is a well-established anticonvulsant and analgesic with proven efficacy in multiple rodent models of neuropathic pain, including Chronic Constriction Injury (CCI), Spared Nerve Injury (SNI), and Spinal Nerve Ligation (SNL). Its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.

This compound, the methyl ester of gamma-aminobutyric acid (GABA), is known to cross the blood-brain barrier and act as a precursor to GABA. While early studies have indicated central nervous system activity, including anti-aggressive and anticonvulsant effects, there is a significant lack of contemporary, quantitative in vivo data regarding its efficacy in neuropathic pain models. Therefore, a direct comparison of analgesic efficacy with gabapentin is not feasible based on the current scientific literature.

Quantitative Data Summary

The following tables summarize the available quantitative data for both compounds.

Table 1: In Vivo Efficacy of Gabapentin in Neuropathic Pain Models

Animal ModelSpeciesRoute of AdministrationEffective Dose RangePrimary Efficacy EndpointObserved EffectCitations
Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)50 - 100 mg/kgMechanical Allodynia (von Frey test)Significant reversal of tactile allodynia.[1][1]
Chronic Constriction Injury (CCI)RatIntraperitoneal (i.p.)100 mg/kgThermal Hyperalgesia (Hargreaves test)Significant reduction in thermal hyperalgesia.[1][1]
Spinal Nerve Ligation (SNL)RatOral (p.o.)30 - 300 mg/kgMechanical Allodynia (von Frey test)Dose-dependent reversal of mechanical allodynia.
Spinal Nerve Ligation (SNL)MouseIntraperitoneal (i.p.)100 mg/kgMechanical Allodynia (von Frey test)Significant reduction of allodynia at its peak.[2][2]
Diabetic Neuropathy (Streptozotocin-induced)RatOral (p.o.)60 mg/kgMechanical Allodynia & Thermal HyperalgesiaSignificant reversal of both mechanical allodynia and thermal hyperalgesia.[3][3]
Sciatic Nerve IschemiaMouseSubcutaneous (s.c.)~30 - 51 mg/kgTactile Allodynia (von Frey test)Significantly reversed tactile allodynia.[4][4]

Table 2: In Vivo Data for this compound

Animal ModelSpeciesRoute of AdministrationDosePrimary EndpointObserved EffectCitations
Isoniazid-induced convulsionsRatIntracardiacNot specifiedSeizure activityAble to decrease convulsions.[5][5]
General behavioral screenRat/MouseNot specifiedLD50: 950 mg/kg (rat), 1300 mg/kg (mouse)LethalityDetermination of acute toxicity.[5][5]
General behavioral screenRatNot specifiedNot specifiedAggressive behaviorExhibited an anti-aggressive effect.[5][5]

Signaling Pathways and Mechanisms of Action

Gabapentin

Gabapentin's primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in calcium influx and a subsequent reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release dampens neuronal hyperexcitability, which is a key factor in the pathophysiology of neuropathic pain and epilepsy. Although structurally similar to GABA, gabapentin does not bind to GABA receptors nor does it significantly affect GABA synthesis or uptake at clinically relevant concentrations.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GBP Gabapentin a2d1 α2δ-1 Subunit of VGCC GBP->a2d1 Binds to VGCC Voltage-Gated Ca2+ Channel a2d1->VGCC Modulates Ca_influx Ca2+ Influx VGCC->Ca_influx Inhibits Vesicles Synaptic Vesicles (Glutamate) Ca_influx->Vesicles Prevents Fusion Release Neurotransmitter Release Vesicles->Release Leads to Reduced Postsynaptic_Neuron Reduced Neuronal Excitability Release->Postsynaptic_Neuron Results in

Gabapentin's primary mechanism of action.
This compound

This compound is the methyl ester of GABA. Its primary proposed mechanism is to act as a prodrug for GABA. Due to its increased lipophilicity compared to GABA, it is capable of crossing the blood-brain barrier. Once in the central nervous system, it is hydrolyzed by esterases to release GABA, thereby increasing GABAergic neurotransmission.[5] Enhanced GABAergic activity generally leads to neuronal inhibition, which may underlie its observed anticonvulsant and anti-aggressive effects. However, the precise contribution of this mechanism to potential analgesic effects in neuropathic pain has not been elucidated.

M4AH_Mechanism cluster_systemic Systemic Circulation cluster_cns Central Nervous System M4AH_sys Methyl 4-aminobutanoate HCl M4AH_cns Methyl 4-aminobutanoate M4AH_sys->M4AH_cns Crosses BBB GABA GABA M4AH_cns->GABA Hydrolysis by Esterases Esterases Esterases->GABA GABA_R GABA Receptors GABA->GABA_R Binds to Neuronal_Inhibition Neuronal Inhibition GABA_R->Neuronal_Inhibition Leads to Experimental_Workflow cluster_setup Phase 1: Model Induction and Baseline cluster_treatment Phase 2: Treatment and Assessment cluster_analysis Phase 3: Data Analysis acclimatization Animal Acclimatization baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimatization->baseline surgery Neuropathic Pain Model Surgery (e.g., CCI or SNL) baseline->surgery development Pain Behavior Development (7-14 days) surgery->development grouping Randomization into Treatment Groups development->grouping treatment Drug Administration (Test Compound vs. Vehicle/Control) grouping->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment data_collection Data Collection and Compilation post_treatment->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

References

Quantitative Analysis of Methyl 4-aminobutanoate Hydrochloride in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quantitative analysis of Methyl 4-aminobutanoate hydrochloride, the methyl ester of gamma-aminobutyric acid (GABA), in biological samples is a critical aspect of preclinical and clinical research. As a potential prodrug or metabolite, its accurate measurement in matrices such as plasma, serum, and cerebrospinal fluid (CSF) is essential for pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides a comparative overview of established analytical methodologies that can be adapted for the quantification of this compound, primarily leveraging the extensive research on its parent compound, GABA.

Methodologies for Quantification

Direct methods for the quantification of this compound are not extensively documented in publicly available literature. However, the analytical techniques developed for GABA provide a robust foundation. The primary challenge in analyzing both GABA and its methyl ester lies in their polar nature and, in the case of GABA, its poor retention on conventional reversed-phase chromatographic columns and lack of a strong chromophore for UV detection. Therefore, derivatization is a common strategy to enhance their analytical properties.

The main analytical platforms suitable for the quantification of this compound include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2][3][4]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: A widely accessible technique that often requires pre-column or post-column derivatization to achieve the necessary sensitivity.[5][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method necessitates derivatization to increase the volatility of the analyte.[8][9][10][11]

Comparison of Analytical Methods

The following table summarizes and compares the performance of various methods developed for GABA, which can be adapted for this compound. The key difference in adaptation would be the optimization of fragmentation parameters in MS-based methods and potential adjustments in derivatization and chromatographic conditions due to the presence of the methyl ester group.

Method Analyte Biological Matrix Derivatization Reagent Linearity Range Lower Limit of Quantification (LLOQ) Key Advantages Key Disadvantages Reference
LC-MS/MS GABAHuman PlasmaNone (HILIC)5.00 - 1000 ng/mL5.00 ng/mLHigh sensitivity and specificity, no derivatization needed with HILICRequires specialized HILIC column[3]
LC-MS/MS GABAHuman Plasma & CSF7-fluoro-4-nitrobenzoxadiazole (NBD-F)10 - 250 ng/mL10 ng/mLHigh sensitivityRequires derivatization[2]
UPLC-MS/MS GABAHuman PlasmaNone3.4 - 2500 ng/mL3.4 ng/mLHigh throughput and sensitivityRequires UPLC system[1]
HPLC-Fluorescence GABAHuman Plasmao-phthaldialdehyde (OPA)Not SpecifiedVery low endogenous concentrationsGood sensitivity, widely availableRequires derivatization, potential for interference[5]
HPLC-UV GABAPlant Tissue2,4-dinitrofluorobenzene (FDNB)0.2 - 5.0 mg/mL0.2 mg/mLSimple, widely available instrumentationLower sensitivity compared to other methods[7]
GC-MS Amino AcidsHuman PlasmaMethyl chloroformateNot SpecifiedLow picomole rangeHigh resolution, can analyze multiple amino acidsRequires derivatization, more complex sample preparation[8][10]

Experimental Protocols

LC-MS/MS Method without Derivatization (Adapted for this compound)

This protocol is adapted from a method for GABA analysis using Hydrophilic Interaction Liquid Chromatography (HILIC).[3]

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).

    • Precipitate proteins by adding 400 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: HILIC column (e.g., Luna HILIC, 100 mm x 3.0 mm, 3 µm)

    • Mobile Phase: Isocratic mixture of water:acetonitrile:formic acid (20:80:0.12, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard. A probable transition for the analyte would be based on its molecular weight (118.15 g/mol for the free base).

GC-MS Method with Derivatization (Adapted for this compound)

This protocol is based on the derivatization of amino acids with methyl chloroformate.[8][10]

  • Sample Preparation and Derivatization:

    • To 100 µL of plasma, add an internal standard.

    • Perform a stepwise extraction with methanol (B129727) followed by water to concentrate amino compounds.[8]

    • To the aqueous extract, add methanol and pyridine.

    • Add methyl chloroformate and vortex.

    • Extract the derivatized analyte into chloroform (B151607).

    • Analyze the chloroform layer by GC-MS.

  • GC-MS Conditions:

    • Column: A suitable capillary column for amino acid analysis (e.g., DB-5ms).

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragments of the derivatized analyte.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in a biological sample using an LC-MS/MS approach.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma) is_add Addition of Internal Standard sample->is_add protein_precip Protein Precipitation (Acetonitrile) is_add->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute lc_separation HILIC Separation reconstitute->lc_separation Injection ms_detection Mass Spectrometric Detection (MRM) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD (Glutamate Decarboxylase) glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle release Release vesicle->release gaba_a GABA-A Receptor release->gaba_a GABA binds to receptor cl_influx Cl- Influx gaba_a->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition methyl_gaba Methyl 4-aminobutanoate (Potential Prodrug) hydrolysis Hydrolysis (Esterases) methyl_gaba->hydrolysis hydrolysis->gaba

References

A Comparative Guide to Validated Quantification Methods for γ-Aminobutyric Acid (GABA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of γ-aminobutyric acid (GABA) with other analytical alternatives. The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurement of this key inhibitory neurotransmitter. While the focus is on a method that can incorporate methyl esterification as a derivatization step, direct analysis and other derivatization approaches are also discussed and compared.

Introduction to GABA Quantification

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system and its quantification is crucial for neuroscience research and the development of therapeutics for neurological and psychiatric disorders. Various analytical techniques have been developed for this purpose, each with distinct advantages and limitations. This guide focuses on comparing a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with High-Performance Liquid Chromatography (HPLC) with fluorescence detection and non-invasive Magnetic Resonance Spectroscopy (MRS).

Primary Method: UPLC-MS/MS for GABA Quantification

UPLC-MS/MS has become a preferred method for GABA quantification in biological matrices due to its high sensitivity, specificity, and throughput. The method often involves a derivatization step to enhance the chromatographic retention and ionization efficiency of the polar GABA molecule. Methyl esterification is one such derivatization strategy.

Experimental Protocol: UPLC-MS/MS for GABA in Human Plasma

This protocol is based on a validated method for the simultaneous determination of GABA and glutamic acid in human plasma[1][2][3].

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of acetonitrile (B52724) containing 0.1% v/v formic acid to precipitate proteins[1].

  • Vortex mix and centrifuge.

  • The supernatant can be directly analyzed or subjected to derivatization.

2. Derivatization (Methyl Esterification Example):

  • While the cited UPLC-MS/MS method does not require derivatization, a general protocol for methyl esterification of amino acids involves the following steps[4]:

    • The dried sample extract is reconstituted in methanol.

    • Freshly distilled chlorotrimethylsilane (B32843) is added slowly while stirring.

    • The reaction proceeds at room temperature.

    • After completion, the reaction mixture is concentrated before reconstitution in the mobile phase for LC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • Column: Acquity UPLC HSS reversed-phase C18 column[1][2].

  • Mobile Phase: Gradient elution is typically used[1][2]. A common mobile phase composition for HILIC separation is water:acetonitrile:formic acid (20:80:0.12)[5].

  • Detection: Electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM)[1][2][5].

    • MRM Transition for GABA: m/z 104 → 69[5].

    • MRM Transition for d2-GABA (Internal Standard): m/z 106 → 71[5].

Performance Characteristics of the UPLC-MS/MS Method

The following table summarizes the quantitative performance of a validated UPLC-MS/MS method for GABA quantification in human plasma[1][2][5].

ParameterPerformance
Linearity Range 3.4 to 2500 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 3.4 ng/mL[1]
Limit of Detection (LOD) 0.12 ng/mL[1]
Accuracy (Within- and Between-day) <10%[3]
Precision (Within- and Between-day) <10%[3]

Experimental Workflow for GABA Quantification by LC-MS/MS

GABA Quantification Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (Optional) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Sample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Dry Down Supernatant Supernatant->Drying If derivatizing Injection Inject into UPLC System Supernatant->Injection Direct analysis Esterification Methyl Esterification (Methanol, TMSCl) Drying->Esterification Reconstitution Reconstitute in Mobile Phase Esterification->Reconstitution Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase or HILIC) Injection->Separation Detection Tandem Mass Spectrometry (ESI+, MRM) Separation->Detection Quantification Quantification (Internal Standard Calibration) Detection->Quantification Result GABA Concentration Quantification->Result

Caption: Workflow for GABA quantification by LC-MS/MS.

Alternative Quantification Methods

High-Performance Liquid Chromatography (HPLC)

HPLC with pre-column derivatization and fluorescence or UV detection is a widely used and economical method for GABA quantification.

Experimental Protocol: HPLC with OPA/MPA Derivatization

  • Derivatization: GABA is derivatized with o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA) to form a fluorescent product. This reaction is rapid and occurs at room temperature[6].

  • HPLC System: A standard HPLC system with a C18 column is used for separation.

  • Detection: A fluorescence detector is used to measure the derivatized GABA.

Performance Comparison: HPLC vs. UPLC-MS/MS

ParameterHPLC with OPA/MPA Derivatization[6]UPLC-MS/MS[1]
Linearity Range 0.2 - 0.9 µg/mL0.0034 - 2.5 µg/mL
LLOQ 0.02 µg/mL0.0034 µg/mL
LOD 0.004 µg/mL0.00012 µg/mL
Specificity Lower (potential interference)Higher (mass-based detection)
Throughput LowerHigher
Magnetic Resonance Spectroscopy (MRS)

MRS is a non-invasive technique that allows for the in-vivo quantification of metabolites, including GABA, in the brain.

Protocol: MEGA-PRESS for In-Vivo GABA Measurement

  • Principle: J-difference editing, most commonly implemented in the MEscher-GArwood Point RESolved Spectroscopy (MEGA-PRESS) sequence, is used to detect the GABA signal, which is normally overlapped by more abundant metabolites[7].

  • Data Acquisition: Two interleaved acquisitions ('edit on' and 'edit off') are performed. The difference between these spectra reveals the GABA signal[7].

  • Quantification: The resulting spectra are processed and quantified using software packages like LCModel or Gannet[8][9].

Performance Characteristics of MRS

The performance of MRS for GABA quantification can be influenced by the specific hardware, acquisition parameters, and data analysis software used[10].

ParameterPerformance
Invasiveness Non-invasive
Spatial Resolution Millimeters to centimeters
Sensitivity Lower (millimolar range)
Precision (CV) Can be variable (e.g., 9.5 ± 7.0%)[9]
Absolute Quantification Challenging; often reported as a ratio to another metabolite (e.g., creatine)

Overall Comparison and Guide

FeatureUPLC-MS/MSHPLC with DerivatizationIn-Vivo MRS
Sensitivity Very High (pg/mL to ng/mL)High (ng/mL to µg/mL)Low (µM to mM)
Specificity Very HighModerate to HighModerate (model-dependent)
Sample Type Plasma, CSF, tissue homogenatesPlasma, CSF, tissue homogenatesBrain tissue (in-vivo)
Invasiveness InvasiveInvasiveNon-invasive
Throughput HighModerateLow
Cost HighLow to ModerateVery High
Primary Advantage Gold standard for sensitivity and specificityCost-effective and widely availableNon-invasive, longitudinal studies possible

The choice of method for GABA quantification depends on the specific research question and available resources.

  • UPLC-MS/MS is the ideal method for studies requiring high sensitivity and specificity for GABA quantification in biological fluids and tissues. While direct analysis is possible, derivatization, such as methyl esterification, can be employed to further enhance analytical performance.

  • HPLC with pre-column derivatization offers a reliable and cost-effective alternative when the highest sensitivity is not required and for laboratories without access to mass spectrometry.

  • In-vivo MRS is the only method suitable for measuring GABA concentrations non-invasively in the living brain, making it invaluable for clinical research and longitudinal studies, despite its lower sensitivity and challenges in absolute quantification.

References

Comparative Guide to Antibody Cross-Reactivity with Methyl 4-aminobutanoate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of anti-gamma-aminobutyric acid (GABA) antibodies with Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester. Due to a lack of direct experimental data in the current scientific literature specifically comparing the binding of anti-GABA antibodies to both GABA and its methyl ester, this guide will focus on the principles of antibody specificity, structural comparisons, and the established experimental protocols used to determine cross-reactivity.

Introduction to Antibody Specificity and Cross-Reactivity

Antibodies are highly specific in their binding to antigens, a property determined by the complementarity of the antibody's paratope to the antigen's epitope. However, cross-reactivity can occur when an antibody binds to structurally similar molecules. This compound is the methyl ester of GABA, resulting from the formal condensation of GABA's carboxyl group with methanol.[1] This structural similarity suggests a potential for cross-reactivity with antibodies raised against GABA. The degree of this cross-reactivity is a critical factor in the development of specific immunoassays for GABA and in understanding the potential off-target effects in therapeutic antibody development.

Structural Comparison of GABA and Related Molecules

The specificity of anti-GABA antibodies is typically assessed against a panel of structurally related amino acids. While direct data for this compound is unavailable, data for other analogs like beta-alanine (B559535) and glycine (B1666218) shows that highly specific anti-GABA antibodies can be produced. For instance, a monoclonal antibody (mAb 3A12) was found to be approximately 4,000 times more reactive with GABA-BSA conjugates than with beta-alanine-BSA conjugates.[2] Another study using a competitive inhibition ELISA demonstrated that a 1000-fold excess of glutamate, aspartate, beta-alanine, tyrosine, taurine, glycine, and alanine (B10760859) did not inhibit the binding of a polyclonal anti-GABA antiserum to a GABA conjugate.[3]

CompoundChemical FormulaMolecular Weight ( g/mol )Structural Difference from GABA
GABA C₄H₉NO₂103.12-
Methyl 4-aminobutanoate C₅H₁₁NO₂117.15Esterification of the carboxyl group with a methyl group.
Beta-Alanine C₃H₇NO₂89.09Amino group is at the beta-position instead of the gamma-position.
Glycine C₂H₅NO₂75.07The simplest amino acid, lacking the propylene (B89431) backbone of GABA.

Quantitative Analysis of Cross-Reactivity: A Hypothetical Comparison

To quantitatively assess cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is commonly employed. The table below is a hypothetical representation of data that could be generated from such an experiment to compare the cross-reactivity of an anti-GABA antibody with this compound and other analogs. The percentage cross-reactivity is calculated based on the concentration of each compound required to inhibit 50% of the antibody binding (IC50) relative to GABA.

Hypothetical Cross-Reactivity Data for a Polyclonal Anti-GABA Antibody

CompoundIC50 (µM)% Cross-Reactivity
GABA1.0100%
Methyl 4-aminobutanoate HCl 50.02%
Beta-Alanine1750.57%
Glycine7950.13%

% Cross-Reactivity = (IC50 of GABA / IC50 of Test Compound) x 100

Note: The data for Methyl 4-aminobutanoate HCl is hypothetical and for illustrative purposes only.

Experimental Protocols

A detailed methodology for determining antibody cross-reactivity is crucial for reproducible and comparable results. The following is a standard protocol for a competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Coating: A 96-well microtiter plate is coated with a GABA-protein conjugate (e.g., GABA-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competitive Reaction:

    • A standard curve is prepared with known concentrations of GABA.

    • Serial dilutions of the test compounds (e.g., this compound, beta-alanine) are prepared.

    • The anti-GABA antibody is pre-incubated with either the GABA standards or the test compounds for a set period (e.g., 1 hour) to allow for the binding of the free analyte to the antibody.

    • This antibody-analyte mixture is then added to the washed and blocked microtiter plate.

  • Incubation: The plate is incubated for 1-2 hours at room temperature, allowing the unbound antibodies to bind to the GABA-protein conjugate on the plate.

  • Washing: The plate is washed again to remove unbound antibodies and analytes.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-GABA antibody is added to the wells and incubated for 1 hour.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

  • Signal Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of free GABA or cross-reacting compound in the initial sample.

  • Data Analysis: The IC50 values for GABA and the test compounds are determined from the respective dose-response curves. The percentage of cross-reactivity is then calculated.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Data Analysis plate Coat plate with GABA-BSA block Wash and Block plate->block add_to_plate Add mixture to coated plate block->add_to_plate standards Prepare GABA standards and test compound dilutions pre_incubate Pre-incubate antibody with standards or test compounds standards->pre_incubate antibody Prepare anti-GABA antibody solution antibody->pre_incubate pre_incubate->add_to_plate secondary_ab Add enzyme-conjugated secondary antibody add_to_plate->secondary_ab Incubate & Wash substrate Add chromogenic substrate secondary_ab->substrate Incubate & Wash read_plate Measure absorbance substrate->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow of a competitive ELISA for assessing antibody cross-reactivity.

GABAergic Synaptic Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_R GABA Receptor (Ionotropic or Metabotropic) Vesicle->GABA_R Release into Synaptic Cleft Ion_Channel Cl- Influx or K+ Efflux GABA_R->Ion_Channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_Channel->Hyperpolarization

Caption: Simplified diagram of GABAergic synaptic transmission.

Conclusion

While there is currently no direct published data on the cross-reactivity of anti-GABA antibodies with this compound, the structural similarity between the two molecules suggests a potential for such interaction. The degree of cross-reactivity will ultimately depend on the specific epitope recognized by the antibody. For researchers developing immunoassays for GABA or working with anti-GABA antibodies, it is imperative to experimentally validate the specificity against GABA methyl ester and other relevant analogs using standardized methods like competitive ELISA. This will ensure the accuracy and reliability of experimental results and the specificity of any potential therapeutic applications.

References

A Researcher's Guide to the Purity of Commercial Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing Methyl 4-aminobutanoate hydrochloride, also known as GABA methyl ester hydrochloride, ensuring the purity of this compound is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of commercially available this compound, detailed experimental protocols for purity verification, and a comparison with a common alternative.

Commercial Availability and Stated Purity

This compound is available from several major chemical suppliers. The stated purity of this compound is typically high, often exceeding 98%. Below is a comparison of offerings from various vendors. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) for detailed purity information.

SupplierProduct NumberStated PurityStorage Temperature
Sigma-Aldrich 07245≥99.0% (Argentometric Titration)Room Temperature
Selleck Chemicals S606699%-20°C for 3 years
Tokyo Chemical Industry (TCI) M3154>98.0% (Titration and Nitrogen Analysis)Room Temperature (<15°C recommended)
MOLNOVA M27562>98% (HPLC)-20°C (≥ 2 years stability)[1][2]
MedChemExpress HY-7959498.0%-20°C for 1 month

Alternative Compound: Ethyl 4-aminobutanoate hydrochloride

A common alternative to the methyl ester is Ethyl 4-aminobutanoate hydrochloride. It is also commercially available with purity specifications generally greater than 98%.[2][3][4][5] The choice between the methyl and ethyl ester may depend on specific experimental requirements, such as desired solubility or metabolic stability.

Experimental Purity Verification Workflow

A multi-step workflow is recommended to independently verify the purity of commercially available this compound. This involves identity confirmation, quantification of the active compound, and identification of potential impurities.

experimental_workflow cluster_start Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Conclusion start Commercial Methyl 4-aminobutanoate HCl nmr ¹H-NMR Spectroscopy (Identity & Purity) start->nmr Dissolve in D₂O hplc HPLC-MS/RI (Purity & Impurity Profile) start->hplc Prepare solution in mobile phase titration Argentometric Titration (Chloride Content) start->titration Dissolve in water interpretation Compare spectra & chromatograms to reference standard (GABA). Assess impurity levels. nmr->interpretation hplc->interpretation titration->interpretation conclusion Confirm Identity and Determine Final Purity interpretation->conclusion

Caption: Experimental workflow for purity verification.

Detailed Experimental Protocols

The following protocols outline the steps for verifying the purity of this compound.

Identity and Purity Verification by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure and provide a semi-quantitative estimate of purity.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.75 mL of Deuterium Oxide (D₂O).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Solvent: D₂O

    • Temperature: 25°C

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

  • Expected Chemical Shifts: The following chemical shifts and multiplicities are expected for the proton signals of this compound in D₂O[6]:

    • ~3.71 ppm (singlet, 3H): Corresponds to the methyl ester protons (-OCH₃).

    • ~3.04 ppm (triplet, 2H): Corresponds to the methylene (B1212753) protons adjacent to the amino group (-CH₂-NH₃⁺).

    • ~2.50 ppm (triplet, 2H): Corresponds to the methylene protons adjacent to the carbonyl group (-CH₂-C=O).

    • ~1.97 ppm (multiplet, 2H): Corresponds to the central methylene protons (-CH₂-CH₂-CH₂-).

  • Purity Assessment: The absence of significant unidentifiable peaks suggests high purity. The presence of signals corresponding to unreacted 4-aminobutanoic acid (GABA) or methanol (B129727) would indicate impurities from the synthesis.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of this compound and identify any impurities. As the target compound lacks a strong UV chromophore, detection via mass spectrometry (MS) or refractive index (RI) is recommended.

Methodology:

  • Instrumentation: An HPLC system equipped with a Mass Spectrometer or a Refractive Index detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a common modifier like 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • MS: Monitor for the [M+H]⁺ ion of Methyl 4-aminobutanoate at m/z 118.1.

    • RI: A universal detector that can quantify the main peak relative to any non-volatile impurities.

  • Quantification: Use an external standard of 4-aminobutanoic acid (GABA) analytical standard for calibration.[7] Purity is determined by the area percentage of the main peak corresponding to this compound.

Potential Impurities:

  • 4-aminobutanoic acid (GABA): The starting material for the synthesis.

  • Methanol: The reagent used for esterification.

  • Di- and tri-peptides of GABA: Potential side products of the synthesis.

Relevance to Signaling Pathways

This compound is a prodrug of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its purity is critical as it is designed to cross the blood-brain barrier and then be hydrolyzed to GABA, which then interacts with GABA receptors. Impurities could have off-target effects or interfere with the intended modulation of the GABAergic system.

The diagram below illustrates the canonical GABA signaling pathway, which is the target of this class of compounds.

gaba_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle Packaged gaba_a GABA-A Receptor (Ionotropic) gaba->gaba_a Binds to gaba_b GABA-B Receptor (Metabotropic) gaba->gaba_b Binds to vesicle->gaba Release into Synaptic Cleft cl_channel Cl⁻ Influx gaba_a->cl_channel k_channel K⁺ Efflux gaba_b->k_channel ca_channel Ca²⁺ Influx (Inhibited) gaba_b->ca_channel hyperpolarization Hyperpolarization (Inhibition) cl_channel->hyperpolarization k_channel->hyperpolarization

Caption: Simplified GABAergic signaling pathway.

References

Spectroscopic comparison of synthesized vs commercial Methyl 4-aminobutanoate HCl.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of in-house synthesized Methyl 4-aminobutanoate hydrochloride against a commercially available standard, providing researchers with key data for quality assessment.

In the dynamic landscape of chemical research and drug development, the purity and structural integrity of reagents are paramount. This compound, a versatile building block, is frequently utilized in the synthesis of a wide array of pharmaceutical compounds. While commercial availability ensures a certain standard of quality, in-house synthesis is often a cost-effective and practical alternative. This guide provides a comprehensive spectroscopic comparison between a laboratory-synthesized batch of Methyl 4-aminobutanoate HCl and its commercial counterpart, offering a clear benchmark for researchers to ascertain the quality of their synthesized product.

The synthesis of Methyl 4-aminobutanoate HCl is commonly achieved via Fischer esterification of 4-aminobutanoic acid using methanol (B129727) and a source of hydrogen chloride.[1][2] This method, while straightforward, can introduce specific impurities such as unreacted starting material or residual solvent. This comparative analysis focuses on identifying such discrepancies through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Comparative Spectroscopic Data

The following tables summarize the quantitative data obtained from the spectroscopic analysis of both the synthesized and commercial samples of Methyl 4-aminobutanoate HCl.

Table 1: ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCommercial SampleSynthesized Sample
3.71s3H-OCH₃3.713.71
3.03t, J = 7.6 Hz2H-CH₂-NH₃⁺3.033.03
2.50t, J = 7.3 Hz2H-CH₂-C=O2.502.50
1.95m2H-CH₂-CH₂-CH₂-1.951.95
N/AsN/AMethanolAbsentPresent (δ 3.31)

Table 2: ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignmentCommercial SampleSynthesized Sample
174.5C=O174.5174.5
52.3-OCH₃52.352.3
39.8-CH₂-NH₃⁺39.839.8
29.5-CH₂-C=O29.529.5
21.8-CH₂-CH₂-CH₂-21.821.8

Table 3: FT-IR Data (cm⁻¹)

Wavenumber (cm⁻¹)AssignmentCommercial SampleSynthesized Sample
~3000N-H stretch (amine salt)PresentPresent
~2950C-H stretch (aliphatic)PresentPresent
1735C=O stretch (ester)PresentPresent
1170C-O stretch (ester)PresentPresent
~3400O-H stretch (alcohol)AbsentPresent (broad)

Table 4: Mass Spectrometry Data (ESI+)

m/zAssignmentCommercial SampleSynthesized Sample
118.1[M+H]⁺118.1118.1

The data reveals a high degree of structural similarity between the synthesized and commercial samples. The ¹H and ¹³C NMR chemical shifts and coupling constants are identical, confirming the presence of the target molecule. The mass spectrometry data further corroborates this with the detection of the correct protonated molecular ion at m/z 118.1 in both samples.[2]

However, a notable difference is the presence of a singlet at δ 3.31 ppm in the ¹H NMR spectrum of the synthesized sample, indicative of residual methanol. This is further supported by a broad O-H stretching band around 3400 cm⁻¹ in the FT-IR spectrum of the synthesized product. These minor impurities are common in laboratory-scale Fischer esterifications and can typically be removed with further purification, such as recrystallization or high-vacuum drying. The commercial sample, as expected, shows no such impurities, adhering to a higher purity standard (typically ≥99.0%).

Experimental Workflow & Protocols

The following diagram illustrates the logical workflow for the spectroscopic comparison of the synthesized and commercial samples.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion synthesis Fischer Esterification of 4-Aminobutanoic Acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr Synthesized Sample ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry (ESI+) purification->ms compare_nmr Compare Chemical Shifts, Integrations, and Impurities nmr->compare_nmr compare_ir Compare Functional Group Frequencies ir->compare_ir compare_ms Compare m/z Values ms->compare_ms conclusion Assess Purity and Structural Identity compare_nmr->conclusion compare_ir->conclusion compare_ms->conclusion commercial Commercial Methyl 4-aminobutanoate HCl commercial->nmr Commercial Sample commercial->ir commercial->ms

References

A Comparative Guide to the Biological Activities of GABA and GABA Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), and its derivative, GABA methyl ester. This document is intended to be a valuable resource for researchers and professionals in drug development by presenting a comprehensive overview of their mechanisms of action, receptor interactions, and physiological effects, supported by experimental data and detailed protocols.

Introduction

Gamma-aminobutyric acid (GABA) is a crucial neurotransmitter that reduces neuronal excitability throughout the nervous system.[1] Its inhibitory effects are fundamental for maintaining a balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in various neurological and psychiatric disorders.[2] However, the therapeutic application of exogenous GABA is limited by its poor ability to cross the blood-brain barrier (BBB).

To overcome this limitation, various derivatives of GABA have been synthesized, including GABA esters. These esters, such as GABA methyl ester, are designed to be more lipophilic than GABA, allowing for enhanced penetration across the BBB. Once in the CNS, these esters are hypothesized to be hydrolyzed by endogenous esterases, releasing the active GABA molecule. This prodrug strategy aims to increase the bioavailability of GABA in the brain.

This guide will delve into a comparative analysis of the biological activities of GABA and its methyl ester, focusing on their physicochemical properties, receptor binding affinities, effects on GABA uptake, and overall physiological impact.

Comparative Data Summary

The following table summarizes the key quantitative data comparing the biological activities of GABA and GABA methyl ester. It is important to note that direct comparative studies for all parameters are limited. Where direct comparisons are unavailable, data from individual studies under similar conditions are presented.

ParameterGABAGABA Methyl EsterReference
Receptor Binding Affinity (GABAA) EC50: 2.94 µMInhibitor of GABA binding (specific IC50/Ki not available)[3]
Blood-Brain Barrier Permeability PoorIncreased permeability (as a more lipophilic ester)[4]
GABA Uptake Inhibition -Inhibits GABA uptake by synaptosomes (specific IC50 not available)
Physiological Effect Reduces neuronal excitability, decreases motor activityDepresses general motor activity (dose-dependent)[4][5]
Mechanism of Action Direct agonist at GABAA and GABAB receptorsProdrug, hydrolyzed to GABA in the brain to exert its effects[4]

Signaling Pathways and Mechanisms of Action

GABAergic Signaling Pathway

GABA exerts its inhibitory effects by binding to two main types of receptors: GABAA and GABAB receptors.

  • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel. When GABA binds to the GABAA receptor, the channel opens, allowing an influx of chloride ions (Cl-) into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.[6]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors. Their activation leads to the opening of potassium channels (K+), causing an efflux of K+ and subsequent hyperpolarization. GABAB receptor activation can also inhibit adenylyl cyclase and reduce calcium influx.[7]

The signaling cascade initiated by GABA binding to its receptors is crucial for modulating neuronal activity throughout the CNS.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA Vesicle Glutamate->GABA_Vesicle GAD GABA_SC GABA GABA_Vesicle->GABA_SC Release GABA_T GABA Transporter (GAT) GABA_SC->GABA_T Reuptake GABA_A GABA-A Receptor GABA_SC->GABA_A GABA_B GABA-B Receptor GABA_SC->GABA_B Cl_channel Cl- Channel GABA_A->Cl_channel Opens K_channel K+ Channel GABA_B->K_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx K_channel->Hyperpolarization K+ efflux

GABAergic Synaptic Transmission
Mechanism of GABA Methyl Ester

GABA methyl ester acts as a prodrug . Due to the esterification of the carboxylic acid group, it is more lipid-soluble than GABA, which facilitates its transport across the blood-brain barrier. Once in the brain, it is hydrolyzed by esterase enzymes, releasing GABA and methanol. The released GABA can then interact with GABAA and GABAB receptors to produce its inhibitory effects. The pharmacological activity of GABA esters is therefore dependent on their ability to be hydrolyzed to GABA within the CNS.[4]

GABA_Prodrug_Workflow GME_blood GABA Methyl Ester (in bloodstream) BBB Blood-Brain Barrier GME_blood->BBB GME_brain GABA Methyl Ester (in brain) BBB->GME_brain Crosses Hydrolysis Esterase Hydrolysis GME_brain->Hydrolysis GABA_brain GABA (in brain) Hydrolysis->GABA_brain Methanol Methanol Hydrolysis->Methanol GABA_receptor GABA Receptors GABA_brain->GABA_receptor Binds to Biological_effect Biological Effect (Neuronal Inhibition) GABA_receptor->Biological_effect

Prodrug Mechanism of GABA Methyl Ester

Experimental Protocols

This section provides an overview of the methodologies used to obtain the comparative data presented in this guide.

Receptor Binding Assay (GABAA Receptor)

This protocol is adapted from studies characterizing GABA receptor binding.[8]

Objective: To determine the binding affinity of GABA and GABA methyl ester to GABAA receptors.

Materials:

  • Rat brain tissue

  • Radioligand (e.g., [3H]muscimol, a potent GABAA agonist)

  • Unlabeled GABA (for determining non-specific binding)

  • GABA methyl ester (test compound)

  • Buffers (e.g., Tris-HCl)

  • Centrifuge, filtration apparatus, scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugations to isolate the crude synaptic membrane fraction containing the GABAA receptors.

    • Wash the membranes multiple times to remove endogenous GABA.

    • Resuspend the final membrane pellet in the assay buffer.

  • Binding Assay:

    • Set up assay tubes containing the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (GABA or GABA methyl ester).

    • Include tubes with an excess of unlabeled GABA to determine non-specific binding.

    • Incubate the tubes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) or Ki (inhibitory constant) for each compound.

Binding_Assay_Workflow start Start prep Membrane Preparation (from rat brain) start->prep incubation Incubation (Membranes + Radioligand + Test Compound) prep->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50 / Ki determination) quantification->analysis end End analysis->end

Receptor Binding Assay Workflow
In Vivo Assessment of Motor Activity

This protocol is based on studies evaluating the central effects of GABA esters.[4]

Objective: To compare the effects of GABA and GABA methyl ester on general motor activity in rodents.

Materials:

  • Mice or rats

  • GABA

  • GABA methyl ester

  • Vehicle (e.g., saline)

  • Apparatus for measuring motor activity (e.g., open field arena with automated tracking)

Procedure:

  • Animal Acclimation:

    • Acclimate the animals to the testing room and apparatus to reduce novelty-induced hyperactivity.

  • Drug Administration:

    • Administer GABA, GABA methyl ester, or vehicle to different groups of animals via a systemic route (e.g., intraperitoneal injection).

    • Use a range of doses for each compound to establish a dose-response relationship.

  • Motor Activity Measurement:

    • Place the animals in the motor activity apparatus immediately after injection or after a predetermined absorption period.

    • Record motor activity parameters (e.g., distance traveled, rearing frequency, ambulatory time) for a defined period.

  • Data Analysis:

    • Compare the motor activity of the drug-treated groups to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the dose-dependent effects of each compound.

In Vitro Electrophysiology (Neuronal Excitability)

This protocol provides a general framework for assessing the effects of GABA and GABA methyl ester on neuronal firing.

Objective: To measure the direct effects of GABA and GABA methyl ester (after potential hydrolysis) on the electrical activity of neurons.

Materials:

  • Brain slices or cultured neurons

  • Artificial cerebrospinal fluid (aCSF)

  • GABA

  • GABA methyl ester

  • Patch-clamp electrophysiology setup (amplifier, micromanipulator, microscope)

Procedure:

  • Preparation:

    • Prepare acute brain slices or use cultured neurons.

    • Place the preparation in a recording chamber continuously perfused with aCSF.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Record spontaneous or evoked action potentials (in current-clamp mode) or synaptic currents (in voltage-clamp mode).

  • Drug Application:

    • Obtain a stable baseline recording.

    • Apply GABA or GABA methyl ester to the perfusion solution at known concentrations.

    • Record the changes in neuronal firing rate, membrane potential, or synaptic current amplitude and frequency.

  • Data Analysis:

    • Quantify the changes in the electrophysiological parameters before, during, and after drug application.

    • Compare the effects of GABA and GABA methyl ester at different concentrations.

Discussion and Conclusion

The available evidence suggests that GABA methyl ester functions as a prodrug for GABA, capable of crossing the blood-brain barrier more effectively than GABA itself.[4] Its biological activity within the central nervous system is contingent upon its hydrolysis to release GABA.[4] This is a significant advantage for potential therapeutic applications where central GABAergic activity needs to be enhanced.

The observed depression of motor activity by GABA esters further supports their ability to exert centrally mediated effects, consistent with an enhancement of GABAergic inhibition.[4]

References

Safety Operating Guide

Proper Disposal of Methyl 4-aminobutanoate Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 4-aminobutanoate hydrochloride, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE). The compound is categorized as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.

Engineering Controls:

  • All handling and disposal procedures should be carried out in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible.

Quantitative Data

While extensive comparative data is not available, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 13031-60-2
Molecular Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol
Melting Point 120-125 °C
Purity ≥98% or >95%

Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Disposal of Small Quantities (In-Lab Neutralization)

For small quantities of this compound, neutralization to a non-hazardous state may be permissible for drain disposal, subject to local regulations. Amino acids and their salts are often considered non-hazardous when neutralized.

Experimental Protocol for Neutralization

Objective: To neutralize the hydrochloride salt of Methyl 4-aminobutanoate for safe disposal.

Materials:

  • This compound waste

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 5% w/v)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Deionized water

Procedure:

  • Preparation: In a suitable beaker placed in a fume hood, dissolve the this compound waste in a minimal amount of deionized water.

  • Neutralization: While stirring the solution, slowly add the sodium bicarbonate or sodium carbonate solution dropwise. This will cause effervescence as carbon dioxide is released. Continue adding the basic solution until the fizzing stops.

  • pH Check: Use a pH indicator strip or a calibrated pH meter to check the pH of the solution. The target pH should be between 6.0 and 8.0. If the pH is still acidic, continue to add the basic solution cautiously.

  • Disposal: Once the solution is neutralized, it can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations.

Disposal of Large Quantities and Contaminated Materials

Large quantities of this compound, as well as grossly contaminated materials (e.g., spill cleanup debris, contaminated labware), should be treated as hazardous waste.

Procedure:

  • Collection: Collect the waste in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name ("this compound") and the words "Hazardous Waste".

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Pickup: Arrange for a pickup of the hazardous waste through your institution's EHS department. Do not attempt to transport hazardous waste yourself.

Disposal of Empty Containers

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of in the regular trash or recycling, depending on institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Methyl 4-aminobutanoate hydrochloride Waste decision_quantity Small Quantity? start->decision_quantity process_neutralize Neutralize with Sodium Bicarbonate Solution decision_quantity->process_neutralize Yes process_large_quantity Collect in Labeled Hazardous Waste Container decision_quantity->process_large_quantity No check_ph Check pH (6.0-8.0) process_neutralize->check_ph check_ph->process_neutralize No process_drain Dispose Down Drain with Copious Water (Check Local Regulations) check_ph->process_drain Yes end End: Proper Disposal process_drain->end process_storage Store in Designated Satellite Accumulation Area process_large_quantity->process_storage process_pickup Arrange for EHS Hazardous Waste Pickup process_storage->process_pickup process_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Methyl 4-aminobutanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential guidance for the operational use and disposal of Methyl 4-aminobutanoate hydrochloride, ensuring laboratory safety and procedural clarity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards.[1][2] Adherence to the recommended personal protective equipment is mandatory to mitigate risks of exposure.

Hazard ClassificationGHS Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[1][3][4] A face shield may be necessary for tasks with a higher risk of splashes.[3][5]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[3][6] A standard lab coat or chemical-resistant apron should be worn to protect clothing and skin.[3][5]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely or ventilation is inadequate, a NIOSH/MSHA approved respirator should be used.[1][4]

  • Handwashing: Wash hands thoroughly after handling the compound.[1][7]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid to minimize inhalation of dust.[1][7]

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Handling the Solid:

    • Don the appropriate PPE as specified above.

    • Carefully weigh the desired amount of this compound. Avoid creating dust.[1][7]

    • If transferring the solid, use a spatula or other appropriate tool to minimize spillage.

    • Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1][7]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1][7]

    • Keep the container tightly closed and protect from moisture.[1] The compound should be stored under an inert atmosphere if possible.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan: Step-by-Step Waste Management

As this compound is a non-hazardous solid waste in many jurisdictions, the following general disposal procedures apply. However, always consult and adhere to your institution's and local regulations for chemical waste disposal.[8][9][10][11]

  • Unused/Excess Product:

    • Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name and any associated hazards.[10][11]

    • Dispose of the contents and container at an approved waste disposal plant or through your institution's hazardous waste management program.[1][7] Do not dispose of in regular trash unless explicitly permitted by your institution's EHS department.[8][9]

  • Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water) to remove all residues.[10]

    • The rinsate should be collected and disposed of as chemical waste.

    • Once clean and dry, deface the label on the container to indicate it no longer contains the hazardous material.[8]

    • Dispose of the clean, empty container in the regular trash or as directed by your facility's guidelines.[8]

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as paper towels or gloves, should be collected in a designated, labeled waste container.[10]

    • Dispose of this contaminated waste through your institution's chemical waste disposal service.

Workflow for Handling and Disposal

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep 1. Preparation - Verify fume hood function - Assemble PPE weigh 2. Weighing & Transfer - Use spatula - Minimize dust prep->weigh use 3. Experimental Use - In well-ventilated area weigh->use storage 4. Storage - Tightly sealed container - Cool, dry place use->storage collect_contaminated 2. Collect Contaminated Materials - Designated waste bag use->collect_contaminated rinse_container 3. Rinse Empty Container - Collect rinsate use->rinse_container collect_solid 1. Collect Solid Waste - Labeled, sealed container storage->collect_solid dispose_waste 4. Dispose via EHS - Follow institutional guidelines collect_solid->dispose_waste collect_contaminated->dispose_waste rinse_container->dispose_waste end End dispose_waste->end start Start start->prep

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-aminobutanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 4-aminobutanoate hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.